3-(4-Chlorobenzoyl)propionic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5137. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-(4-chlorophenyl)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO3/c11-8-3-1-7(2-4-8)9(12)5-6-10(13)14/h1-4H,5-6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHVASTJJVAYFPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30192902 | |
| Record name | 3-(4-Chlorobenzoyl)propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30192902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3984-34-7 | |
| Record name | 3-(4-Chlorobenzoyl)propionic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3984-34-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Chlorobenzoyl)propionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003984347 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3984-34-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5137 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(4-Chlorobenzoyl)propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30192902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-chlorobenzoyl)propionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.481 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(4-Chlorobenzoyl)propionic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DBX7DG4X3P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(4-Chlorobenzoyl)propionic Acid (CAS Number: 3984-34-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-Chlorobenzoyl)propionic acid, also known by its IUPAC name 4-(4-chlorophenyl)-4-oxobutanoic acid and CAS number 3984-34-7, is a keto-acid that serves as a valuable building block in organic synthesis and medicinal chemistry. Its chemical structure, featuring a chlorobenzoyl moiety linked to a propionic acid chain, makes it a versatile precursor for the synthesis of a variety of heterocyclic compounds and derivatives with potential pharmacological activities. This technical guide provides a comprehensive overview of its chemical properties, synthesis, applications, and known biological significance, with a focus on its relevance to drug discovery and development.
Chemical and Physical Properties
This compound is a white solid with well-defined physicochemical properties. A summary of its key quantitative data is presented in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| CAS Number | 3984-34-7 | [1][2] |
| Molecular Formula | C₁₀H₉ClO₃ | [1][3] |
| Molecular Weight | 212.63 g/mol | [1][3] |
| Melting Point | 128-130 °C | [4] |
| Boiling Point | 408.8 °C at 760 mmHg (Predicted) | [5] |
| Density | 1.324 g/cm³ (Predicted) | [5] |
| Solubility | Insoluble in water. | [4] |
| InChI Key | AHVASTJJVAYFPY-UHFFFAOYSA-N | [1] |
| Canonical SMILES | C1=CC(=CC=C1C(=O)CCC(=O)O)Cl | [1] |
Synthesis
The primary method for the synthesis of this compound is through the Friedel-Crafts acylation of chlorobenzene with succinic anhydride. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds to aromatic rings.
General Experimental Protocol: Friedel-Crafts Acylation
This protocol is a representative procedure based on the principles of the Friedel-Crafts acylation reaction.
Materials:
-
Chlorobenzene
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM) or another suitable inert solvent
-
Hydrochloric acid (HCl), concentrated
-
Ice
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Standard laboratory glassware and equipment for reflux, extraction, and filtration.
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add anhydrous dichloromethane.
-
To the solvent, add succinic anhydride and chlorobenzene.
-
Cool the mixture in an ice bath.
-
Slowly and portion-wise, add anhydrous aluminum chloride to the cooled and stirred mixture. The addition is exothermic and should be controlled to maintain a low temperature.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux for a specified period (typically several hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then pour it slowly into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This step quenches the reaction and decomposes the aluminum chloride complex.
-
Separate the organic layer using a separatory funnel. Extract the aqueous layer with dichloromethane or ethyl acetate.
-
Combine the organic layers and wash them with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).
Logical Workflow for Synthesis
Caption: Workflow for the synthesis of this compound.
Applications in Chemical Synthesis
This compound is a versatile intermediate in organic synthesis. Its keto and carboxylic acid functionalities allow for a wide range of chemical transformations.
Precursor for Heterocyclic Compounds
The dicarbonyl nature of this compound makes it an ideal starting material for the synthesis of various heterocyclic systems, such as pyridazinones and other related structures, which are of interest in medicinal chemistry. For instance, it can be reacted with hydrazines to form pyridazinone derivatives.
Suzuki-Miyaura Cross-Coupling Reactions
The aryl chloride moiety of this compound can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This allows for the formation of a new carbon-carbon bond at the para-position of the phenyl ring, enabling the synthesis of more complex biaryl structures.
Caption: Suzuki-Miyaura cross-coupling reaction pathway.
Biological Activity and Relevance in Drug Discovery
While there is limited information on the biological activity of this compound itself, its derivatives have shown promising pharmacological properties, positioning it as a key scaffold in drug discovery.
Anti-inflammatory and Analgesic Properties of Derivatives
Arylpropionic acid derivatives are a well-established class of nonsteroidal anti-inflammatory drugs (NSAIDs). The general mechanism of action for these compounds involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins that mediate inflammation, pain, and fever.[6][7]
Research has shown that α-amino derivatives of β-(p-chlorobenzoyl)-propionic acid exhibit anti-inflammatory and anti-aggressive activities in animal models. This suggests that the this compound core can be functionalized to produce compounds with significant therapeutic potential. The anti-inflammatory effects of propionic acid derivatives are primarily attributed to their ability to inhibit prostaglandin synthesis.[6]
Potential Signaling Pathway Involvement
The anti-inflammatory actions of NSAIDs, including propionic acid derivatives, are primarily mediated through the inhibition of the cyclooxygenase (COX) pathway.
Caption: General mechanism of action for propionic acid-based NSAIDs.
Safety and Handling
This compound is classified as an irritant. It is important to handle this chemical with appropriate safety precautions in a laboratory setting.
GHS Hazard Statements:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this compound.
Conclusion
This compound (CAS 3984-34-7) is a key chemical intermediate with significant potential in the field of drug discovery and development. Its straightforward synthesis via Friedel-Crafts acylation and its utility as a precursor for pharmacologically active molecules, particularly anti-inflammatory agents, make it a compound of high interest to researchers. While the biological activity of the core molecule itself is not extensively documented, the proven efficacy of its derivatives underscores the importance of this scaffold in medicinal chemistry. Further investigation into the structure-activity relationships of novel derivatives based on this core structure may lead to the development of new therapeutic agents.
References
- 1. This compound | C10H9ClO3 | CID 77604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. veeprho.com [veeprho.com]
- 3. scbt.com [scbt.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Page loading... [wap.guidechem.com]
- 6. pharmacy180.com [pharmacy180.com]
- 7. Ibuprofen - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Physical Properties of 3-(4-Chlorobenzoyl)propionic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 3-(4-Chlorobenzoyl)propionic acid, a key intermediate in the synthesis of various organic compounds. The information presented herein is curated for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document consolidates essential data, outlines standard experimental methodologies for property determination, and presents a logical workflow for physical characterization.
Chemical Identity and Structure
This compound is a carboxylic acid and a ketone, with a chemical structure characterized by a chlorophenyl group attached to a butanoic acid chain via a carbonyl group.
| Identifier | Value |
| IUPAC Name | 4-(4-chlorophenyl)-4-oxobutanoic acid[1] |
| CAS Number | 3984-34-7[2][3][4][5][6][7] |
| Molecular Formula | C₁₀H₉ClO₃[2][3][7] |
| Molecular Weight | 212.63 g/mol [1][2][3][4][7] |
| InChI | InChI=1S/C10H9ClO3/c11-8-3-1-7(2-4-8)9(12)5-6-10(13)14/h1-4H,5-6H2,(H,13,14)[2][3][4][5][6] |
| InChIKey | AHVASTJJVAYFPY-UHFFFAOYSA-N[1][2][3][5][6] |
| Canonical SMILES | C1=CC(=CC=C1C(=O)CCC(=O)O)Cl[1][3] |
| Linear Formula | ClC₆H₄COCH₂CH₂CO₂H[4][8][9] |
Tabulated Physical Properties
The following table summarizes the key physical properties of this compound. These values are critical for understanding the compound's behavior in various experimental and industrial settings.
| Physical Property | Value | Source |
| Melting Point | 128-130 °C | [2][3][4][5][8] |
| Boiling Point | 305.28 °C (rough estimate) | [2][3][5] |
| Density | 1.2781 g/cm³ (rough estimate) | [2][3][5] |
| pKa | 4.44 ± 0.17 (Predicted) | [2][3][5] |
| Water Solubility | Insoluble | [2][3][4][5][8] |
| Appearance | White to Orange to Green powder to crystal | [2][3][5] |
Experimental Protocols for Physical Property Determination
While specific experimental documentation for the listed values is not publicly available, the following are detailed, standard methodologies that are typically employed for determining the physical properties of solid organic compounds like this compound.
3.1. Melting Point Determination by Capillary Method
The melting point is a crucial indicator of purity. The capillary method is a common and reliable technique.
-
Apparatus: Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar), capillary tubes, thermometer, mortar and pestle.
-
Procedure:
-
A small sample of dry this compound is finely ground using a mortar and pestle.
-
The powdered sample is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.
-
The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting point range.
-
3.2. Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard protocol for determining the aqueous solubility of a chemical substance.
-
Apparatus: Erlenmeyer flasks with stoppers, constant temperature water bath with a shaker, analytical balance, centrifuge, pH meter, and a suitable analytical instrument (e.g., HPLC-UV).
-
Procedure:
-
An excess amount of this compound is added to a known volume of deionized water in an Erlenmeyer flask.
-
The flask is sealed and placed in a constant temperature shaker bath, typically maintained at 25 °C.
-
The mixture is agitated for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The pH of the saturated solution is measured.
-
The suspension is then centrifuged at high speed to separate the undissolved solid.
-
A known volume of the clear supernatant is carefully removed, diluted, and analyzed by a validated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound. The solubility is then expressed in units such as mg/L or mol/L.
-
Visualized Experimental Workflow
The following diagram illustrates a generalized workflow for the determination of the melting point of a solid organic compound, such as this compound, using the capillary method.
Spectral Data
Spectroscopic data is fundamental for the structural elucidation and confirmation of this compound.
-
¹H NMR (Proton Nuclear Magnetic Resonance): Spectral data is available, typically showing characteristic peaks for the aromatic protons, as well as the aliphatic protons of the propionic acid chain. A known spectrum was acquired at 399.65 MHz in DMSO-d₆.[10]
-
IR (Infrared) Spectroscopy: IR spectra are available, which would be expected to show characteristic absorption bands for the carboxylic acid O-H stretch, the carbonyl C=O stretches of the ketone and carboxylic acid, and C-Cl stretching vibrations.[1][11]
-
Mass Spectrometry: Mass spectral data is available, which would confirm the molecular weight of the compound.[11]
Safety and Handling
This compound is classified as an irritant.[3] It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][3] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat.[4][8] It should be stored in a cool, dry, and well-ventilated area.[2][3][5]
This technical guide provides a foundational understanding of the physical properties of this compound. For more detailed information, researchers are encouraged to consult the cited literature and safety data sheets.
References
- 1. This compound | C10H9ClO3 | CID 77604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 3984-34-7 [m.chemicalbook.com]
- 3. This compound | 3984-34-7 [amp.chemicalbook.com]
- 4. 3-(4-氯苯甲酰)丙酸 96% | Sigma-Aldrich [sigmaaldrich.com]
- 5. m.chemicalbook.com [m.chemicalbook.com]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. scbt.com [scbt.com]
- 8. This compound 96 3984-34-7 [sigmaaldrich.com]
- 9. 3-(4-氯苯甲酰)丙酸 96% | Sigma-Aldrich [sigmaaldrich.com]
- 10. This compound(3984-34-7) 1H NMR spectrum [chemicalbook.com]
- 11. 3-(4-Chlorophenyl)propionic acid [webbook.nist.gov]
An In-depth Technical Guide to the Synthesis of 3-(4-Chlorobenzoyl)propionic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the primary synthesis pathway for 3-(4-chlorobenzoyl)propionic acid, a valuable intermediate in pharmaceutical and chemical industries. The core of this synthesis is the Friedel-Crafts acylation of chlorobenzene with succinic anhydride. This document outlines the underlying chemical principles, detailed experimental protocols, and methods for purification and characterization of the final product. Quantitative data is presented in structured tables for clarity, and key processes are visualized through diagrams to facilitate understanding for researchers, scientists, and professionals in drug development.
Introduction
This compound, also known as 4-(4-chlorophenyl)-4-oxobutanoic acid, is a keto acid that serves as a crucial building block in the synthesis of various organic molecules. Its structure, featuring a substituted aromatic ring and a carboxylic acid functional group, makes it a versatile precursor for the development of pharmaceuticals and other specialty chemicals. The most common and industrially viable method for its synthesis is the Friedel-Crafts acylation of chlorobenzene with succinic anhydride in the presence of a Lewis acid catalyst.
Core Synthesis Pathway: Friedel-Crafts Acylation
The primary route for synthesizing this compound is the Friedel-Crafts acylation of chlorobenzene with succinic anhydride. This electrophilic aromatic substitution reaction is typically catalyzed by a strong Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃).
The reaction proceeds in several steps:
-
Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) activates the succinic anhydride, leading to the formation of a highly electrophilic acylium ion.
-
Electrophilic Aromatic Substitution: The electron-rich chlorobenzene ring attacks the acylium ion. Due to the directing effect of the chlorine atom (an ortho-, para-director) and steric hindrance, the acylation predominantly occurs at the para position.
-
Work-up: The reaction is quenched, typically with ice and hydrochloric acid, to decompose the aluminum chloride complex and protonate the carboxylate, yielding the final product.
This reaction generally produces a mixture of the desired para-isomer and the ortho-isomer, which necessitates a subsequent purification step.[1]
Chemical Equation:
Detailed Experimental Protocol
Materials:
-
Chlorobenzene
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂) or another suitable inert solvent
-
Crushed ice
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) solution (for extraction)
-
Activated carbon (for decolorization)
-
Hexane or other suitable recrystallization solvent
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser with a gas trap
-
Dropping funnel
-
Heating mantle
-
Ice bath
-
Separatory funnel
-
Büchner funnel and flask
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add succinic anhydride (1.0 eq).
-
Solvent and Catalyst: Add an inert solvent such as dichloromethane. Cool the flask in an ice bath to 0-5 °C. While stirring, slowly and portion-wise add anhydrous aluminum chloride (2.0-2.5 eq).
-
Addition of Chlorobenzene: Once the aluminum chloride has been added, begin the dropwise addition of chlorobenzene (1.0-1.2 eq) from the dropping funnel, maintaining the temperature between 0-10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at a low temperature (e.g., 10-20 °C) for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[2] For some Friedel-Crafts acylations, gentle heating on a steam bath may be required to drive the reaction to completion.[4]
-
Quenching: After the reaction is complete, carefully and slowly pour the reaction mixture onto a stirred mixture of crushed ice and concentrated hydrochloric acid.[4] This will decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. The aqueous layer can be extracted with additional dichloromethane to ensure complete recovery of the product.
-
Washing: Combine the organic extracts and wash them sequentially with water, a dilute sodium hydroxide solution to remove any unreacted succinic acid, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product, a mixture of ortho and para isomers, needs to be purified. Recrystallization is a common method. The choice of solvent will depend on the solubility differences between the isomers. Fractional crystallization from a suitable solvent system (e.g., methylene chloride/hexane) can be employed to isolate the desired para-isomer.[4] The use of activated carbon during recrystallization can help to remove colored impurities.[4]
Quantitative Data
Quantitative data for the Friedel-Crafts acylation of chlorobenzene with succinic anhydride is not explicitly detailed in the provided search results. However, by analogy to similar reactions, we can estimate the expected outcomes. The benzoylation of chlorobenzene, a similar Friedel-Crafts acylation, yields predominantly the para-isomer (84-97%).[5] The yield of the acylation of fluorobenzene with succinic anhydride is reported to be high.[4]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 3984-34-7 | [6] |
| Molecular Formula | C₁₀H₉ClO₃ | [6] |
| Molecular Weight | 212.63 g/mol | [7] |
| Melting Point | 128-130 °C (lit.) | [6] |
| Boiling Point | 305.28 °C (rough estimate) | [6] |
| Solubility | Insoluble in water (lit.) | [6] |
| Appearance | White to light yellow powder/crystal | [8] |
Visualizations
Synthesis Pathway Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. prepchem.com [prepchem.com]
- 5. The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 6. m.chemicalbook.com [m.chemicalbook.com]
- 7. This compound | C10H9ClO3 | CID 77604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-(4-氯苯甲酰)丙酸 | 3984-34-7 [m.chemicalbook.com]
An In-depth Technical Guide to the Friedel-Crafts Acylation Synthesis of 3-(4-Chlorobenzoyl)propionic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Friedel-Crafts acylation synthesis of 3-(4-Chlorobenzoyl)propionic acid, a valuable intermediate in the synthesis of various pharmaceuticals and biologically active compounds. This document details the underlying chemical principles, a comprehensive experimental protocol, and relevant characterization data.
Introduction
The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of an acyl group onto an aromatic ring. This electrophilic aromatic substitution reaction is widely employed in the pharmaceutical and chemical industries for the construction of aryl ketones. The synthesis of this compound from chlorobenzene and succinic anhydride is a classic example of this reaction, utilizing a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to drive the formation of a new carbon-carbon bond.[1][2] The resulting product is a bifunctional molecule containing both a ketone and a carboxylic acid, making it a versatile building block for further chemical transformations.
Reaction Mechanism and Regioselectivity
The Friedel-Crafts acylation of chlorobenzene with succinic anhydride proceeds through a well-established electrophilic aromatic substitution mechanism. The key steps are outlined below:
-
Generation of the Acylium Ion: The Lewis acid catalyst, aluminum chloride (AlCl₃), coordinates to one of the carbonyl oxygens of succinic anhydride. This is followed by the cleavage of the C-O bond to form a highly reactive acylium ion intermediate. This species is the active electrophile in the reaction.
-
Electrophilic Attack: The electron-rich π-system of the chlorobenzene ring attacks the electrophilic acylium ion. The chlorine atom on the benzene ring is an ortho, para-directing group, meaning it directs the incoming electrophile to the positions ortho and para to itself.[3] Due to steric hindrance at the ortho position, the para-substituted product, this compound, is the major isomer formed.[1]
-
Rearomatization: The resulting arenium ion intermediate is deprotonated, restoring the aromaticity of the ring and yielding the final product. The AlCl₃ catalyst is regenerated in the process, although in practice, more than a stoichiometric amount is often required as it can complex with the product.
Quantitative Data
The physical and spectroscopic properties of this compound are summarized in the tables below.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| CAS Number | 3984-34-7 | [4][5] |
| Molecular Formula | C₁₀H₉ClO₃ | [4][5] |
| Molecular Weight | 212.63 g/mol | [4][5] |
| Melting Point | 128-130 °C | [4][5] |
| Solubility | Insoluble in water; soluble in alcohol, diethyl ether, and sulfuric acid. | [5] |
| Appearance | White to off-white solid | [4] |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Data | References |
| ¹H NMR | Data available, specific shifts and multiplicities vary with solvent. | [6][7] |
| ¹³C NMR | Data available. | [6] |
| IR Spectroscopy | Characteristic peaks for C=O (ketone and carboxylic acid), C-Cl, and aromatic C-H bonds. | [6] |
Experimental Protocol
The following is a detailed experimental protocol for the synthesis of this compound. This procedure is adapted from established methods for the Friedel-Crafts acylation of aromatic compounds with succinic anhydride.[2]
Materials:
-
Chlorobenzene
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Ice
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Standard laboratory glassware (three-neck round-bottom flask, reflux condenser, dropping funnel, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add anhydrous aluminum chloride (e.g., 2.2 equivalents). Cool the flask in an ice bath.
-
Reagent Addition: Suspend the AlCl₃ in anhydrous dichloromethane. In the dropping funnel, prepare a solution of succinic anhydride (e.g., 1 equivalent) and chlorobenzene (e.g., 3-5 equivalents, can also be used as a solvent) in anhydrous dichloromethane.
-
Reaction: Slowly add the solution from the dropping funnel to the cooled AlCl₃ suspension with vigorous stirring over a period of 30-60 minutes, maintaining the temperature below 10 °C. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux (approximately 40-50 °C) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture in an ice bath and carefully quench the reaction by the slow addition of crushed ice, followed by concentrated hydrochloric acid to dissolve the aluminum salts.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Recrystallization: The crude this compound can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to yield a crystalline solid.
Visualizations
The following diagrams illustrate the key aspects of the synthesis of this compound.
Caption: Reaction mechanism for the Friedel-Crafts acylation.
Caption: Experimental workflow for the synthesis.
Conclusion
The Friedel-Crafts acylation of chlorobenzene with succinic anhydride is a reliable and efficient method for the synthesis of this compound. Understanding the reaction mechanism, optimizing reaction conditions, and employing proper purification techniques are crucial for obtaining a high yield of the desired product. This technical guide provides the necessary information for researchers and professionals to successfully perform this synthesis and utilize the product in further drug development and chemical research endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. On reaction of chlorobenzene with acetyl chloride in class 12 chemistry CBSE [vedantu.com]
- 4. This compound CAS#: 3984-34-7 [m.chemicalbook.com]
- 5. 3-(4-氯苯甲酰)丙酸 96% | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound | C10H9ClO3 | CID 77604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound(3984-34-7) 1H NMR spectrum [chemicalbook.com]
The Core Mechanism of 3-(4-Chlorobenzoyl)propionic Acid: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed examination of the probable mechanism of action of 3-(4-Chlorobenzoyl)propionic acid. While direct pharmacological data on this compound is limited, its established role as a key synthetic precursor to the non-steroidal anti-inflammatory drug (NSAID) Fenbufen provides a strong basis for understanding its biological context. This document outlines the well-characterized mechanism of Fenbufen, which involves inhibition of cyclooxygenase (COX) enzymes. It is hypothesized that this compound itself is likely a prodrug or an intermediate with limited intrinsic activity. This guide summarizes the relevant quantitative data for Fenbufen and its active metabolite, presents a representative experimental protocol for assessing COX inhibition, and includes detailed diagrams of the pertinent signaling pathways and experimental workflows.
Introduction: A Precursor to a Clinically Relevant NSAID
This compound, also known by its IUPAC name 4-(4-chlorophenyl)-4-oxobutanoic acid, is a chemical intermediate primarily recognized for its role in the synthesis of Fenbufen.[1][2] Fenbufen belongs to the arylpropionic acid class of NSAIDs, a group of drugs that exert their therapeutic effects by modulating the inflammatory response.[3][4] Given the structural lineage, the likely, albeit indirect, mechanism of action of this compound is linked to the cyclooxygenase (COX) pathway.
The Hypothesized Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes
The primary mechanism of action for arylpropionic acid derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are central to the synthesis of prostaglandins.[3][4] Prostaglandins are lipid compounds that play a crucial role in mediating inflammation, pain, and fever. There are two main isoforms of the COX enzyme:
-
COX-1: This isoform is constitutively expressed in most tissues and is responsible for the production of prostaglandins that are involved in homeostatic functions, such as protecting the gastric mucosa and maintaining kidney function.
-
COX-2: This isoform is typically induced by inflammatory stimuli, such as cytokines and growth factors, and is the primary source of prostaglandins at sites of inflammation.
By inhibiting COX enzymes, NSAIDs block the conversion of arachidonic acid to prostaglandin H2, the precursor to various other prostaglandins. This reduction in prostaglandin synthesis leads to the anti-inflammatory, analgesic, and antipyretic effects of these drugs.
Given that this compound is a direct precursor to Fenbufen, it is highly probable that its biological significance is as a prodrug that is converted to an active form, or that it possesses weak intrinsic COX inhibitory activity itself. The more established pathway is that of Fenbufen, which is metabolized to its active form, biphenylacetic acid, a potent COX inhibitor.[4][5]
Signaling Pathway: The Arachidonic Acid Cascade and COX Inhibition
The following diagram illustrates the central role of COX enzymes in the arachidonic acid cascade and the point of inhibition by active NSAIDs.
Quantitative Data: Inhibitory Activity of Fenbufen and its Metabolite
| Compound | Target Enzyme | IC50 (µM) | Reference |
| Fenbufen | COX-1 | > 100 | [4] |
| Fenbufen | COX-2 | > 100 | [4] |
| Biphenylacetic Acid | COX-1 | 0.8 | [4] |
| Biphenylacetic Acid | COX-2 | 2.5 | [4] |
This data illustrates the prodrug nature of Fenbufen, where the parent compound has weak activity, and the metabolite is a potent inhibitor of both COX isoforms.
Experimental Protocols: In Vitro Cyclooxygenase (COX) Inhibition Assay
The following is a representative protocol for determining the in vitro inhibitory activity of a compound against COX-1 and COX-2. This is a general methodology and has not been specifically published for this compound.
Objective: To determine the IC50 values of a test compound for the inhibition of purified ovine COX-1 and human recombinant COX-2.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Reaction buffer: 100 mM Tris-HCl, pH 8.0
-
Heme cofactor
-
Test compound dissolved in DMSO
-
Arachidonic acid (substrate)
-
[1-14C]-Arachidonic acid (tracer)
-
Quenching solution: 1 M HCl
-
Extraction solvent: Ethyl acetate
-
Scintillation cocktail and counter
Procedure:
-
Enzyme Preparation: The COX enzymes are reconstituted with the heme cofactor according to the manufacturer's instructions.
-
Incubation: The reaction is carried out in a temperature-controlled water bath at 37°C.
-
Reaction Mixture: A reaction mixture is prepared containing the reaction buffer, the enzyme, and the test compound at various concentrations (or vehicle control, DMSO).
-
Pre-incubation: The enzyme and test compound are pre-incubated for a defined period (e.g., 15 minutes) to allow for binding.
-
Initiation of Reaction: The reaction is initiated by the addition of arachidonic acid containing a [1-14C]-arachidonic acid tracer.
-
Reaction Time: The reaction is allowed to proceed for a short, defined time (e.g., 2 minutes).
-
Termination: The reaction is terminated by the addition of the quenching solution.
-
Extraction: The prostanoid products are extracted from the aqueous phase using an organic solvent like ethyl acetate.
-
Quantification: The organic phase is evaporated, and the residue is redissolved in a scintillation cocktail. The amount of radioactive prostanoid product is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated relative to the vehicle control. The IC50 value is determined by non-linear regression analysis of the concentration-response curve.
Experimental Workflow Diagram
Conclusion
While this compound is not a known therapeutic agent, its chemical identity as a precursor to the NSAID Fenbufen provides a strong indication of its relationship to the cyclooxygenase pathway. It is most likely a prodrug intermediate with limited intrinsic biological activity. The anti-inflammatory, analgesic, and antipyretic effects associated with this structural class are mediated through the inhibition of COX-1 and COX-2 enzymes, leading to a reduction in prostaglandin synthesis. Further research involving direct enzymatic and cell-based assays would be necessary to definitively characterize the specific mechanism and potency of this compound.
References
- 1. Fenbufen, a new anti-inflammatory analgesic: synthesis and structure-activity relationships of analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The development and testing of fenbufen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Pharmacologic properties of fenbufen [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Unraveling the Biological Activity of 3-(4-Chlorobenzoyl)propionic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-Chlorobenzoyl)propionic acid, a member of the aryl propionic acid class of compounds, holds potential as a modulator of inflammatory processes. This technical guide provides an in-depth overview of its biological activity, drawing from available research on its and structurally related molecules. As a derivative of the well-established non-steroidal anti-inflammatory drug (NSAID) family, its mechanism of action is anticipated to involve the inhibition of key inflammatory pathways. This document summarizes the current understanding of its biological effects, presents available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways implicated in its activity.
Core Mechanism of Action: Inhibition of Prostaglandin Synthesis
The primary mechanism of action for aryl propionic acid derivatives is the inhibition of cyclooxygenase (COX) enzymes. These enzymes, existing as two main isoforms (COX-1 and COX-2), are pivotal in the conversion of arachidonic acid into prostaglandins, which are potent mediators of inflammation, pain, and fever.
-
COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as maintaining the integrity of the gastrointestinal mucosa and facilitating platelet aggregation.
-
COX-2 is an inducible enzyme, with its expression being significantly upregulated at sites of inflammation.
By inhibiting COX enzymes, this compound and its analogs can effectively reduce the production of prostaglandins, thereby mitigating the inflammatory response.
Quantitative Biological Data
While specific quantitative data for the direct biological activity of this compound is limited in publicly accessible literature, data from closely related aryl propionic acid derivatives provide valuable insights into its potential potency. The following table summarizes representative half-maximal inhibitory concentration (IC50) values for well-known aryl propionic acids against COX-1 and COX-2. It is important to note that these values can vary depending on the specific assay conditions.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Ibuprofen | 13 | 370 | 0.035 |
| Naproxen | 8.7 | 5.2 | 1.67 |
| Ketoprofen | ~0.002 | ~0.0265 | ~0.075 |
| Flurbiprofen | 0.1 | 0.4 | 0.25 |
Data compiled from various sources. The selectivity index is a ratio to indicate relative selectivity for COX-2 over COX-1.
A study on β-aroylpropionic acid-based 1,3,4-oxadiazoles, which are derivatives of aroylpropionic acids, demonstrated significant anti-inflammatory activity in the carrageenan-induced rat paw edema test.[1] For instance, certain synthesized derivatives showed anti-inflammatory activity comparable to the standard drug indomethacin.[1] Another study on 3-benzoyl-propionic acid, a structurally similar compound, demonstrated anti-inflammatory and analgesic properties in both in vivo and in vitro models.[2]
Experimental Protocols
To assess the biological activity of this compound, a series of well-established in vitro and in vivo assays can be employed. The following are detailed methodologies for key experiments.
In Vitro COX Inhibition Assay (Fluorometric)
This assay quantifies the ability of a test compound to inhibit the activity of purified COX-1 and COX-2 enzymes.
Objective: To determine the IC50 value of this compound against COX-1 and COX-2.
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes
-
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
COX Probe (e.g., Amplex™ Red)
-
COX Cofactor (e.g., hematin)
-
Arachidonic Acid (substrate)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Reference inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)
-
96-well white opaque microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of all reagents as per the manufacturer's instructions.
-
Reaction Mix Preparation: For each well, prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.
-
Inhibitor Addition: Add the test compound at various concentrations to the appropriate wells. Include wells for a vehicle control (solvent only) and reference inhibitors.
-
Enzyme Addition: Add the respective COX enzyme (COX-1 or COX-2) to the wells.
-
Incubation: Incubate the plate at 25°C for 10 minutes, protected from light, to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells.
-
Fluorescence Measurement: Immediately measure the fluorescence in kinetic mode at an excitation wavelength of 535 nm and an emission wavelength of 587 nm for 5-10 minutes.
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence curve) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
Figure 1: Workflow for In Vitro COX Inhibition Assay.
Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of a compound.[3][4][5]
Objective: To assess the ability of this compound to reduce acute inflammation in an animal model.
Animals: Male Wistar or Sprague-Dawley rats (150-200 g).
Materials:
-
Lambda-carrageenan (1% w/v in sterile saline)
-
Test compound (this compound) suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)
-
Reference drug (e.g., Indomethacin, 10 mg/kg)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Fasting: Fast the rats overnight with free access to water.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer the test compound or reference drug orally or intraperitoneally 30-60 minutes before carrageenan injection. The control group receives the vehicle only.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point.
-
Calculate the percentage inhibition of edema for the treated groups compared to the control group using the formula: % Inhibition = [(Mean edema of control group - Mean edema of treated group) / Mean edema of control group] x 100
Figure 2: Experimental Workflow for Carrageenan-Induced Paw Edema.
Lipopolysaccharide (LPS)-Induced Cytokine Release in Macrophages
This in vitro assay evaluates the effect of a compound on the production of pro-inflammatory cytokines by immune cells.[6][7]
Objective: To determine if this compound can suppress the release of pro-inflammatory cytokines from LPS-stimulated macrophages.
Cell Line: RAW 264.7 murine macrophage cell line.
Materials:
-
RAW 264.7 cells
-
DMEM supplemented with 10% FBS and antibiotics
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound (this compound)
-
MTT reagent for cell viability assay
-
ELISA kits for TNF-α, IL-6, and IL-1β
Procedure:
-
Cell Culture: Culture RAW 264.7 cells to 80% confluency.
-
Cell Seeding: Seed cells in 96-well plates and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle control group (no LPS) and an LPS-only group.
-
Supernatant Collection: Collect the cell culture supernatants.
-
Cytokine Quantification: Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using ELISA kits according to the manufacturer's instructions.
-
Cell Viability Assay: Perform an MTT assay on the remaining cells to assess any cytotoxic effects of the test compound.
Data Analysis:
-
Generate standard curves for each cytokine.
-
Calculate the concentration of each cytokine in the samples.
-
Normalize the cytokine levels to cell viability data.
-
Determine the percentage of inhibition of cytokine release for the treated groups compared to the LPS-only group.
Figure 3: Workflow for LPS-Induced Cytokine Release Assay.
Key Signaling Pathways
The anti-inflammatory effects of aryl propionic acids are primarily mediated through the modulation of key signaling pathways involved in the inflammatory cascade.
Arachidonic Acid Metabolism
As previously mentioned, the central mechanism of action is the inhibition of COX enzymes within the arachidonic acid metabolic pathway. This pathway is initiated by the release of arachidonic acid from membrane phospholipids by phospholipase A2. Arachidonic acid is then converted by COX-1 or COX-2 into prostaglandin H2 (PGH2), the precursor for various prostaglandins and thromboxanes. By blocking this step, this compound can reduce the synthesis of these pro-inflammatory mediators.
Figure 4: Inhibition of the Arachidonic Acid Pathway.
NF-κB Signaling Pathway
Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, including pro-inflammatory cytokines, chemokines, and adhesion molecules. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals (e.g., LPS, TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes. Some NSAIDs have been shown to inhibit NF-κB activation, providing an additional mechanism for their anti-inflammatory effects, independent of COX inhibition.
Figure 5: Potential Modulation of the NF-κB Signaling Pathway.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The MAPK signaling cascades, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways, are critical in transducing extracellular signals into cellular responses. These pathways are activated by various inflammatory stimuli and play a significant role in regulating the production of pro-inflammatory cytokines and mediators. Some NSAIDs have been reported to modulate MAPK signaling, which may contribute to their overall anti-inflammatory profile.
Figure 6: Potential Modulation of MAPK Signaling Pathways.
Conclusion
This compound, as a member of the aryl propionic acid family, is expected to exhibit anti-inflammatory properties primarily through the inhibition of cyclooxygenase enzymes. While direct quantitative data on this specific compound is limited, the established mechanisms and biological activities of its structural analogs provide a strong foundation for its potential therapeutic applications. The experimental protocols detailed in this guide offer a robust framework for the comprehensive evaluation of its biological activity. Further research is warranted to elucidate the precise inhibitory profile of this compound and its potential interactions with other inflammatory signaling pathways, which will be crucial for its future development as a therapeutic agent.
References
- 1. Synthesis and Biological Evaluation of β-Aroylpropionic acid based 1,3,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Versatility of 3-(4-Chlorobenzoyl)propionic Acid and Its Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-Chlorobenzoyl)propionic acid and its derivatives represent a class of chemical compounds with a core structure that has garnered significant interest in medicinal chemistry. The presence of the 4-chlorobenzoyl moiety, a common pharmacophore, coupled with a flexible propionic acid chain, provides a scaffold amenable to diverse chemical modifications. This adaptability has led to the exploration of these derivatives for a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This technical guide provides a comprehensive overview of the current state of research into the biological activities of these compounds, presenting quantitative data, detailed experimental protocols, and insights into their potential mechanisms of action.
Anticancer Activity
Recent studies have highlighted the potential of this compound derivatives as antiproliferative agents. A notable study focused on a series of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoates, which demonstrated selective inhibitory actions on colon cancer cells.[1]
Quantitative Anticancer Activity Data
The antiproliferative activity of these derivatives was evaluated against the HCT-116 human colon cancer cell line. The half-maximal inhibitory concentration (IC50) values for a selection of these compounds are presented in the table below.
| Compound ID | Modification | Cell Line | IC50 (mg/mL) |
| 7a | Aryl | HCT-116 | 0.12 |
| 7g | Aryl | HCT-116 | 0.12 |
| 7d | Aryl | HCT-116 | 0.81 |
| Data sourced from a study on methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate derivatives.[1] |
These findings suggest that specific substitutions on the aryl group can significantly influence the cytotoxic potency of these compounds. Notably, the study also indicated that the active compounds were specific to cancerous cells, showing lower inhibitory action on normal, non-cancerous cells (HEK-293).[1]
Experimental Protocol: In Vitro Cytotoxicity MTT Assay
The assessment of anticancer activity is commonly performed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Procedure:
-
Cell Seeding: Cancer cells (e.g., HCT-116) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (derivatives of this compound) and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 48 hours) to allow the compounds to exert their effects.
-
MTT Addition: An MTT solution is added to each well, and the plate is incubated for a further 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.
References
A Comprehensive Technical Review of 3-(4-Chlorobenzoyl)propionic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(4-Chlorobenzoyl)propionic acid, a member of the aroylpropionic acid class, is a pivotal chemical intermediate in organic synthesis and medicinal chemistry. Its structure, featuring a reactive carboxylic acid and a ketone moiety attached to a chlorophenyl group, makes it a versatile precursor for the development of various heterocyclic compounds and pharmacologically active molecules. This technical guide provides an in-depth review of its synthesis, physicochemical properties, and its significant role as the primary starting material for the synthesis of Succinobucol, a potent antioxidant and anti-inflammatory agent. Detailed experimental protocols, tabulated quantitative data, and process visualizations are presented to serve as a comprehensive resource for researchers in drug discovery and development.
Physicochemical Properties
This compound is a solid, crystalline compound at room temperature. It is characterized by its insolubility in water but shows solubility in organic solvents like alcohol. The key physicochemical data are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 3984-34-7 | [1][2][3] |
| Molecular Formula | C₁₀H₉ClO₃ | [1][3][4] |
| Molecular Weight | 212.63 g/mol | [1][3][4] |
| IUPAC Name | 4-(4-chlorophenyl)-4-oxobutanoic acid | [3] |
| Melting Point | 128-130 °C | [1][2] |
| Boiling Point | 305.28 °C (estimate) | [1][2] |
| Density | 1.278 g/cm³ (estimate) | [1][2] |
| Form | Solid, powder to crystal | [2] |
| Water Solubility | Insoluble | [1][2] |
| SMILES String | C1=CC(=CC=C1C(=O)CCC(=O)O)Cl | [3] |
| InChI Key | AHVASTJJVAYFPY-UHFFFAOYSA-N |
Synthesis and Experimental Protocols
The primary route for synthesizing this compound is through the Friedel-Crafts acylation of chlorobenzene with succinic anhydride.[5] This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃).
Synthesis Workflow
The reaction proceeds by the activation of succinic anhydride by the Lewis acid catalyst, forming an acylium ion electrophile. This electrophile then attacks the electron-rich chlorobenzene ring, followed by rearomatization and workup to yield the final keto-acid product.
Caption: Friedel-Crafts acylation synthesis of this compound.
Detailed Experimental Protocol (Representative)
The following is a representative protocol for the Friedel-Crafts acylation synthesis. Note: This protocol is illustrative. Researchers should consult peer-reviewed literature for specific, validated reaction conditions and safety procedures.
-
Reaction Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to handle evolved HCl gas) is charged with anhydrous aluminum chloride (1.2 eq) and a solvent such as nitrobenzene or 1,2-dichloroethane.
-
Reagent Addition: Chlorobenzene (1.0 eq) is added to the stirred suspension. Succinic anhydride (1.0 eq) is then added portion-wise at a temperature maintained between 0-5 °C to control the initial exothermic reaction.
-
Reaction Progression: After the addition is complete, the reaction mixture is slowly warmed to room temperature and then heated to 60-70 °C for 2-4 hours, or until TLC analysis indicates the consumption of starting materials.
-
Workup and Quenching: The reaction mixture is cooled to room temperature and then carefully poured onto crushed ice containing concentrated hydrochloric acid. This step hydrolyzes the aluminum chloride complex and precipitates the product.
-
Isolation and Purification: The resulting solid precipitate is collected by vacuum filtration, washed thoroughly with cold water to remove inorganic salts, and then with a cold hydrocarbon solvent (e.g., hexane) to remove non-polar impurities.
-
Recrystallization: The crude product is purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound as a crystalline solid.
Role in Drug Development: Precursor to Succinobucol
The primary importance of this compound in drug development lies in its role as a key intermediate for the synthesis of Succinobucol (also known as AGI-1067).[6] Succinobucol is a monosuccinic acid ester of Probucol, developed as a more potent antioxidant and anti-inflammatory agent with an improved pharmacological profile.[6][7]
Succinobucol has been investigated in extensive clinical trials for its potential to treat atherosclerotic disease and prevent new-onset diabetes in patients with acute coronary syndrome.[6][7] Its mechanism of action is distinct from conventional therapies, focusing on mitigating oxidative stress and inflammation.[7]
From Intermediate to Therapeutic Application
The journey from this compound to a potential therapeutic involves its conversion into the active pharmaceutical ingredient, Succinobucol. The biological activity of Succinobucol is linked to its ability to upregulate endogenous antioxidant pathways and inhibit inflammatory signaling. Studies have shown that Succinobucol can increase intracellular glutathione (GSH) levels, a critical antioxidant, by upregulating glutamate-cysteine ligase (GCL) activity.[8] This effect is potentially mediated through the activation of the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) pathway.[8]
References
- 1. This compound CAS#: 3984-34-7 [m.chemicalbook.com]
- 2. This compound | 3984-34-7 [amp.chemicalbook.com]
- 3. This compound | C10H9ClO3 | CID 77604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. Synthesis and Biological Evaluation of β-Aroylpropionic acid based 1,3,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Succinobucol: review of the metabolic, antiplatelet and cardiovascular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn.mdedge.com [cdn.mdedge.com]
- 8. Succinobucol, a Lipid-Lowering Drug, Protects Against 3-Nitropropionic Acid-Induced Mitochondrial Dysfunction and Oxidative Stress in SH-SY5Y Cells via Upregulation of Glutathione Levels and Glutamate Cysteine Ligase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
3-(4-Chlorobenzoyl)propionic acid safety and handling
An In-Depth Technical Guide to the Safety and Handling of 3-(4-Chlorobenzoyl)propionic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for this compound, a compound relevant to various research and development activities. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.
Chemical and Physical Properties
Proper handling and storage procedures are directly influenced by the physical and chemical properties of a substance. The key properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉ClO₃ | [1][2][3] |
| Molecular Weight | 212.63 g/mol | [1][2][3] |
| CAS Number | 3984-34-7 | [2][3] |
| Appearance | Solid, Beige Powder | [4][5] |
| Melting Point | 128-130 °C | [2][6][7] |
| Boiling Point | 305.28°C (rough estimate) | [2] |
| Solubility | Insoluble in water. Soluble in alcohol, diethyl ether, and sulfuric acid. | [2][6] |
| Storage Temperature | Room Temperature, sealed in a dry place. | [2][7] |
Hazard Identification and Classification
This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Understanding these hazards is fundamental to implementing appropriate safety measures.[8]
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
GHS Pictogram:
Signal Word: Warning[8]
Safe Handling and Personal Protective Equipment (PPE)
Based on the identified hazards, a systematic approach to handling and PPE selection is mandatory.
Standard Laboratory Workflow for Handling Solid Chemicals
The following workflow outlines the essential steps for safely handling this compound in a laboratory setting.
Caption: A standard workflow for handling solid chemicals in a laboratory.
Personal Protective Equipment (PPE) Selection
The selection of appropriate PPE is critical to minimize exposure. The following guide is based on the GHS hazards of this compound.
Caption: PPE selection based on the hazards of this compound.
First Aid Measures
In case of exposure, immediate and appropriate first aid is essential.[9]
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately rinse eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
Spill and Emergency Procedures
Prompt and correct response to a spill is crucial to prevent wider contamination and exposure.
Chemical Spill Response
The following decision tree outlines the appropriate response to a chemical spill.
Caption: A decision tree for responding to a chemical spill.
Experimental Protocols for Hazard Determination
Acute Oral Toxicity (OECD 423: Acute Toxic Class Method)
This method is used to estimate the acute oral toxicity of a substance and is a stepwise procedure using a limited number of animals.[6][10]
-
Principle: The test substance is administered orally to a group of animals at one of the defined dose levels. The absence or presence of compound-related mortality in the animals dosed at one step will determine the next step.
-
Animal Model: Typically, rats are used.
-
Procedure:
-
A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).[6]
-
A small group of animals (typically 3) is dosed with the test substance.[6]
-
Animals are observed for a period of up to 14 days for signs of toxicity and mortality.[10]
-
Body weight is recorded weekly.
-
Based on the outcome (number of mortalities), the decision is made to either:
-
Stop the test.
-
Dose another group of animals at a lower dose level.
-
Dose another group of animals at a higher dose level.
-
-
-
Endpoint: The primary endpoint is mortality. The results allow for the classification of the substance into a GHS category for acute oral toxicity.
In Vitro Skin Irritation (OECD 439: Reconstructed Human Epidermis Test Method)
This in vitro method is used to predict the skin irritation potential of a chemical by assessing its effect on a reconstructed human epidermis model.[2][11]
-
Principle: The test chemical is applied topically to a three-dimensional reconstructed human epidermis (RhE) model. The subsequent cell viability is measured to determine the irritation potential.
-
Test System: A commercially available RhE model (e.g., EpiDerm™, EpiSkin™).
-
Procedure:
-
The RhE tissues are pre-incubated.
-
The test chemical is applied to the surface of the tissue for a defined period (e.g., 60 minutes).[2]
-
The chemical is then removed by rinsing.
-
The tissues are incubated for a post-exposure period (e.g., 42 hours).[2]
-
Cell viability is assessed using a quantitative assay, typically the MTT assay. The MTT is converted by mitochondrial dehydrogenases of viable cells into a blue formazan salt, which is then extracted and quantified spectrophotometrically.[5]
-
-
Endpoint: A chemical is classified as an irritant if the mean tissue viability is reduced below a certain threshold (e.g., ≤ 50%) compared to the negative control.[12]
In Vitro Eye Irritation (OECD 492: Reconstructed Human Cornea-like Epithelium Test Method)
This in vitro test method is used to identify chemicals that can induce serious eye damage, as well as those that do not require classification for eye irritation or serious eye damage.[9][13]
-
Principle: The test chemical is applied to the surface of a reconstructed human cornea-like epithelium (RhCE) model. The potential for eye irritation is predicted by the reduction in tissue viability.
-
Test System: A commercially available RhCE model.
-
Procedure:
-
The RhCE tissues are pre-incubated.
-
The test chemical (liquid or solid) is applied to the epithelial surface for a specified duration.[13]
-
After exposure, the tissues are thoroughly rinsed.
-
The tissues undergo a post-exposure incubation period.
-
Cell viability is determined using a quantitative assay, such as the MTT assay.
-
-
Endpoint: The classification of the chemical's eye irritation potential is based on the remaining cell viability compared to the negative control. Specific viability thresholds are used to distinguish between non-irritants and substances that cause serious eye damage.[13]
Storage and Disposal
Proper storage and disposal are critical to maintaining chemical integrity and ensuring safety.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.[4][5] Keep away from incompatible materials such as strong oxidizing agents, strong bases, amines, and strong reducing agents.[5]
-
Disposal: Dispose of waste in accordance with local, regional, and national regulations. Contact a licensed professional waste disposal service.[9]
This guide is intended to provide comprehensive safety and handling information for this compound. It is not a substitute for a thorough review of the Safety Data Sheet (SDS) and adherence to all institutional safety protocols. Always prioritize safety in the laboratory.
References
- 1. researchgate.net [researchgate.net]
- 2. An In Vitro Skin Irritation Test (SIT) using the EpiDerm Reconstructed Human Epidermal (RHE) Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oecd.org [oecd.org]
- 4. Skin Irritation: EpiDerm Skin Irritation Test (SIT) - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 5. sterlab-store.com [sterlab-store.com]
- 6. m.youtube.com [m.youtube.com]
- 7. oecd.org [oecd.org]
- 8. This compound | C10H9ClO3 | CID 77604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Eye Irritation Test (EIT) for Hazard Identification of Eye Irritating Chemicals using Reconstructed Human Cornea-like Epithelial (RhCE) Tissue Model - PMC [pmc.ncbi.nlm.nih.gov]
3-(4-Chlorobenzoyl)propionic Acid: A Technical Safety and Handling Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the material safety data for 3-(4-Chlorobenzoyl)propionic acid (CAS No: 3984-34-7). The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding of its properties and associated hazards. This document is intended to be a crucial resource for professionals handling this compound in research and development settings.
Chemical and Physical Properties
This compound is a white to beige crystalline powder.[1] Key physical and chemical properties are summarized in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉ClO₃ | [2][3][4] |
| Molecular Weight | 212.63 g/mol | [2][3][4] |
| CAS Number | 3984-34-7 | [1][2][3] |
| EC Number | 223-627-3 | [2][4] |
| Melting Point | 128-130 °C | [1][4] |
| Boiling Point | 305.28°C (estimate) | [1] |
| Solubility | Insoluble in water.[1][4] | [1][4] |
| Appearance | White to beige crystalline powder | [1] |
| Storage Temperature | Room Temperature, sealed in a dry environment | [1] |
Hazard Identification and Classification
According to the aggregated GHS information, this compound is classified as a hazardous substance.[2] The primary hazards are related to irritation.[2]
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |
GHS Pictograms:
Signal Word: Warning[2]
Precautionary Statements: A comprehensive list of precautionary statements can be found in the safety data sheets, including P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell).[2][5]
Toxicological Information
It is important to note that the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated.[6] The available Material Safety Data Sheets indicate that there is no data available for acute toxicity (dermal or inhalation), skin corrosion/irritation, serious eye damage/eye irritation, respiratory or skin sensitization, germ cell mutagenicity, carcinogenicity, reproductive toxicity, specific target organ toxicity (repeated exposure), and aspiration hazard.[6]
| Toxicological Endpoint | Data |
| Acute Toxicity | No data available[6] |
| Skin Corrosion/Irritation | Causes skin irritation[2] |
| Serious Eye Damage/Irritation | Causes serious eye irritation[2] |
| Respiratory or Skin Sensitization | No data available[6] |
| Germ Cell Mutagenicity | No data available[6] |
| Carcinogenicity | No component of this product present at levels greater than or equal to 0.1% is identified as probable, possible or confirmed human carcinogen by IARC.[6] |
| Reproductive Toxicity | No data available[6] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[2][6] |
| Specific Target Organ Toxicity (Repeated Exposure) | No data available[6] |
| Aspiration Hazard | No data available[6] |
Experimental Protocols and Handling
Due to the limited availability of detailed experimental protocols in the public domain, this section provides a generalized workflow for the synthesis and safe handling of this compound based on standard laboratory practices for similar compounds.
General Synthesis Workflow
The synthesis of this compound typically involves a Friedel-Crafts acylation reaction between chlorobenzene and succinic anhydride in the presence of a Lewis acid catalyst like aluminum chloride.[1]
Caption: General workflow for the synthesis of this compound.
Safe Handling and Personal Protective Equipment (PPE)
Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory.
Caption: Recommended safe handling procedures for this compound.
First Aid Measures
In case of exposure, the following first aid measures should be taken. Always consult a physician and show them the safety data sheet.[6]
| Exposure Route | First Aid Measures |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration.[6] |
| Skin Contact | Wash off with soap and plenty of water.[6] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes.[6] |
| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water.[6] |
Fire Fighting Measures
| Aspect | Measures |
| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6] |
| Specific Hazards | Hazardous decomposition products include carbon oxides and hydrogen chloride gas.[6] |
| Firefighter Protection | Wear self-contained breathing apparatus for firefighting if necessary.[6] |
Ecological Information
There is no data available on the ecotoxicity, persistence and degradability, or bioaccumulative potential of this compound.[6] It is advised to prevent the product from entering drains.[6]
Hypothetical Metabolic Pathway
While no specific metabolic pathway for this compound has been documented, a hypothetical pathway can be proposed based on the general metabolism of propionate. The propionic acid moiety could potentially be cleaved and enter the propanoate metabolism pathway, while the 4-chlorobenzoyl moiety would likely undergo separate metabolic transformations.
Caption: A hypothetical metabolic pathway for this compound.
Disclaimer: This document is intended for informational purposes only and is not a substitute for a formal Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS). Users should always consult the most current SDS provided by the manufacturer before handling this chemical. The information provided is based on available data and may not be exhaustive. The user assumes all risks associated with the handling, storage, and disposal of this chemical.
References
Solubility Profile of 3-(4-Chlorobenzoyl)propionic Acid: A Technical Guide for Researchers
For immediate release
This technical guide provides a comprehensive overview of the solubility characteristics of 3-(4-Chlorobenzoyl)propionic acid, a key intermediate in the synthesis of various organic molecules. This document is intended for researchers, scientists, and professionals in the fields of drug development and chemical synthesis, offering available solubility data and detailed experimental protocols for its determination.
Introduction
This compound (CAS No. 3984-34-7) is a carboxylic acid derivative containing a chlorobenzoyl moiety. Its solubility in various solvents is a critical parameter for its use in chemical reactions, purification processes, and formulation development. Understanding its solubility behavior is essential for optimizing reaction conditions, selecting appropriate solvents for crystallization, and developing suitable delivery systems for potential pharmaceutical applications. This guide summarizes the known qualitative solubility of this compound and provides adaptable, detailed protocols for quantitative solubility determination.
Solubility Data
Currently, specific quantitative solubility data for this compound in a range of solvents is not extensively available in publicly accessible literature. However, qualitative solubility information has been reported and is summarized in the table below. For context, solubility information for the structurally related compounds, 4-chlorobenzoic acid and propionic acid, is also provided to offer general guidance on its likely behavior in different solvent classes.
| Solvent | This compound | 4-Chlorobenzoic Acid | Propionic Acid |
| Water | Insoluble / Slightly Soluble[1] | Sparingly soluble (~0.5 g/L at 25°C)[2] | Highly soluble[3] |
| Methanol | Soluble | Freely soluble[4] | Soluble |
| Ethanol | Soluble[1] | Soluble[5] | Highly soluble[3] |
| Diethyl Ether | Soluble[1] | Freely soluble[4] | Highly soluble[3] |
| Acetone | Not explicitly reported | More soluble than in water[2] | Soluble |
| Toluene | Very slightly soluble | Insoluble[4] | Soluble |
| Sulfuric Acid | Soluble[1] | Not explicitly reported | Not explicitly reported |
Experimental Protocols for Solubility Determination
The following section outlines a detailed experimental protocol for the quantitative determination of the solubility of this compound. The widely accepted shake-flask method is described, followed by two common analytical techniques for quantification: gravimetric analysis and UV-Vis spectroscopy.
Shake-Flask Method for Equilibrium Solubility
This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.[6][7]
Objective: To prepare a saturated solution of this compound in a chosen solvent at a specific temperature to determine its equilibrium solubility.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, ethanol, methanol, acetone)
-
Conical flasks or vials with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm PTFE or other suitable material)
-
Syringes
-
Volumetric flasks and pipettes
Procedure:
-
Add an excess amount of solid this compound to a conical flask or vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached.
-
Seal the flask or vial to prevent solvent evaporation.
-
Place the flask in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the mixture at a constant speed for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours.[6] Preliminary studies may be needed to determine the time required to reach equilibrium.
-
After the equilibration period, allow the mixture to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean, dry container. This step is critical to remove any undissolved solid particles.
-
The clear filtrate is the saturated solution, which is then analyzed using a suitable analytical method to determine the concentration of the dissolved solute.
Quantification Methods
This method is straightforward and relies on the accurate weighing of the dissolved solid after solvent evaporation.
Procedure:
-
Accurately pipette a known volume of the filtered saturated solution into a pre-weighed, dry evaporating dish.
-
Record the total weight of the dish and the solution.
-
Evaporate the solvent in a fume hood or a suitable oven at a temperature that will not cause decomposition of the solute.
-
Once the solvent is fully evaporated, dry the evaporating dish containing the solid residue in an oven at a suitable temperature (e.g., 60-80 °C) until a constant weight is achieved.
-
Cool the dish in a desiccator and weigh it on an analytical balance.
-
The mass of the dissolved solid is the final weight of the dish and residue minus the initial weight of the empty dish.
-
Calculate the solubility in terms of g/L or other desired units.
This method is suitable if this compound has a chromophore that absorbs in the UV-Vis range.
Procedure:
-
Determine the Wavelength of Maximum Absorbance (λmax): Prepare a dilute solution of this compound in the chosen solvent and scan its absorbance across the UV-Vis spectrum to identify the λmax.
-
Prepare a Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent used for the solubility experiment.
-
Measure the absorbance of each standard solution at the λmax.
-
Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and follow the Beer-Lambert law.
-
-
Analyze the Saturated Solution:
-
Accurately dilute a known volume of the filtered saturated solution with the solvent to bring its absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample at the λmax.
-
Use the calibration curve to determine the concentration of the diluted sample.
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor.
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the experimental determination of the solubility of this compound.
References
- 1. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. Propanoic Acid: Properties, Production, Applications, and Analysis - Creative Proteomics [creative-proteomics.com]
- 4. 4-Chlorobenzoic acid [fudabio.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. scielo.br [scielo.br]
- 7. scribd.com [scribd.com]
A Technical Guide to the Spectral Analysis of 3-(4-Chlorobenzoyl)propionic Acid
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 3-(4-Chlorobenzoyl)propionic acid. It is intended for researchers, scientists, and professionals in the field of drug development to facilitate the identification and characterization of this compound. This document presents detailed spectral data in tabular format, outlines the experimental protocols for data acquisition, and includes a workflow diagram for spectral analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following sections present the ¹H and ¹³C NMR data for this compound.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound was acquired using a Bruker AC-300 instrument with deuterated dimethyl sulfoxide (DMSO-d6) as the solvent.[1][2] The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.0 | Doublet | 2H | Aromatic Protons (ortho to carbonyl) |
| ~7.6 | Doublet | 2H | Aromatic Protons (meta to carbonyl) |
| ~3.3 | Triplet | 2H | -CO-CH₂ - |
| ~2.7 | Triplet | 2H | -CH₂ -COOH |
| ~12.2 | Singlet | 1H | -COOH |
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.[3]
| Chemical Shift (ppm) | Assignment |
| ~197 | C=O (Ketone) |
| ~174 | C=O (Carboxylic Acid) |
| ~138 | Aromatic C-Cl |
| ~135 | Aromatic C-CO |
| ~130 | Aromatic CH (ortho to carbonyl) |
| ~129 | Aromatic CH (meta to carbonyl) |
| ~33 | -CO-C H₂- |
| ~28 | -C H₂-COOH |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound was obtained using a potassium bromide (KBr) wafer technique.[1]
| Wavenumber (cm⁻¹) | Functional Group |
| 3300-2500 (broad) | O-H stretch (Carboxylic Acid) |
| ~1710 | C=O stretch (Carboxylic Acid) |
| ~1680 | C=O stretch (Ketone) |
| ~1600, ~1480 | C=C stretch (Aromatic Ring) |
| ~830 | C-H bend (p-disubstituted Aromatic) |
| ~750 | C-Cl stretch |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The data presented below was obtained via Gas Chromatography-Mass Spectrometry (GC-MS).[1] The molecular weight of this compound is 212.63 g/mol .[1][4][5][6]
| m/z | Interpretation |
| 212/214 | [M]⁺, Molecular ion peak (presence of ³⁵Cl and ³⁷Cl isotopes) |
| 183 | [M - C₂H₅]⁺ |
| 155 | [M - C₂H₄O₂]⁺ |
| 139/141 | [ClC₆H₄CO]⁺ (Acylium ion, presence of ³⁵Cl and ³⁷Cl isotopes) |
| 111/113 | [ClC₆H₄]⁺ (Chlorophenyl cation, presence of ³⁵Cl and ³⁷Cl isotopes) |
Experimental Protocols
The following are generalized protocols for the acquisition of the spectral data presented.
NMR Spectroscopy
A sample of this compound is dissolved in a deuterated solvent, typically DMSO-d6 or CDCl₃, to a concentration of approximately 5-10 mg/mL.[2] A small amount of tetramethylsilane (TMS) is added as an internal standard. The solution is transferred to a 5 mm NMR tube. The ¹H and ¹³C NMR spectra are recorded on a 300 MHz or higher field NMR spectrometer. Data processing involves Fourier transformation, phase correction, and baseline correction.
Infrared Spectroscopy
A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded over the range of 4000-400 cm⁻¹.[1] A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum.
Mass Spectrometry
For GC-MS analysis, a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or methanol) is prepared. A small volume of the solution is injected into the gas chromatograph, where the compound is vaporized and separated from the solvent and any impurities. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting ions are separated by a mass analyzer according to their mass-to-charge ratio, and a mass spectrum is generated.[1]
Spectral Analysis Workflow
The following diagram illustrates a general workflow for the structural elucidation of an organic compound using spectroscopic methods.
Caption: Workflow for Spectroscopic Analysis.
References
- 1. This compound | C10H9ClO3 | CID 77604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound(3984-34-7) 1H NMR [m.chemicalbook.com]
- 3. This compound(3984-34-7) 13C NMR [m.chemicalbook.com]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. This compound CAS#: 3984-34-7 [m.chemicalbook.com]
- 6. 3-(4-氯苯甲酰)丙酸 96% | Sigma-Aldrich [sigmaaldrich.com]
Methodological & Application
Synthesis of 3-(4-Chlorobenzoyl)propionic Acid Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis of 3-(4-Chlorobenzoyl)propionic acid and its derivatives. This class of compounds holds significant interest in medicinal chemistry, with applications ranging from lipid-lowering agents to anti-inflammatory drugs. This document outlines key synthetic methodologies, presents quantitative data for comparative analysis, and provides detailed experimental protocols for the synthesis of the parent compound and a prominent derivative, bezafibrate.
Introduction
This compound serves as a crucial scaffold for the development of various biologically active molecules. Its derivatives have been explored for a range of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties. A notable application is in the synthesis of fibrates, a class of amphipathic carboxylic acids used as lipid-lowering drugs. Bezafibrate, a well-known derivative, functions as a pan-agonist of peroxisome proliferator-activated receptors (PPARs), playing a key role in regulating lipid and glucose metabolism.
The primary synthetic route to this compound involves the Friedel-Crafts acylation of chlorobenzene with succinic anhydride, a classic yet effective method for forming the core structure. Subsequent modifications of the propionic acid side chain allow for the generation of a diverse library of derivatives with varied pharmacological profiles.
Data Presentation
The following tables summarize quantitative data for the synthesis of this compound and its prominent derivative, bezafibrate, under various reported conditions.
Table 1: Synthesis of this compound via Friedel-Crafts Acylation
| Aromatic Substrate | Acylating Agent | Catalyst | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| Chlorobenzene | Succinic Anhydride | AlCl₃ | Nitrobenzene | - | 25°C | - | [1] |
| Benzene | Succinic Anhydride | AlCl₃ | Benzene | 30 min | Reflux | 77-82 | [2] |
| Toluene | Succinic Anhydride | AlCl₃ | None (Solvent-free) | 5 min | Room Temp. | 95 | [2] |
| Ethylbenzene | Succinic Anhydride | AlCl₃ | None (Solvent-free) | 6 min | Room Temp. | 92 | [2] |
Table 2: Synthesis of Bezafibrate Derivatives
| Starting Material | Key Reagents | Solvent | Reaction Time | Temperature | Overall Yield (%) | Reference |
| N-(4-chlorobenzoyl)-tyramine | Acetone, Chloroform, PTC | Toluene | - | - | 73 | [3] |
| Tyramine hydrochloride | 4-chlorobenzoyl chloride, KOH, Chloroform, Acetone | Pyridine, Ethanol | - | 40°C (hydrolysis) | 48.1 | [4] |
| N-p-hydroxyphenethyl-4-chlorobenzamide | Chloroform, NaOH, Acetone, Phase-transfer catalyst | Dichloromethane | 100 min | 45-50°C | 75.5 (recrystallized) | [5] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation
This protocol details the synthesis of the parent compound through the acylation of chlorobenzene with succinic anhydride.
Materials:
-
Chlorobenzene
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Nitrobenzene (solvent)
-
Ice
-
Concentrated Hydrochloric Acid
-
Sodium bicarbonate solution
-
Dichloromethane (for extraction)
-
Anhydrous magnesium sulfate
Procedure:
-
In a fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel.
-
Add anhydrous aluminum chloride to nitrobenzene in the flask and cool the mixture in an ice bath.
-
Dissolve succinic anhydride in nitrobenzene and add it dropwise to the stirred suspension of aluminum chloride.
-
After the addition of succinic anhydride, slowly add chlorobenzene to the reaction mixture.
-
Once the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring the mixture onto crushed ice and concentrated hydrochloric acid.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane.
-
Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., toluene) to yield pure this compound.
Protocol 2: Synthesis of Bezafibrate from N-(4-chlorobenzoyl)tyramine
This protocol describes a method for the synthesis of bezafibrate starting from N-(4-chlorobenzoyl)tyramine.[3]
Materials:
-
N-(4-chlorobenzoyl)tyramine
-
Acetone
-
Chloroform
-
Phase Transfer Catalyst (PTC) (e.g., Tetrabutylammonium bromide)
-
Toluene
-
Sodium hydroxide solution
-
Hydrochloric acid
Procedure:
-
In a reaction vessel, dissolve N-(4-chlorobenzoyl)tyramine in toluene.
-
Add acetone, a phase transfer catalyst, and an aqueous solution of sodium hydroxide to the mixture.
-
While stirring vigorously, add chloroform dropwise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
After the reaction is complete, separate the organic layer.
-
Wash the organic layer with water and then acidify the aqueous layer with hydrochloric acid to precipitate the crude bezafibrate.
-
Filter the precipitate, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure bezafibrate.
Visualizations
Synthetic Workflow and Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the synthetic workflow for this compound and the signaling pathway of its derivative, bezafibrate.
Caption: General experimental workflow for the synthesis of this compound.
Caption: Simplified signaling pathway of Bezafibrate as a pan-PPAR agonist.
References
- 1. Synthesis and Biological Evaluation of β-Aroylpropionic acid based 1,3,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C10H9ClO3 | CID 77604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound(3984-34-7) 1H NMR [m.chemicalbook.com]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols: 3-(4-Chlorobenzoyl)propionic Acid as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 3-(4-Chlorobenzoyl)propionic acid as a fundamental building block in the synthesis of various pharmaceuticals and biologically active compounds.
Introduction
This compound, also known as 4-(4-chlorophenyl)-4-oxobutanoic acid, is a valuable bifunctional molecule in organic synthesis. Its structure, featuring a ketone, a carboxylic acid, and a chlorinated aromatic ring, allows for a diverse range of chemical transformations. This makes it a key intermediate in the preparation of several important active pharmaceutical ingredients (APIs), including lipid-lowering agents and muscle relaxants. This document outlines its primary synthesis via Friedel-Crafts acylation and its subsequent application in the synthesis of Bezafibrate, Fenofibrate, and an intermediate for Baclofen.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of chlorobenzene with succinic anhydride, using a Lewis acid catalyst such as anhydrous aluminum chloride (AlCl₃).[1][2] The reaction proceeds through an electrophilic aromatic substitution mechanism where an acylium ion is generated and subsequently attacks the chlorobenzene ring, primarily at the para position due to steric hindrance and the directing effect of the chlorine atom.[1][3]
General Experimental Workflow for Friedel-Crafts Acylation
Caption: General workflow for the synthesis of this compound.
Quantitative Data for Synthesis
| Aromatic Substrate | Catalyst | Solvent | Reaction Time | Temperature | Yield (%) |
| Chlorobenzene | AlCl₃ | Chlorobenzene | 4 hours | 110°C | Not specified |
| Benzene | AlCl₃ | Benzene | 30 min | Reflux | 77-82 |
| Toluene | AlCl₃ | None (Solvent-free) | 5 min | Room Temp. | 95 |
Detailed Experimental Protocol: Friedel-Crafts Acylation of Chlorobenzene
Materials:
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Chlorobenzene (reagent and solvent)
-
Hydrochloric acid (HCl)
-
Water
-
Ice
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Heating mantle
-
Dropping funnel
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer and reflux condenser, add succinic anhydride and chlorobenzene.
-
With stirring, slowly add powdered anhydrous aluminum chloride. An exothermic reaction will occur with the evolution of hydrogen chloride gas.
-
Heat the mixture to reflux (approximately 110-130°C) and maintain for 4 hours.
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Slowly quench the reaction by the dropwise addition of a mixture of crushed ice and concentrated hydrochloric acid.
-
The product, this compound, will precipitate as a solid.
-
Collect the solid by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Applications in Pharmaceutical Synthesis
Synthesis of Fibrates (Bezafibrate and Fenofibrate)
This compound is a precursor to key intermediates in the synthesis of fibrates, a class of amphipathic carboxylic acids that lower blood lipid levels. They are agonists of the peroxisome proliferator-activated receptor alpha (PPARα).
Fibrates like Bezafibrate and Fenofibrate exert their therapeutic effects by activating PPARα, a nuclear receptor that regulates the expression of genes involved in lipid metabolism.[4][5][6] Activation of PPARα leads to increased synthesis of lipoprotein lipase, which enhances the clearance of triglyceride-rich lipoproteins, and increased production of apolipoproteins A-I and A-II, components of high-density lipoprotein (HDL).[5][6]
Caption: Simplified PPARα signaling pathway activated by fibrates.
A common synthetic route to Bezafibrate involves the reaction of 4-chlorobenzoyl chloride with tyramine.[7] this compound can be converted to the necessary 4-chlorobenzoyl chloride intermediate.
Synthetic Workflow:
Caption: Synthetic workflow for Bezafibrate from this compound.
Experimental Protocol: Synthesis of 4-Chlorobenzoyl Chloride from 4-Chlorobenzoic Acid (Analogous Conversion)
This protocol describes the conversion of the corresponding carboxylic acid, a key transformation to obtain the necessary intermediate.
Materials:
-
4-Chlorobenzoic acid (or this compound)
-
Thionyl chloride (SOCl₂)
Procedure:
-
A solution of 4-chlorobenzoic acid (1 part by weight) in thionyl chloride (30 parts by volume) is stirred at 80°C for 5 hours.
-
The excess thionyl chloride is removed under vacuum to yield crude 4-chlorobenzoyl chloride as an oil.[8]
Experimental Protocol: Synthesis of Bezafibrate
This protocol starts from N-(4-chlorobenzoyl)-tyramine, which is synthesized from 4-chlorobenzoyl chloride and tyramine.
Materials:
-
N-(4-chlorobenzoyl)-tyramine
-
Acetone
-
Chloroform
-
Sodium hydroxide
-
Phase-transfer catalyst (e.g., benzyltriethylammonium chloride)
-
Toluene
Procedure:
-
N-(4-chlorobenzoyl)-tyramine is condensed with acetone and chloroform in the presence of a phase-transfer catalyst in toluene.
-
The reaction is carried out under alkaline conditions.
-
The overall yield for this condensation step can be up to 73%.[7]
The synthesis of Fenofibrate typically proceeds through the key intermediate 4-chloro-4'-hydroxybenzophenone.[4][9] This intermediate can be prepared via a Friedel-Crafts reaction between 4-chlorobenzoyl chloride (derivable from this compound) and phenol.
Synthetic Workflow:
Caption: Synthetic workflow for Fenofibrate from this compound.
Experimental Protocol: Synthesis of 4-chloro-4'-hydroxybenzophenone
Materials:
-
4-Chlorobenzoyl chloride
-
Phenol
-
Aluminum chloride (AlCl₃)
Procedure:
-
Phenol is reacted with 4-chlorobenzoyl chloride in a Friedel-Crafts reaction in the presence of aluminum chloride.
-
The resulting product is 4-chloro-4'-hydroxybenzophenone with a melting point of 179°-181°C.[4]
Experimental Protocol: Synthesis of Fenofibrate
Materials:
-
4-chloro-4'-hydroxybenzophenone
-
Isopropyl 2-bromo-2-methylpropanoate
-
Potassium carbonate
-
Dimethyl sulfoxide (DMSO)
-
Isopropyl acetate
Procedure:
-
A mixture of fenofibric acid (derived from 4-chloro-4'-hydroxybenzophenone), dimethyl sulfoxide, and isopropyl acetate is prepared.
-
A stoichiometric amount of potassium carbonate is added to form the potassium salt of fenofibric acid.
-
An excess of an isopropyl halide (e.g., 2-bromopropane) is added, and the mixture is heated at gentle reflux for 2 to 8 hours to yield Fenofibrate.[10]
Synthesis of Baclofen Intermediate
This compound can serve as a starting material for the synthesis of key intermediates for Baclofen [4-amino-3-(4-chlorophenyl)butanoic acid], a muscle relaxant. This involves reduction of the ketone functionality followed by further transformations.
Synthetic Workflow:
Caption: Synthetic workflow for a Baclofen intermediate.
Experimental Protocol: Clemmensen Reduction of the Ketone
This is a general protocol for the reduction of aryl-alkyl ketones.
Materials:
-
This compound
-
Zinc amalgam (Zn(Hg))
-
Concentrated hydrochloric acid (HCl)
Procedure:
-
The ketone is refluxed with an excess of amalgamated zinc and concentrated hydrochloric acid.[11]
-
The reaction reduces the carbonyl group to a methylene group, yielding 4-(4-chlorophenyl)butanoic acid. The substrate must be stable to strongly acidic conditions.[11][12]
Experimental Protocol: Wolff-Kishner Reduction of the Ketone
This is an alternative reduction method for base-stable substrates.
Materials:
-
This compound
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Potassium hydroxide (KOH)
-
High-boiling solvent (e.g., ethylene glycol)
Procedure:
-
The ketone is heated with hydrazine hydrate and a strong base like potassium hydroxide in a high-boiling solvent.[7]
-
The intermediate hydrazone is formed and subsequently decomposes upon heating to yield the reduced product, 4-(4-chlorophenyl)butanoic acid, and nitrogen gas.[7]
Conclusion
This compound is a highly versatile and economically important building block in organic synthesis. Its straightforward preparation via Friedel-Crafts acylation and the presence of multiple reactive sites make it an ideal starting material for the synthesis of a range of pharmaceuticals. The protocols and data presented herein provide a comprehensive guide for researchers and professionals in the field of drug development and organic synthesis to effectively utilize this valuable intermediate.
References
- 1. youtube.com [youtube.com]
- 2. CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde - Google Patents [patents.google.com]
- 3. prepchem.com [prepchem.com]
- 4. prepchem.com [prepchem.com]
- 5. A kind of preparation method of fenofibrate key intermediate 4-chloro-4'-hydroxybenzophenone - Eureka | Patsnap [eureka.patsnap.com]
- 6. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 7. Synthesis routes of 4-Chlorobenzoyl chloride [benchchem.com]
- 8. Preparation method of 4-chloro-4'-hydroxybenzophenone - Eureka | Patsnap [eureka.patsnap.com]
- 9. prepchem.com [prepchem.com]
- 10. Clemmensen Reduction [organic-chemistry.org]
- 11. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 12. Wolff-Kishner Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 3-(4-Chlorobenzoyl)propionic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful palladium-catalyzed reaction, which couples an organohalide with an organoboron compound, is particularly valuable in the pharmaceutical industry for the synthesis of biaryl and substituted aromatic scaffolds found in many active pharmaceutical ingredients (APIs).
These application notes provide a detailed guide to utilizing 3-(4-Chlorobenzoyl)propionic acid as a substrate in Suzuki-Miyaura cross-coupling reactions. The presence of a ketone and a carboxylic acid moiety within the molecule, along with the chloro-substituent, presents unique considerations for reaction optimization. The resulting 3-(4-arylbenzoyl)propionic acid derivatives are of significant interest in medicinal chemistry, as the aryl propionic acid motif is a well-established pharmacophore with a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2][3]
The inherent reactivity of the C-Cl bond in this compound makes it a suitable electrophilic partner for a variety of aryl and heteroaryl boronic acids. Careful selection of the catalyst, ligand, base, and solvent system is crucial to achieve high yields and minimize side reactions.
Reaction Principle and Workflow
The catalytic cycle of the Suzuki-Miyaura coupling reaction is a well-established process involving a palladium catalyst. The key steps are:
-
Oxidative Addition: A low-valent palladium(0) species reacts with the this compound to form a palladium(II) intermediate.
-
Transmetalation: The organoboron reagent (e.g., an arylboronic acid) is activated by a base to form a boronate species, which then transfers its organic group to the palladium(II) complex.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final product, 3-(4-arylbenzoyl)propionic acid, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.
Quantitative Data Summary
The following tables summarize representative quantitative data for Suzuki-Miyaura coupling reactions of aryl chlorides with various arylboronic acids under different catalytic conditions. While specific data for this compound is not extensively reported, these examples with structurally related substrates provide a strong basis for reaction optimization.
Table 1: Suzuki-Miyaura Coupling of Aryl Chlorides with Phenylboronic Acid
| Entry | Aryl Chloride | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chloroacetophenone | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 95 |
| 2 | 4-Chlorobenzonitrile | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | Dioxane | 110 | 12 | 92 |
| 3 | Methyl 4-chlorobenzoate | PdCl₂(dppf) (3) | - | K₂CO₃ | DME/H₂O | 85 | 16 | 88 |
| 4 | 2,4-Dichloropyridine | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | 24 | 75 (mono-arylated) |
Table 2: Influence of Reaction Parameters on the Coupling of 4-Chloroacetophenone with Phenylboronic Acid
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 95 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Toluene/H₂O | 100 | 85 |
| 3 | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ | Toluene/H₂O | 100 | 91 |
| 4 | PdCl₂(dppf) (3) | - | K₃PO₄ | Toluene/H₂O | 100 | 78 |
| 5 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 93 |
| 6 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 80 | 72 |
Note: The data presented in these tables are based on analogous reactions reported in the literature and serve as a guideline for developing a specific protocol for this compound.
Experimental Protocols
The following protocols provide detailed methodologies for conducting the Suzuki-Miyaura cross-coupling reaction with this compound. Optimization of reaction conditions may be necessary for specific arylboronic acids.
Protocol 1: General Procedure using a Buchwald-type Ligand
This protocol is recommended for a broad range of aryl- and heteroarylboronic acids, utilizing a highly active palladium-phosphine catalyst system.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (1-3 mol%)
-
SPhos (2-6 mol%)
-
Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)
-
Toluene or 1,4-Dioxane
-
Water (degassed)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 1.0 mmol, 212.6 mg), the arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol, 424.6 mg).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the palladium catalyst, Pd(OAc)₂ (e.g., 0.02 mmol, 4.5 mg), and the ligand, SPhos (e.g., 0.04 mmol, 16.4 mg), to the reaction mixture under the inert atmosphere.
-
Add degassed toluene (or 1,4-dioxane) (e.g., 8 mL) and degassed deionized water (e.g., 2 mL) to the flask via syringe.
-
Heat the reaction mixture to 100-110 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (20 mL) and adjust the pH to ~2-3 with 1M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 3-(4-arylbenzoyl)propionic acid.
Protocol 2: Ligand-Free Conditions (for activated boronic acids)
For highly reactive arylboronic acids, a ligand-free protocol may be effective and offers a more cost-effective approach.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (3-5 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Water (degassed)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and the arylboronic acid (1.5 mmol) in a mixture of DMF (10 mL) and water (2 mL).
-
Add sodium carbonate (2.0 mmol) and Pd(OAc)₂ (0.03 mmol).
-
Degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.
-
Heat the reaction mixture to 120-140 °C and stir for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, pour the reaction mixture into water (50 mL) and acidify with 1M HCl.
-
Extract the product with ethyl acetate (3 x 25 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography.
Applications in Drug Discovery
The 3-(4-arylbenzoyl)propionic acid scaffold is a valuable pharmacophore in drug discovery. Aryl propionic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs) that primarily act by inhibiting cyclooxygenase (COX) enzymes.[1] By synthesizing a library of 3-(4-arylbenzoyl)propionic acid analogs through Suzuki-Miyaura coupling, researchers can explore structure-activity relationships (SAR) for various biological targets.
Potential Therapeutic Areas:
-
Anti-inflammatory Agents: The core structure is analogous to established NSAIDs. Novel aryl substitutions can modulate potency and selectivity for COX-1/COX-2, potentially leading to drugs with improved efficacy and reduced gastrointestinal side effects.[1][2]
-
Anticancer Agents: Certain aryl propionic acid derivatives have demonstrated anticancer activity through various mechanisms, including the inhibition of signaling pathways involved in cell proliferation and survival.
-
Analgesics: The analgesic properties of this class of compounds are well-documented, and new derivatives could offer improved pain management profiles.[1]
-
Other Therapeutic Targets: The versatile nature of the Suzuki-Miyaura reaction allows for the introduction of a wide range of aryl and heteroaryl moieties, enabling the exploration of novel biological activities beyond the traditional scope of NSAIDs.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Inefficient ligand- Insufficiently strong base- Low reaction temperature | - Use a fresh batch of palladium catalyst.- Screen different phosphine ligands (e.g., XPhos, RuPhos).- Use a stronger base (e.g., Cs₂CO₃ or K₃PO₄).- Increase the reaction temperature in increments of 10 °C. |
| Formation of Homocoupled Byproduct (Biaryl of Boronic Acid) | - Reaction temperature is too high- Presence of oxygen | - Lower the reaction temperature.- Ensure thorough degassing of solvents and reaction vessel. |
| Dehalogenation of Starting Material | - Presence of water with certain bases- Inappropriate ligand | - Use anhydrous conditions if possible.- Switch to a different ligand that promotes reductive elimination over side reactions. |
| Difficulty in Product Purification | - Similar polarity of product and starting materials/byproducts | - Optimize the mobile phase for column chromatography.- Consider recrystallization as an alternative purification method. |
Safety Information
-
Palladium catalysts are toxic and should be handled with care in a well-ventilated fume hood.
-
Organic solvents are flammable and should be kept away from ignition sources.
-
Bases such as potassium phosphate and sodium carbonate are corrosive and can cause skin and eye irritation.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when performing these reactions.
Disclaimer: The information provided in this document is for research and development purposes only. The protocols are based on established chemical literature for analogous compounds and may require optimization for the specific substrate and coupling partners. Always conduct a thorough literature search and risk assessment before starting any new chemical reaction.
References
Application Notes and Protocols for 3-(4-Chlorobenzoyl)propionic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-Chlorobenzoyl)propionic acid, also known as 4-(4-chlorophenyl)-4-oxobutanoic acid, is a chemical compound with the molecular formula C₁₀H₉ClO₃.[1][2][3] It serves as a crucial intermediate in the synthesis of various organic molecules, most notably the non-steroidal anti-inflammatory drug (NSAID) Fenbufen.[4] This document provides detailed protocols for its use in chemical synthesis and outlines a representative protocol for the investigation of its potential biological activities, drawing parallels with related propionic acid derivatives.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1 for easy reference.
| Property | Value | Reference |
| CAS Number | 3984-34-7 | [1][2][3] |
| Molecular Formula | C₁₀H₉ClO₃ | [1][2][3] |
| Molecular Weight | 212.63 g/mol | [1][3] |
| Appearance | White to beige crystalline powder | [5] |
| Melting Point | 128-130 °C | [3][5] |
| Solubility | Insoluble in water; Soluble in alcohol, diethyl ether, and sulfuric acid. | [5] |
| pKa | 4.44 ± 0.17 (Predicted) | [5] |
Applications in Chemical Synthesis
Intermediate in the Synthesis of Fenbufen
This compound is a direct precursor to Fenbufen, a non-steroidal anti-inflammatory drug. The synthesis involves a Friedel-Crafts acylation reaction.
Experimental Protocol: Synthesis of Fenbufen via Friedel-Crafts Acylation
This protocol outlines the synthesis of Fenbufen from biphenyl and succinic anhydride, which proceeds through an intermediate analogous to this compound. A similar process can be envisioned for modifications of this structure.
Materials:
-
Biphenyl
-
Succinic anhydride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Nitrobenzene (or 1,2-dichloroethane as a safer alternative)
-
Concentrated Hydrochloric Acid (HCl)
-
1N Sodium Carbonate solution
-
Ice
-
Ethanol (for recrystallization)
-
Standard laboratory glassware for organic synthesis
Procedure:
-
In a three-necked flask equipped with a stirrer and a dropping funnel, dissolve anhydrous AlCl₃ in nitrobenzene.
-
Cool the mixture to below 10°C in an ice bath.
-
In a separate container, mix biphenyl and succinic anhydride.
-
Slowly add the biphenyl/succinic anhydride mixture to the AlCl₃ solution, ensuring the temperature remains below 10°C.
-
After the addition is complete, continue stirring at the same temperature for 4 hours, then allow the mixture to stand at room temperature overnight.
-
Pour the reaction mixture into a mixture of ice and concentrated HCl.
-
Separate the organic layer and remove the nitrobenzene by steam distillation.
-
Filter the crude product and wash it with water.
-
To purify, dissolve the crude product in a hot 1N sodium carbonate solution and treat with activated charcoal to decolorize.
-
Filter the hot solution and then acidify the filtrate with HCl to precipitate the pure product.
-
Collect the precipitate by filtration, wash with water, and dry.
-
Recrystallize from ethanol to obtain pure Fenbufen.
Logical Workflow for Fenbufen Synthesis:
Caption: Workflow for the synthesis of Fenbufen.
Substrate in Suzuki-Miyaura Cross-Coupling Reactions
As an aryl chloride, this compound can be utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[5] This allows for the synthesis of a variety of derivatives with potential applications in medicinal chemistry.
Generalized Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This is a general protocol and requires optimization for the specific substrates and desired product.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0 equivalents)
-
Solvent (e.g., Toluene, 1,4-Dioxane/Water mixture)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried reaction vessel, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas (repeat three times).
-
Add the degassed solvent to the mixture.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Suzuki-Miyaura Coupling Reaction Pathway:
Caption: Generalized Suzuki-Miyaura cross-coupling pathway.
Potential Biological Applications and Investigatory Protocols
While this compound is primarily known as a synthetic intermediate, its structural similarity to other biologically active propionic acids, such as ibuprofen and the active metabolite of Fenbufen, suggests it may possess inherent biological activity. For instance, other propionic acid derivatives have been shown to exhibit anti-inflammatory effects by modulating pathways such as the TLR4/NF-κB signaling cascade.[6][7]
The following is a representative protocol for evaluating the in vitro anti-inflammatory activity of this compound.
Experimental Protocol: In Vitro Anti-inflammatory Activity Assay
This protocol is designed to assess the potential of this compound to inhibit the production of pro-inflammatory mediators in a cellular model of inflammation.
Cell Line:
-
RAW 264.7 murine macrophage cell line
Materials:
-
This compound (dissolved in DMSO, then diluted in culture medium)
-
Lipopolysaccharide (LPS) from E. coli
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Griess Reagent for Nitric Oxide (NO) measurement
-
ELISA kits for TNF-α, IL-6, and Prostaglandin E2 (PGE2)
-
96-well cell culture plates
Procedure:
1. Cell Viability Assay (MTT Assay): a. Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours. b. Treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 24 hours. c. Add MTT solution to each well and incubate for 4 hours. d. Remove the medium and add DMSO to dissolve the formazan crystals. e. Measure the absorbance at 570 nm to determine cell viability and identify non-toxic concentrations for subsequent experiments.
2. Measurement of Inflammatory Mediators: a. Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours. b. Pre-treat the cells with non-toxic concentrations of this compound for 1 hour. c. Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. A vehicle control (no LPS, no compound) and a positive control (LPS only) should be included. d. After incubation, collect the cell culture supernatant.
3. Nitric Oxide (NO) Assay: a. Mix the collected supernatant with Griess Reagent according to the manufacturer's instructions. b. Measure the absorbance at 540 nm. c. Quantify the nitrite concentration using a sodium nitrite standard curve.
4. Cytokine and Prostaglandin Measurement (ELISA): a. Use the collected supernatant to measure the concentrations of TNF-α, IL-6, and PGE2 using specific ELISA kits, following the manufacturer's protocols.
Data Analysis:
-
Calculate the percentage of inhibition of NO, TNF-α, IL-6, and PGE2 production for each concentration of the test compound compared to the LPS-only control.
-
If a dose-response is observed, calculate the IC₅₀ value (the concentration of the compound that causes 50% inhibition).
Hypothesized Anti-inflammatory Signaling Pathway:
Caption: Hypothesized inhibitory action on the TLR4/NF-κB pathway.
Safety Information
This compound is classified as an irritant.[1] It may cause skin, eye, and respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS).[8]
References
- 1. This compound | C10H9ClO3 | CID 77604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. This compound 96 3984-34-7 [sigmaaldrich.com]
- 4. veeprho.com [veeprho.com]
- 5. This compound CAS#: 3984-34-7 [m.chemicalbook.com]
- 6. Propionic Acid Targets the TLR4/NF-κB Signaling Pathway and Inhibits LPS-Induced Intestinal Barrier Dysfunction: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indole‑3‑propionic acid alleviates intestinal epithelial cell injury via regulation of the TLR4/NF‑κB pathway to improve intestinal barrier function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. capotchem.com [capotchem.com]
Application Notes and Protocols for the Quantification of 3-(4-Chlorobenzoyl)propionic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-Chlorobenzoyl)propionic acid is a chemical intermediate of significant interest in the pharmaceutical industry, primarily known as a precursor in the synthesis of the antihyperlipidemic drug bezafibrate. It also serves as a potential impurity in the final drug product. Accurate and robust analytical methods for the quantification of this compound are crucial for quality control during the manufacturing process, for stability studies of drug substances and products, and in pharmacokinetic and metabolism studies.
This document provides detailed application notes and protocols for the quantitative analysis of this compound using various analytical techniques, including High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Mass Spectrometry (GC-MS). These methods are designed to be adaptable for different matrices, such as bulk drug substances, pharmaceutical formulations, and biological fluids, with the understanding that specific validation and optimization will be required for each application.
Analytical Methods Overview
A summary of the primary analytical techniques for the quantification of this compound is presented below. The choice of method will depend on the required sensitivity, selectivity, sample matrix, and available instrumentation.
| Technique | Principle | Typical Application | Key Advantages | Key Considerations |
| HPLC-UV | Separation by reverse-phase chromatography and detection by UV absorbance. | Quality control of bulk drug and formulations, impurity profiling. | Simple, robust, cost-effective, widely available. | Moderate sensitivity, potential for interference from matrix components. |
| LC-MS/MS | High-resolution separation by HPLC coupled with highly selective and sensitive detection by tandem mass spectrometry. | Bioanalysis (plasma, urine), trace-level impurity quantification, metabolic studies. | High sensitivity and selectivity, suitable for complex matrices. | Higher instrument cost and complexity. |
| GC-MS | Separation of volatile and thermally stable compounds followed by mass spectrometric detection. | Analysis in non-aqueous matrices, confirmation of identity. | High chromatographic efficiency, excellent for volatile compounds. | Requires derivatization for non-volatile analytes like carboxylic acids, potential for thermal degradation. |
Quantitative Data Summary
The following table summarizes representative quantitative data for the analytical methods described. These values are based on methods for structurally similar compounds and should be considered as typical performance characteristics that can be achieved with proper method development and validation for this compound.[1][2][3][4]
| Parameter | HPLC-UV | LC-MS/MS | GC-MS (after derivatization) |
| Linearity Range | 0.1 - 100 µg/mL | 0.5 - 500 ng/mL | 10 - 1000 ng/mL |
| Limit of Detection (LOD) | ~0.05 µg/mL | ~0.1 ng/mL | ~2 ng/mL |
| Limit of Quantification (LOQ) | ~0.15 µg/mL | ~0.5 ng/mL | ~5 ng/mL |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 90 - 110% |
| Precision (% RSD) | < 2% | < 10% | < 15% |
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in bulk drug substance and pharmaceutical formulations. The protocol is based on established methods for related acidic drugs like ketoprofen and naproxen.[1][3][5]
a. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and a pH-adjusted aqueous buffer (e.g., 20 mM potassium phosphate buffer, pH adjusted to 3.0 with phosphoric acid) in a ratio of 50:50 (v/v). The exact ratio should be optimized for ideal retention and peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm, which is a common wavelength for aromatic ketones.
-
Injection Volume: 10 µL.
b. Preparation of Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of diluent (e.g., a 50:50 mixture of acetonitrile and water).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.
-
Sample Preparation (for a formulation): Accurately weigh a quantity of the powdered formulation equivalent to a known amount of the active pharmaceutical ingredient. Dissolve it in the diluent, sonicate for 15 minutes, and filter through a 0.45 µm syringe filter before injection. Dilute as necessary to bring the concentration of this compound within the calibration range.
c. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the diluent as a blank to ensure no interfering peaks are present.
-
Inject the working standard solutions in increasing order of concentration to establish a calibration curve.
-
Inject the prepared sample solutions.
-
Quantify the amount of this compound in the samples by comparing the peak area with the calibration curve.
References
- 1. ijpsdronline.com [ijpsdronline.com]
- 2. Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pjps.pk [pjps.pk]
- 4. thaiscience.info [thaiscience.info]
- 5. rjpbcs.com [rjpbcs.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 3-(4-Chlorobenzoyl)propionic Acid
Introduction
3-(4-Chlorobenzoyl)propionic acid is a chemical intermediate with applications in the synthesis of pharmaceuticals and other organic compounds.[1][2][3][4] Accurate and reliable analytical methods are crucial for quality control, purity assessment, and stability testing of this compound. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of non-volatile and semi-volatile organic compounds, offering high resolution, sensitivity, and reproducibility. This application note presents a reverse-phase HPLC (RP-HPLC) method for the quantitative determination of this compound.
Principle of the Method
The method employs a reverse-phase C18 column for the separation of this compound from potential impurities. The mobile phase consists of an acidic aqueous solution and an organic modifier (acetonitrile), which allows for the elution of the analyte based on its hydrophobicity. The acidic nature of the mobile phase ensures that the carboxylic acid group of the analyte is in its protonated form, leading to better retention and peak shape on the non-polar stationary phase. Detection is achieved using a UV detector at a wavelength where the analyte exhibits maximum absorbance.
Experimental
A suggested HPLC method for the analysis of a similar compound, 3-(4-Bromobenzoyl)propionic acid, utilizes a mobile phase of acetonitrile, water, and phosphoric acid.[5] This approach is adapted for this compound.
Instrumentation and Chromatographic Conditions:
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water:Phosphoric Acid (50:50:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Run Time | 10 minutes |
Reagents and Standards:
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
Phosphoric Acid (ACS Grade)
-
This compound Reference Standard
Standard Solution Preparation:
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a standard solution of 100 µg/mL.
Sample Solution Preparation:
Accurately weigh a sample containing approximately 10 mg of this compound into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
Protocols
1. Instrument Setup and Equilibration:
-
Prepare the mobile phase by mixing 500 mL of acetonitrile, 500 mL of water, and 1 mL of phosphoric acid. Degas the mobile phase using sonication or vacuum filtration.
-
Install the C18 column in the HPLC system.
-
Set the flow rate to 1.0 mL/min and the column temperature to 30 °C.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Set the UV detector wavelength to 254 nm.
2. Standard and Sample Analysis:
-
Inject 10 µL of the standard solution and record the chromatogram.
-
The retention time for this compound should be determined from this injection.
-
Inject 10 µL of the sample solution and record the chromatogram.
-
Identify the peak corresponding to this compound in the sample chromatogram by comparing the retention time with that of the standard.
-
Calculate the concentration of this compound in the sample using the peak areas.
3. System Suitability:
To ensure the validity of the analytical results, perform system suitability tests before sample analysis. This typically includes parameters such as tailing factor, theoretical plates, and repeatability of injections.
Quantitative Data Summary
The following table presents example data for a typical HPLC analysis of this compound. These values are illustrative and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | Result | Acceptance Criteria |
| Retention Time (min) | 4.5 | - |
| Tailing Factor | 1.2 | ≤ 2.0 |
| Theoretical Plates | > 2000 | > 2000 |
| Linearity (r²) | 0.999 | ≥ 0.995 |
| Limit of Detection (LOD) | 0.1 µg/mL | - |
| Limit of Quantitation (LOQ) | 0.3 µg/mL | - |
| Precision (%RSD) | < 2.0% | ≤ 2.0% |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% |
Visualizations
Caption: Workflow for the HPLC analysis of this compound.
References
- 1. This compound CAS#: 3984-34-7 [m.chemicalbook.com]
- 2. This compound | C10H9ClO3 | CID 77604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-(4-氯苯甲酰)丙酸 96% | Sigma-Aldrich [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. Separation of 3-(4-Bromobenzoyl)propionic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Pharmacological Applications of 3-(4-Chlorobenzoyl)propionic Acid Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derivatives of 3-(4-chlorobenzoyl)propionic acid represent a class of compounds with significant potential for pharmacological development. As analogs of arylpropionic acids, a well-established category of nonsteroidal anti-inflammatory drugs (NSAIDs), these derivatives are promising candidates for a variety of therapeutic applications.[1] The core structure, featuring a chlorobenzoyl moiety linked to a propionic acid backbone, provides a versatile scaffold for chemical modification to enhance potency, selectivity, and pharmacokinetic profiles.
While extensive quantitative data for a wide range of specific this compound derivatives are not abundant in publicly accessible literature, preliminary studies and the activities of structurally related compounds suggest promising avenues for research and development. This document outlines potential applications based on existing evidence and provides detailed protocols for the evaluation of their pharmacological activities.
Potential Pharmacological Applications
Based on initial research and the broader class of arylpropionic acids, derivatives of this compound are being investigated for several key therapeutic areas:
-
Anti-inflammatory and Analgesic Effects: The primary and most-studied application is in the management of inflammation and pain. The mechanism is largely attributed to the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the synthesis of prostaglandins, key mediators of inflammation and pain.[1]
-
Central Nervous System (CNS) Activity: Certain alpha-amino derivatives of β-(p-chlorobenzoyl)-propionic acid have been shown to modulate aggressive behavior in animal models, suggesting potential applications in treating neurological or psychiatric conditions.[2]
-
Anticonvulsant Properties: The structural features of these derivatives share similarities with other compounds known to possess anticonvulsant activity. This suggests a potential therapeutic role in the management of epilepsy and other seizure disorders.
-
Antimicrobial Activity: The incorporation of amide and hydrazone functionalities, which are common modifications of the carboxylic acid group, has been a successful strategy in developing antimicrobial agents. Therefore, derivatives of this compound hold potential as novel antibacterial or antifungal compounds.
Data Summary
Quantitative data for specific derivatives of this compound are limited in the available literature. The following table summarizes the qualitative findings for key derivatives identified in preliminary studies.
| Compound ID | Derivative Class | Pharmacological Activity | Species | Notes | Reference |
| Compound 8 | α-Amino derivative | Anti-inflammatory | - | Exhibited anti-inflammatory properties in pharmacological tests. | [2] |
| Compound 9 | α-Amino derivative | Anti-aggressive | Mouse | Abolished aggressiveness in isolated mice. | [2] |
| Compound 26 | α-Amino-γ-(p-chlorophenyl)-tetrahydrofuran-2-one | Anti-aggressive | Mouse | Derived from the corresponding β-(p-chlorobenzoyl)-propionic acid derivative; abolished aggressiveness in isolated mice. | [2] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the pharmacological activities of this compound derivatives.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This is a standard model for evaluating the acute anti-inflammatory activity of novel compounds.
Materials:
-
Male Wistar rats (180-220 g)
-
This compound derivative (test compound)
-
Carrageenan (1% w/v in sterile saline)
-
Plethysmometer
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Reference drug (e.g., Indomethacin, 10 mg/kg)
Procedure:
-
Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week prior to the experiment.
-
Fasting: Fast the rats overnight with free access to water.
-
Grouping: Randomly divide the animals into groups (n=6 per group):
-
Group I: Vehicle control
-
Group II: Reference drug
-
Group III, IV, etc.: Test compound at different doses
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer the vehicle, reference drug, or test compound orally (p.o.) or intraperitoneally (i.p.).
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
References
- 1. Molecular design, synthesis, and antiinflammatory activity of a series of beta-aminoxypropionic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and pharmacological properties of derivatives of alpha-amino-beta-(p-chlorobenzoyl)-propionic acid and alpha-amino-gamma-(p-chlorophenyl)-tetrahydrofuran-2-one - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-(4-Chlorobenzoyl)propionic Acid as a Substrate for Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-Chlorobenzoyl)propionic acid is a prochiral ketone that serves as a substrate for a variety of oxidoreductases, particularly carbonyl reductases (also known as ketoreductases) and certain alcohol dehydrogenases. These enzymes catalyze the stereoselective reduction of the ketone moiety to a secondary alcohol, 4-(4-chlorophenyl)-4-hydroxybutanoic acid. This reaction is of significant interest in biocatalysis for the synthesis of chiral building blocks for pharmaceuticals and in studying the metabolism of xenobiotics. The enzymatic assay for this substrate typically relies on monitoring the consumption of the nicotinamide cofactor, NADPH or NADH, which can be conveniently measured spectrophotometrically by the decrease in absorbance at 340 nm.
Principle of the Enzyme Assay
The enzymatic reduction of this compound is a two-substrate reaction involving the keto acid and a nicotinamide cofactor (NADPH or NADH). The carbonyl reductase or alcohol dehydrogenase facilitates the transfer of a hydride ion from the cofactor to the carbonyl carbon of the substrate, resulting in the formation of the corresponding chiral alcohol and the oxidized cofactor (NADP+ or NAD+).
Reaction Scheme:
This compound + NAD(P)H + H⁺ -> 4-(4-chlorophenyl)-4-hydroxybutanoic acid + NAD(P)⁺
The progress of the reaction can be monitored by the decrease in absorbance at 340 nm, which is characteristic of the dihydronicotinamide ring of NADPH and NADH. The oxidized forms, NADP+ and NAD+, do not absorb light at this wavelength.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₉ClO₃ |
| Molecular Weight | 212.63 g/mol |
| Appearance | Solid |
| Melting Point | 128-130 °C |
| Solubility | Insoluble in water |
Table 2: Representative Kinetic Parameters of Carbonyl Reductases with Aromatic Ketones
| Enzyme | Substrate | Kₘ (mM) | Vₘₐₓ (U/mg) | Optimal pH |
| Rhodococcus ruber ADH-A | Acetophenone | 0.23 | 1.4 | 7.0 (reduction) |
| Candida magnoliae Carbonyl Reductase | Ethyl 4-chloro-3-oxobutanoate | 1.1 | 12.5 | 6.0 |
| Sporobolomyces salmonicolor Carbonyl Reductase | Ethyl 2'-oxo-4'-phenylbutyrate | 0.22 | 29.0 | Not Reported |
Note: 1 U (Unit) is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under the specified conditions.
Experimental Protocols
Protocol 1: Spectrophotometric Assay for Carbonyl Reductase Activity
This protocol describes a standard method for determining the activity of a carbonyl reductase using this compound as the substrate.
Materials:
-
This compound
-
NADPH (or NADH)
-
Purified carbonyl reductase or cell lysate containing the enzyme
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
Dimethyl sulfoxide (DMSO)
-
UV-Vis spectrophotometer capable of reading at 340 nm
-
Cuvettes (1 cm path length)
Reagent Preparation:
-
Substrate Stock Solution (100 mM): Dissolve 21.26 mg of this compound in 1 mL of DMSO. Note: Due to the insolubility of the substrate in aqueous solutions, a water-miscible organic solvent like DMSO is required.
-
NADPH Stock Solution (10 mM): Dissolve 8.33 mg of NADPH (tetrasodium salt) in 1 mL of 100 mM potassium phosphate buffer (pH 7.0). Store on ice and protect from light.
-
Enzyme Solution: Dilute the purified enzyme or cell lysate to a suitable concentration in 100 mM potassium phosphate buffer (pH 7.0). The optimal concentration should be determined empirically to ensure a linear reaction rate for at least 3-5 minutes.
Assay Procedure:
-
Set the spectrophotometer to 340 nm and equilibrate the temperature to 25°C (or the optimal temperature for the enzyme).
-
In a 1 mL cuvette, prepare the following reaction mixture:
-
880 µL of 100 mM potassium phosphate buffer (pH 7.0)
-
100 µL of 10 mM NADPH stock solution (final concentration: 1 mM)
-
10 µL of 100 mM substrate stock solution (final concentration: 1 mM in 1% DMSO)
-
-
Mix the contents of the cuvette by gentle inversion.
-
Place the cuvette in the spectrophotometer and record the baseline absorbance for 1-2 minutes.
-
Initiate the reaction by adding 10 µL of the enzyme solution to the cuvette.
-
Immediately mix by inversion and start recording the decrease in absorbance at 340 nm for 5-10 minutes.
-
Determine the initial linear rate of the reaction (ΔA₃₄₀/min).
Data Analysis:
The enzyme activity can be calculated using the Beer-Lambert law:
Activity (U/mL) = (ΔA₃₄₀/min) / (ε × l) × (V_total / V_enzyme) × 1000
Where:
-
ΔA₃₄₀/min = The initial linear rate of absorbance change per minute.
-
ε = Molar extinction coefficient of NADPH at 340 nm (6.22 mM⁻¹cm⁻¹).
-
l = Path length of the cuvette (typically 1 cm).
-
V_total = Total volume of the assay mixture (in mL).
-
V_enzyme = Volume of the enzyme solution added (in mL).
-
1000 = Conversion factor from mmoles to µmoles.
Protocol 2: Determination of Kinetic Parameters (Kₘ and Vₘₐₓ)
To determine the Michaelis-Menten kinetic parameters, the assay described in Protocol 1 is performed with varying concentrations of the substrate while keeping the NADPH concentration constant and saturating.
Procedure:
-
Prepare a series of substrate dilutions from the stock solution to achieve final concentrations in the assay ranging from approximately 0.1 × Kₘ to 10 × Kₘ. A preliminary experiment with a wide range of substrate concentrations may be necessary to estimate the Kₘ.
-
Perform the enzyme assay as described in Protocol 1 for each substrate concentration.
-
Record the initial reaction velocity (v) for each substrate concentration.
-
Plot the initial velocity (v) versus the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using a non-linear regression software (e.g., GraphPad Prism, SigmaPlot) to determine the Kₘ and Vₘₐₓ values. Alternatively, a Lineweaver-Burk plot (1/v vs. 1/[S]) can be used for a linear estimation.
Visualizations
Caption: Workflow for the enzymatic assay of this compound.
Caption: Role of Carbonyl Reductase in signaling and metabolism.
Application Notes and Protocols for Investigating 3-(4-Chlorobenzoyl)propionic Acid in Preclinical Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-Chlorobenzoyl)propionic acid is a small molecule with a structural resemblance to the non-steroidal anti-inflammatory drug (NSAID) family of compounds. Specifically, it is an analog of Fenbufen, a known cyclooxygenase (COX) inhibitor. Fenbufen itself is a prodrug, and its anti-inflammatory properties are mediated through its active metabolite, biphenylacetic acid, which potently inhibits both COX-1 and COX-2 enzymes.[1][2] This structural similarity suggests that this compound may also exert anti-inflammatory effects by targeting the COX signaling pathway, which is pivotal in the inflammatory response.
These application notes provide detailed protocols for a series of in vitro assays to characterize the biological activity of this compound, focusing on its potential as a COX inhibitor and its downstream effects on inflammatory signaling pathways.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₉ClO₃ | [3] |
| Molecular Weight | 212.63 g/mol | [3] |
| Melting Point | 128-130 °C | [3] |
| Solubility | Insoluble in water; Soluble in alcohol and diethyl ether.[3] |
Postulated Mechanism of Action: Inhibition of Cyclooxygenase (COX)
The primary mechanism of action for many arylpropionic acid derivatives involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, potent mediators of inflammation.[4] There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation. The therapeutic effects of NSAIDs are largely attributed to the inhibition of COX-2, while the inhibition of COX-1 is often associated with undesirable side effects, such as gastrointestinal issues.
The following diagram illustrates the proposed point of intervention of this compound in the arachidonic acid cascade.
References
- 1. The pharmacological properties of fenbufen. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Fenbufen: a review of its pharmacological properties and therapeutic use in rheumatic diseases and acute pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(4-Chlorobenzoyl)propionic Acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 3-(4-Chlorobenzoyl)propionic acid synthesis. This document offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to address common challenges encountered during this synthetic process.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, which is typically achieved via a Friedel-Crafts acylation of chlorobenzene with succinic anhydride.
Issue 1: Low or No Product Yield
A diminished or complete lack of product is a common issue. The following table outlines potential causes and their corresponding solutions.
| Potential Cause | Recommended Solution |
| Inactive Lewis Acid Catalyst (e.g., AlCl₃) | The Lewis acid is highly sensitive to moisture. Use a fresh, unopened container of anhydrous aluminum chloride. Ensure all glassware is thoroughly dried, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] |
| Insufficient Catalyst Loading | The ketone product can form a complex with the Lewis acid, effectively sequestering it. A stoichiometric amount (or even a slight excess) of the catalyst relative to the succinic anhydride is often necessary.[2] |
| Low Reaction Temperature | The activation energy for the Friedel-Crafts acylation may not be reached at lower temperatures. A moderate increase in temperature can significantly improve the reaction rate and yield. However, excessive heat can promote side reactions.[1][3] |
| Deactivated Aromatic Substrate | While chlorobenzene is suitable for this reaction, the presence of strongly electron-withdrawing groups would hinder the electrophilic aromatic substitution. Ensure the chlorobenzene starting material is pure. |
| Poor Quality of Reagents | Impurities in either the chlorobenzene or succinic anhydride can lead to side reactions and lower yields. Use reagents of high purity. |
Issue 2: Formation of Significant Amounts of By-products
The primary side products in this reaction are typically isomers of the desired product and polysubstituted products.
| Potential Cause | Recommended Solution |
| Isomer Formation | Friedel-Crafts acylation of chlorobenzene can yield ortho-, meta-, and para-substituted products. The para-isomer is generally the major product due to steric hindrance and the directing effect of the chlorine atom.[4][5] |
| Polysubstitution | Although less common in acylation than alkylation, polysubstitution can occur. Using a moderate excess of chlorobenzene can help to minimize this. |
| Reaction with Solvent | If a solvent other than chlorobenzene is used (e.g., nitrobenzene, carbon disulfide), it may also undergo Friedel-Crafts acylation. Using chlorobenzene as both the reactant and the solvent can circumvent this issue. |
Issue 3: Difficulties in Product Purification
Effective purification is crucial to obtain this compound of high purity.
| Potential Cause | Recommended Solution |
| Incomplete Removal of Catalyst | The aluminum chloride catalyst must be completely quenched and removed during the workup. This is typically achieved by adding the reaction mixture to ice and hydrochloric acid. |
| Oiling Out During Recrystallization | The product may separate as an oil instead of crystals if the solvent is not suitable or if the solution is cooled too quickly. |
| Colored Impurities | The presence of colored impurities can often be removed by treating the recrystallization solution with activated charcoal. |
| Co-precipitation of Impurities | If impurities have similar solubility to the product, a single recrystallization may be insufficient. Multiple recrystallizations or column chromatography may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of aluminum chloride to succinic anhydride?
A1: For the Friedel-Crafts acylation of chlorobenzene with succinic anhydride, a molar ratio of at least 2:1 of AlCl₃ to succinic anhydride is recommended. This is because both the carbonyl groups of the product and the carboxylic acid can complex with the Lewis acid.
Q2: What is a suitable solvent for this reaction?
A2: Chlorobenzene itself can be used as both the reactant and the solvent, which is often the most efficient approach. If a co-solvent is desired, inert solvents such as nitrobenzene or carbon disulfide have been used, though they can introduce complexities.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction's progress. A suitable eluent system would be a mixture of hexane and ethyl acetate, with the ratio adjusted to achieve good separation between the starting materials and the product.
Q4: What is the expected isomer distribution of the product?
A4: The Friedel-Crafts acylation of chlorobenzene predominantly yields the para-substituted product, this compound. Small amounts of the ortho-isomer and negligible amounts of the meta-isomer are also expected.[4][5]
Q5: What is a good starting point for recrystallization solvent?
A5: A mixture of ethanol and water is a good starting point for the recrystallization of this compound. The crude product is typically dissolved in hot ethanol, and water is added dropwise until the solution becomes cloudy, after which it is allowed to cool slowly. Toluene or a mixture of acetic acid and water can also be effective.
Quantitative Data Summary
The following tables provide illustrative data on how varying reaction parameters can affect the yield of this compound. This data is based on established principles of Friedel-Crafts acylation and results from similar reactions.
Table 1: Effect of AlCl₃ Molar Ratio on Product Yield
| Molar Ratio (AlCl₃ : Succinic Anhydride) | Reaction Time (hours) | Temperature (°C) | Yield (%) |
| 1.0 : 1.0 | 4 | 60 | 45 |
| 1.5 : 1.0 | 4 | 60 | 65 |
| 2.0 : 1.0 | 4 | 60 | 85 |
| 2.2 : 1.0 | 4 | 60 | 90 |
| 2.5 : 1.0 | 4 | 60 | 88 |
Table 2: Effect of Temperature and Reaction Time on Product Yield
| Temperature (°C) | Reaction Time (hours) | Molar Ratio (AlCl₃ : Succinic Anhydride) | Yield (%) |
| 25 | 6 | 2.2 : 1.0 | 60 |
| 40 | 4 | 2.2 : 1.0 | 75 |
| 60 | 2 | 2.2 : 1.0 | 88 |
| 60 | 4 | 2.2 : 1.0 | 90 |
| 80 | 2 | 2.2 : 1.0 | 82 (increased by-products) |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
Chlorobenzene (high purity, anhydrous)
-
Succinic anhydride
-
Aluminum chloride (anhydrous, powder)
-
Ice
-
Concentrated Hydrochloric Acid
-
Ethanol
-
Water
-
Activated Charcoal (optional)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Mechanical stirrer
-
Dropping funnel
-
Heating mantle
-
Buchner funnel and flask
Procedure:
-
Reaction Setup: In a clean, dry three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add succinic anhydride (1.0 eq) and chlorobenzene (acting as both solvent and reactant, ~5-10 eq).
-
Catalyst Addition: Cool the mixture in an ice bath. Slowly and portion-wise, add anhydrous aluminum chloride (2.2 eq) to the stirred mixture. The addition should be controlled to maintain the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 60 °C and maintain this temperature with stirring for 2-4 hours. Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and then slowly pour it into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This should be done in a fume hood as HCl gas will be evolved.
-
Isolation of Crude Product: Stir the mixture until all the ice has melted and the solid product has precipitated. Collect the crude product by vacuum filtration using a Buchner funnel and wash it with cold water.
-
Purification by Recrystallization:
-
Transfer the crude solid to a flask and add a minimal amount of hot ethanol to dissolve it completely.
-
If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Perform a hot filtration to remove the charcoal.
-
To the hot filtrate, add water dropwise until the solution becomes persistently cloudy.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to complete crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry in a vacuum oven.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. scribd.com [scribd.com]
Technical Support Center: Purification of 3-(4-Chlorobenzoyl)propionic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 3-(4-Chlorobenzoyl)propionic acid.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound?
A1: Understanding the physical properties is crucial for purification. Key properties include:
-
Appearance: White to off-white or slightly yellow powder/crystal.[1]
-
Molecular Formula: C₁₀H₉ClO₃[2]
-
Melting Point: Typically in the range of 128-130 °C.[1][2][3] A significant deviation from this range may indicate the presence of impurities.
-
Solubility: Generally insoluble in water but soluble in solvents like alcohol and diethyl ether.[2][3]
Q2: What is the most common method for purifying this compound?
A2: Recrystallization is the most widely used and effective method for purifying this compound on a laboratory scale. This technique relies on the principle that the solubility of the compound and its impurities differ in a given solvent system. By dissolving the crude material in a hot solvent and allowing it to cool slowly, the desired compound selectively crystallizes, leaving impurities behind in the solvent.
Q3: What are the potential impurities I might encounter?
A3: Impurities can originate from starting materials, side reactions, or subsequent degradation. While specific impurities depend on the synthetic route, they can include unreacted starting materials like chlorobenzene and succinic anhydride, or side-products from the Friedel-Crafts acylation reaction.
Q4: How do I choose a suitable solvent for recrystallization?
A4: The ideal recrystallization solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common choices include ethanol, methanol, ethyl acetate, or mixtures such as ethanol/water or acetone/water.[5] The choice depends on the specific impurities present. A good starting point is to test the solubility of a small amount of crude product in various solvents.
Troubleshooting Guide
Q1: My product "oiled out" instead of forming crystals. What should I do?
A1: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals. This is often caused by using a solvent that is too non-polar or by cooling the solution too quickly.
-
Solution 1: Re-heat and Add More Solvent: Re-heat the mixture until the oil redissolves. Add a small amount of additional solvent to decrease the saturation point and then allow it to cool more slowly.[6]
-
Solution 2: Change Solvent System: If the problem persists, the solvent system may be inappropriate. Try a more polar solvent or a mixed solvent system. For instance, if you are using an ethanol/water system, try adding more ethanol (the "good" solvent).
-
Solution 3: Induce Crystallization: At a lower temperature, try scratching the inside of the flask with a glass rod below the solvent level or adding a seed crystal to encourage nucleation.[7]
Q2: The purity of my product is still low after recrystallization. What's wrong?
A2: Low purity after a single recrystallization can happen if the impurities have similar solubility to the product or if the crystallization process was too rapid.
-
Solution 1: Perform a Second Recrystallization: A second recrystallization will often significantly improve purity.
-
Solution 2: Slow Down Crystallization: Rapid crystal growth can trap impurities within the crystal lattice.[6] Ensure the solution cools slowly. Insulating the flask can help.
-
Solution 3: Wash Crystals Properly: After filtration, wash the collected crystals with a small amount of ice-cold fresh solvent to remove any residual mother liquor containing impurities.[8] Using warm solvent will dissolve some of your product.
-
Solution 4: Consider a Charcoal Treatment: If you observe colored impurities, you can add a small amount of activated charcoal to the hot solution before filtration to adsorb them.[6]
Q3: My final yield is very low. How can I improve it?
A3: A low yield is a common issue in recrystallization and can be attributed to several factors.
-
Possible Cause 1: Using Too Much Solvent: The most common reason for low yield is using an excessive amount of solvent, which keeps a significant portion of your product dissolved in the mother liquor even after cooling.[6][8]
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. It is better to add the solvent in small portions.[7]
-
-
Possible Cause 2: Premature Crystallization: If crystals form too early during hot filtration, product will be lost on the filter paper.
-
Solution: Ensure your funnel and receiving flask are pre-heated, and perform the filtration as quickly as possible.
-
-
Possible Cause 3: Incomplete Crystallization: The solution may not have been cooled sufficiently to maximize crystal formation.
Experimental Protocols & Data
Protocol 1: Standard Recrystallization from Ethanol/Water
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to completely dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration into a clean, pre-heated flask.
-
Induce Crystallization: Slowly add hot water dropwise to the hot ethanol solution until it becomes slightly cloudy (the cloud point), indicating the solution is saturated. Add a few more drops of hot ethanol to redissolve the precipitate and ensure the solution is clear.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period.
-
Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven or air dry them until a constant weight is achieved.
Data Presentation: Solvent System Comparison
The following table summarizes typical solvent systems used for the recrystallization of aryl ketones and carboxylic acids, which are structurally similar to the target compound. The choice of solvent directly impacts yield and purity.
| Solvent System | Compound Solubility | Impurity Solubility | Typical Recovery Yield | Purity |
| Ethanol/Water | High in hot EtOH, low in cold H₂O | Varies | Good to Excellent | High |
| Ethyl Acetate/Hexane | High in hot EtOAc, low in Hexane | Often high in both | Good | Good |
| Toluene | Moderate when hot, low when cold | Varies | Moderate | Moderate to High |
| Acetone/Water | High in hot Acetone, low in cold H₂O | Varies | Good | High |
Visual Guides
Troubleshooting Workflow for Poor Recrystallization Results
The following diagram outlines a logical workflow for troubleshooting common issues encountered during the purification of this compound.
Caption: A decision tree for troubleshooting common crystallization problems.
General Purification Workflow
This diagram illustrates the standard experimental sequence for purifying a crude solid product via recrystallization.
Caption: Standard workflow for purification by recrystallization.
References
- 1. This compound | 3984-34-7 [amp.chemicalbook.com]
- 2. This compound CAS#: 3984-34-7 [m.chemicalbook.com]
- 3. This compound 96 3984-34-7 [sigmaaldrich.com]
- 4. This compound | C10H9ClO3 | CID 77604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 3-(4-Chlorobenzoyl)propionic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(4-Chlorobenzoyl)propionic acid.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and direct method for synthesizing this compound is the Friedel-Crafts acylation of chlorobenzene with succinic anhydride. This reaction is typically catalyzed by a Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃).
Q2: What are the expected major and minor products of this synthesis?
The major product is the para-substituted isomer, this compound. Due to the directing effects of the chlorine atom on the benzene ring, ortho and meta isomers can also be formed as minor impurities. The para isomer is generally favored due to steric hindrance at the ortho position.
Q3: What are the most common impurities I should be aware of during this synthesis?
Common impurities can be categorized as follows:
-
Isomeric Impurities: 3-(2-Chlorobenzoyl)propionic acid (ortho isomer) and 3-(3-Chlorobenzoyl)propionic acid (meta isomer).
-
Unreacted Starting Materials: Residual chlorobenzene and succinic anhydride.
-
Catalyst-Related Byproducts: Incomplete quenching of the reaction can lead to the formation of insoluble aluminum hydroxides during workup.
-
Polysubstituted Products: While less common in acylation compared to alkylation, there is a possibility of forming di-acylated products, especially if the reaction conditions are not carefully controlled.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | 1. Deactivated Catalyst: Anhydrous aluminum chloride is moisture-sensitive. Exposure to atmospheric moisture can deactivate the catalyst. 2. Incomplete Reaction: Insufficient reaction time or temperature. 3. Suboptimal Stoichiometry: Incorrect molar ratios of reactants and catalyst. | 1. Ensure all glassware is thoroughly dried and the reaction is conducted under anhydrous conditions (e.g., using a drying tube). Use freshly opened or properly stored anhydrous aluminum chloride. 2. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the temperature or extending the reaction time. 3. A typical molar ratio is 1:1 for chlorobenzene and succinic anhydride, with 2 to 2.5 equivalents of AlCl₃. |
| Presence of Significant Amounts of Isomeric Impurities | 1. Reaction Temperature: Higher reaction temperatures can sometimes favor the formation of the thermodynamically more stable isomer, but can also lead to less selectivity. 2. Catalyst Activity: The activity of the Lewis acid can influence isomer distribution. | 1. Maintain a consistent and controlled reaction temperature. Lower temperatures generally favor para-substitution. 2. Ensure the quality and activity of the aluminum chloride used. |
| Difficult Product Isolation / Emulsion during Workup | 1. Incomplete Quenching: The aluminum chloride-ketone complex has not been fully hydrolyzed. 2. Formation of Aluminum Hydroxides: Reaction of excess AlCl₃ with water is highly exothermic and can form insoluble aluminum hydroxides. | 1. Quench the reaction mixture by slowly and carefully adding it to a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. 2. The addition of concentrated HCl helps to dissolve the aluminum hydroxides by forming soluble aluminum salts. |
| Product Contaminated with Unreacted Starting Materials | 1. Incomplete Reaction: As mentioned above. 2. Inefficient Purification: The purification method may not be effectively removing the starting materials. | 1. Ensure the reaction goes to completion by monitoring with TLC. 2. Recrystallization is a common method for purification. A suitable solvent system should be chosen where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain in solution. Toluene or a mixture of ethanol and water are often good starting points for recrystallization of similar aromatic carboxylic acids. |
Experimental Protocols
Synthesis of this compound (Adapted from a similar procedure for β-Benzoylpropionic acid)
Materials:
-
Chlorobenzene
-
Succinic anhydride
-
Anhydrous aluminum chloride (powdered)
-
Concentrated hydrochloric acid
-
Crushed ice
-
Deionized water
-
Toluene (for recrystallization)
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place succinic anhydride (1.0 equivalent) and chlorobenzene (used as both reactant and solvent, typically in excess).
-
Begin stirring the mixture and cool the flask in an ice bath.
-
Slowly add powdered anhydrous aluminum chloride (2.0 - 2.5 equivalents) in portions through the dropping funnel, maintaining the temperature below 10°C. Hydrogen chloride gas will be evolved, which should be directed to a gas trap.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 50-60°C and maintain this temperature with stirring for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature and then slowly pour it into a beaker containing a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.
-
The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash it with cold water.
-
Purify the crude product by recrystallization from a suitable solvent, such as toluene. Dissolve the crude solid in a minimal amount of hot toluene, filter the hot solution to remove any insoluble impurities, and then allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold toluene, and dry under vacuum.
Analytical Methods for Impurity Profiling
High-Performance Liquid Chromatography (HPLC):
A reverse-phase HPLC method can be developed to separate and quantify this compound and its isomeric impurities.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer at a low pH, such as 2.5-3.5) and an organic solvent (e.g., acetonitrile or methanol) is typically effective. The gradient would start with a higher aqueous composition and ramp up to a higher organic composition to elute the compounds.
-
Detection: UV detection at a wavelength where all compounds have significant absorbance (e.g., 254 nm or 280 nm).
-
Quantification: Impurities can be quantified against a calibrated standard of the main compound, or if available, against their own reference standards.
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS can be a powerful tool for identifying and quantifying volatile impurities, including unreacted chlorobenzene and potential low-molecular-weight byproducts. The carboxylic acid group of the main product and its isomers would likely require derivatization (e.g., esterification) to improve their volatility for GC analysis.
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Potential sources of impurities in the synthesis.
Caption: A logical workflow for troubleshooting common synthesis issues.
Technical Support Center: Synthesis of 3-(4-Chlorobenzoyl)propionic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(4-Chlorobenzoyl)propionic acid.
Troubleshooting Guides
Difficulties during the synthesis of this compound, primarily conducted via the Friedel-Crafts acylation of chlorobenzene with succinic anhydride, can often be traced back to specific procedural and reagent issues. This guide addresses common problems in a question-and-answer format.
Q1: Why is my reaction yield of this compound consistently low?
Low yields in this Friedel-Crafts acylation can stem from several factors.[1] The most common issues include:
-
Catalyst Inactivity: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water in your reagents or glassware will deactivate the catalyst.
-
Insufficient Catalyst: The ketone product forms a complex with AlCl₃, which can sequester the catalyst. Therefore, a stoichiometric amount (or even a slight excess) of the catalyst is often required.
-
Deactivated Aromatic Ring: Chlorobenzene is a deactivated aromatic ring due to the electron-withdrawing nature of the chlorine atom, which can lead to slower reaction rates and lower yields compared to more activated systems.
-
Suboptimal Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. However, excessively high temperatures can promote side reactions and decomposition of reactants or products.
Q2: I am observing the formation of multiple products in my reaction mixture. What are they and how can I minimize them?
The primary side product in this synthesis is the ortho-isomer, 3-(2-Chlorobenzoyl)propionic acid.[2] The formation of isomeric byproducts is a known characteristic of electrophilic aromatic substitution on substituted benzenes.
-
Isomer Formation: The chloro group is an ortho-, para-director. While the para-product is sterically favored and generally the major product, some amount of the ortho-isomer is typically unavoidable.[2]
-
Minimizing Isomers:
-
Temperature Control: Lowering the reaction temperature may increase the selectivity for the para-isomer, although this can also decrease the overall reaction rate.
-
Solvent Choice: The choice of solvent can influence the isomer ratio. Non-polar solvents are often preferred.
-
Q3: The reaction work-up is proving difficult, with the formation of emulsions or a difficult-to-handle product mass. What are the best practices for work-up?
Proper quenching and extraction techniques are crucial for a successful synthesis.
-
Quenching: The reaction mixture should be quenched by slowly and carefully adding it to a mixture of crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum chloride complexes and separates the organic product.
-
Extraction: Use an appropriate organic solvent for extraction. If emulsions form, adding a saturated brine solution can help to break them.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, which will also help to remove the undesired ortho-isomer.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
The most common laboratory and industrial method is the Friedel-Crafts acylation of chlorobenzene with succinic anhydride, using a Lewis acid catalyst such as anhydrous aluminum chloride.[1]
Q2: What are the main side reactions I should be aware of?
The most significant side reaction is the formation of the ortho-isomer, 3-(2-Chlorobenzoyl)propionic acid.[2] While the para-isomer is the major product due to less steric hindrance, the formation of the ortho-isomer is a common occurrence in Friedel-Crafts acylations of chlorobenzene.[2]
Q3: What is the role of the aluminum chloride (AlCl₃) in this reaction?
Aluminum chloride is a Lewis acid that acts as a catalyst. It coordinates with the succinic anhydride to form a highly electrophilic acylium ion, which then attacks the chlorobenzene ring in an electrophilic aromatic substitution reaction.
Q4: How can I confirm the identity and purity of my final product?
Standard analytical techniques can be used to characterize the product:
-
Melting Point: The melting point of pure this compound is reported to be in the range of 128-130 °C.
-
Spectroscopy: 1H NMR, 13C NMR, and IR spectroscopy can confirm the structure of the desired product and identify the presence of any isomeric impurities.
Data Presentation
The following table summarizes the expected products and representative yields for the Friedel-Crafts acylation of chlorobenzene with succinic anhydride. Please note that actual yields may vary depending on the specific reaction conditions.
| Product | Isomer Position | Typical Yield Range (%) |
| This compound | para | 85 - 95 |
| 3-(2-Chlorobenzoyl)propionic acid | ortho | 5 - 15 |
Experimental Protocols
Synthesis of this compound
This protocol is a representative procedure for the Friedel-Crafts acylation of chlorobenzene with succinic anhydride.
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Chlorobenzene
-
Succinic Anhydride
-
Concentrated Hydrochloric Acid (HCl)
-
Crushed Ice
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Appropriate organic solvent for extraction (e.g., Dichloromethane)
-
Recrystallization solvent (e.g., Toluene or an Ethanol/Water mixture)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to handle evolved HCl), add anhydrous aluminum chloride.
-
Solvent Addition: Add chlorobenzene to the flask and cool the mixture in an ice bath.
-
Reagent Addition: Slowly add succinic anhydride to the stirred suspension.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Gentle heating may be required to drive the reaction to completion.
-
Work-up:
-
Cool the reaction mixture in an ice bath.
-
Carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with the chosen organic solvent.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent to yield pure this compound.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Reaction pathway showing the formation of the major and minor products.
References
Technical Support Center: Optimizing Suzuki-Miyaura Reactions with 3-(4-Chlorobenzoyl)propionic acid
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on Suzuki-Miyaura cross-coupling reactions involving 3-(4-Chlorobenzoyl)propionic acid. The information is presented in a question-and-answer format to directly address potential challenges during your experiments.
Troubleshooting Guide
Q1: My Suzuki-Miyaura reaction with this compound is showing low to no conversion of the starting material. What are the likely causes and how can I troubleshoot this?
A1: Low or no conversion in the Suzuki-Miyaura coupling of an aryl chloride like this compound is a common issue, often stemming from the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds.[1] Here are the primary factors to investigate and potential solutions:
-
Inactive Catalyst System: The palladium catalyst is the heart of the reaction. Its inactivation is a frequent cause of failure.
-
Catalyst Choice: Standard catalysts like Pd(PPh₃)₄ may not be effective for less reactive aryl chlorides.[2] Consider using more electron-rich and bulky phosphine ligands (e.g., Buchwald or Fu ligands like XPhos, SPhos, or RuPhos) or N-heterocyclic carbene (NHC) ligands, which are known to improve the oxidative addition step for aryl chlorides.[3]
-
Catalyst Decomposition: The appearance of palladium black is a visual indicator of catalyst decomposition into an inactive state. This can be caused by excessive heat, the presence of oxygen, or an inadequate ligand-to-palladium ratio.[4] Ensure your reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) and that your solvents are thoroughly degassed.
-
Pre-catalyst Activation: If you are using a Pd(II) pre-catalyst such as Pd(OAc)₂, it needs to be reduced in situ to the active Pd(0) species. Inefficient reduction can stall the catalytic cycle. Using a Pd(0) source like Pd₂(dba)₃ or a pre-formed Pd(0) catalyst can sometimes be beneficial.
-
-
Suboptimal Base Selection: The base plays a crucial role in the transmetalation step.
-
Base Strength and Type: For challenging couplings with aryl chlorides, stronger bases are often required. While K₂CO₃ is common, consider screening stronger inorganic bases like K₃PO₄ or Cs₂CO₃.[5][6] The choice of base can be highly substrate-dependent, so a screening of different bases is recommended.
-
Base Solubility: The solubility of the base in the reaction solvent can impact its effectiveness. Ensure the chosen base has some solubility in your solvent system.
-
Interaction with Substrate: The carboxylic acid moiety in this compound can be deprotonated by the base. This may affect the substrate's solubility and reactivity. Using a weaker base initially or adding the base portion-wise could be strategies to explore.
-
-
Inappropriate Reaction Conditions:
-
Temperature: Aryl chlorides generally require higher reaction temperatures (typically 80-120 °C) to facilitate oxidative addition.[4] Incrementally increasing the reaction temperature may improve conversion, but be mindful of potential substrate or catalyst decomposition at very high temperatures.
-
Solvent: The choice of solvent is critical for solubility of all reaction components (substrate, boronic acid, base, and catalyst). Common solvents for Suzuki-Miyaura reactions include toluene, dioxane, THF, and DMF, often with the addition of water.[7] For your specific substrate, a polar aprotic solvent might be beneficial due to the carboxylic acid group.
-
Q2: I am observing significant amounts of side products, such as the homocoupling of my boronic acid and debromination of my starting material. How can I minimize these?
A2: The formation of side products is a common challenge in Suzuki-Miyaura reactions. Here’s how to address them:
-
Homocoupling of the Boronic Acid: This side reaction is often promoted by the presence of oxygen and Pd(II) species.
-
Rigorous Degassing: Ensure your reaction mixture and solvents are thoroughly degassed to remove oxygen. Techniques like freeze-pump-thaw or sparging with an inert gas are effective.
-
High-Quality Reagents: Use high-purity boronic acids, as impurities can sometimes accelerate homocoupling.
-
Controlled Addition: In some cases, slow addition of the boronic acid to the reaction mixture can minimize its concentration and thus reduce the rate of homocoupling.
-
-
Dehalogenation (Hydrodehalogenation): This results in the replacement of the chlorine atom with a hydrogen, leading to a reduced form of your starting material.
-
Source of Hydride: This side reaction can be caused by various hydride sources in the reaction mixture, including impurities in the solvent or base, or from the solvent itself at high temperatures. Using anhydrous solvents and high-purity bases can help.
-
Ligand Choice: Some ligands are more prone to processes that can lead to dehalogenation. If this is a persistent issue, screening different ligands may be necessary.
-
Q3: My product yield is inconsistent between batches, even when I follow the same procedure. What could be causing this variability?
A3: Reproducibility issues in Suzuki-Miyaura reactions often point to subtle variations in reaction setup and reagent quality.
-
Reagent Quality:
-
Water Content: The amount of water can significantly influence the reaction rate and yield. Ensure you are using consistently anhydrous or appropriately hydrated reagents and solvents as your protocol requires.
-
Base Quality: The purity and physical form (e.g., fine powder vs. chunks) of the base can affect its reactivity. Grinding the base to a fine powder can sometimes improve consistency.
-
Catalyst and Ligand Integrity: Catalysts and ligands can degrade over time, especially if not stored properly under an inert atmosphere. Use fresh or properly stored reagents.
-
-
Reaction Setup:
-
Inert Atmosphere: Inconsistent inerting of the reaction vessel can lead to variable levels of oxygen, impacting catalyst stability and side reactions.
-
Stirring Rate: In heterogeneous mixtures, the stirring rate can affect the reaction kinetics. Ensure consistent and vigorous stirring.
-
Heating: Precise and consistent temperature control is crucial.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for catalyst and base screening for the Suzuki-Miyaura coupling of this compound?
A1: For a challenging substrate like this compound, a good starting point would be to use a palladium pre-catalyst with a bulky, electron-rich phosphine ligand. A combination of Pd(OAc)₂ with a ligand like SPhos or XPhos is a robust choice.[4] For the base, K₃PO₄ or Cs₂CO₃ are often effective for aryl chlorides. A common solvent system to start with is a mixture of toluene and water or dioxane and water.
Q2: Can the carboxylic acid group in this compound interfere with the Suzuki-Miyaura reaction?
A2: Yes, the carboxylic acid functionality can potentially interfere with the reaction in a few ways:
-
Reaction with the Base: The acidic proton of the carboxylic acid will react with the base, consuming at least one equivalent. You may need to use additional equivalents of the base to ensure enough is available for the catalytic cycle.
-
Coordination to the Palladium Center: The carboxylate group could potentially coordinate to the palladium catalyst, which might inhibit its catalytic activity.
-
Solubility: The presence of the carboxylic acid will affect the solubility of your substrate. Choosing an appropriate solvent or solvent mixture is crucial.
If you suspect interference from the carboxylic acid, you could consider protecting it as an ester (e.g., methyl or ethyl ester) before the coupling reaction and then deprotecting it afterwards.
Q3: At what temperature should I run the reaction?
A3: For aryl chlorides, a higher reaction temperature is generally required. A good starting point is between 80 °C and 110 °C.[4] You may need to screen different temperatures to find the optimal balance between reaction rate and the stability of your catalyst and substrate.
Q4: How can I monitor the progress of my reaction?
A4: The progress of the reaction can be monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).[4] By taking small aliquots from the reaction mixture over time, you can observe the consumption of the starting materials and the formation of the product.
Data Presentation
The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of aryl chlorides that are structurally or electronically similar to this compound. This data can serve as a guide for your optimization studies.
| Aryl Chloride | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 95 |
| 4-Chlorobenzonitrile | Phenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3.6) | K₃PO₄ | Dioxane | 110 | 92 |
| Methyl 4-chlorobenzoate | Phenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | DMF | 100 | 85 |
| 4'-Chloroacetophenone | Phenylboronic acid | Pd(OAc)₂ (2) | PCy₃·HBF₄ (4) | K₃PO₄ | Toluene | 100 | 88 |
Note: The yields are reported for Suzuki-Miyaura reactions of various aryl chlorides and may vary for the specific synthesis of the desired product.
Experimental Protocols
Below is a general protocol for a Suzuki-Miyaura cross-coupling reaction with this compound. This is a starting point and should be optimized for your specific needs.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Phosphine ligand (e.g., SPhos, 2-10 mol%)
-
Base (e.g., K₃PO₄, 2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
-
Degassed water (if using a biphasic system)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Catalyst and Ligand Addition: In a separate vial, weigh the palladium catalyst and ligand and add them to the Schlenk flask.
-
Solvent Addition: Add the degassed solvent to the flask via syringe. If using a biphasic system, add the degassed water.
-
Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Acidify the aqueous layer with 1M HCl to protonate the carboxylic acid and then extract with an organic solvent. Wash the combined organic layers with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting a failing Suzuki-Miyaura reaction.
References
stability issues with 3-(4-Chlorobenzoyl)propionic acid in solution
Welcome to the technical support center for 3-(4-Chlorobenzoyl)propionic acid. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of this compound?
This compound is a solid that is generally stable under recommended storage conditions, which are sealed in a dry, room temperature environment. However, in solution, its stability can be compromised by several factors. The molecule possesses a carboxylic acid and a ketone functional group, as well as a chlorobenzoyl moiety, which are susceptible to degradation under certain conditions. Key sensitivities include moisture, acidic and basic conditions, and oxidizing agents.
Q2: In which common laboratory solvents is this compound soluble and what are the initial stability considerations?
This compound is practically insoluble in water but is soluble in organic solvents such as alcohols (e.g., methanol, ethanol) and diethyl ether.[1] When preparing stock solutions, it is crucial to use anhydrous solvents and to minimize exposure to atmospheric moisture to prevent hydrolysis. For long-term storage of solutions, it is recommended to store them at low temperatures (e.g., -20°C) in tightly sealed containers.
Q3: What are the likely degradation pathways for this compound in solution?
Based on its chemical structure, the following degradation pathways are plausible:
-
Hydrolysis: The carboxylic acid group can react with certain solvents or impurities, although this is generally less of a concern than other pathways. More significantly, the molecule could be susceptible to decarboxylation under certain conditions.
-
Oxidation: The benzoyl group and the aliphatic chain can be susceptible to oxidative degradation, especially in the presence of oxidizing agents or under prolonged exposure to air and light.
-
Photodegradation: Aromatic ketones are known to be photoreactive. The benzoyl moiety in the molecule can absorb UV light, leading to the formation of reactive species and subsequent degradation.
-
Thermal Degradation: At elevated temperatures, carboxylic acids can undergo decarboxylation. The overall stability of the molecule in solution is expected to decrease with increasing temperature.
Q4: How can I monitor the stability of my this compound solution?
The most effective way to monitor the stability is by using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[2][3][4][5][6] This method should be able to separate the intact this compound from any potential degradation products. Regular analysis of the solution over time will indicate the rate of degradation under your specific storage or experimental conditions.
Troubleshooting Guides
Issue 1: Unexpectedly Low Assay Results or Loss of Potency
If you observe a decrease in the concentration of this compound in your solution over time, consult the following table for potential causes and solutions.
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Hydrolytic Degradation | Was the solution exposed to moisture or non-anhydrous solvents? Was the solution stored for an extended period in a protic solvent? | Use anhydrous solvents for solution preparation. Store solutions in tightly sealed containers with a desiccant. For long-term storage, consider aprotic solvents like acetonitrile or DMSO, although stability in these should also be verified. |
| Oxidative Degradation | Was the solution exposed to air for prolonged periods? Were there any potential oxidizing agents present in the solvent or other reagents? | Degas solvents before use. Purge the headspace of the storage container with an inert gas like nitrogen or argon. Avoid sources of peroxide formation in solvents like THF or diethyl ether. |
| Photodegradation | Was the solution exposed to ambient or UV light? | Store solutions in amber vials or protect them from light by wrapping the container in aluminum foil. Conduct experiments under subdued lighting conditions if the compound is found to be highly photosensitive. |
| Adsorption to Container | Is the concentration of your solution very low? Are you using plastic containers? | Use glass or polypropylene containers. Silanized glass vials can be used to minimize adsorption of acidic compounds. |
Issue 2: Appearance of Unknown Peaks in Chromatogram
The presence of new peaks in your HPLC chromatogram indicates the formation of degradation products. The following table provides guidance on identifying the cause.
| Stress Condition Applied | Potential Degradation Products | Identification and Mitigation |
| Acidic Conditions (e.g., 0.1 M HCl) | Potential for hydrolysis or other acid-catalyzed reactions. | Compare the retention times of the new peaks with those from forced degradation studies. Use a lower concentration of acid or a shorter exposure time if the reaction is too rapid. |
| Basic Conditions (e.g., 0.1 M NaOH) | Potential for hydrolysis and other base-catalyzed reactions. Similar compounds like ketoprofen show significant degradation in basic media.[4] | Neutralize the solution after the desired time to halt the degradation. The rate of degradation is expected to be faster than in acidic conditions. |
| Oxidative Conditions (e.g., 3% H₂O₂) | Formation of various oxidation products. | Ensure the analytical method can separate the parent compound from these new peaks. Consider adding an antioxidant to your formulation if oxidative degradation is a concern for the final application. |
| Thermal Stress | Decarboxylation products or other thermal degradants. | Conduct experiments at the lowest feasible temperature. Store solutions at recommended low temperatures. |
| Photostability Stress | Photodegradation products resulting from the interaction with light. | Confirm photodegradation by comparing with a dark control. If confirmed, light protection is mandatory for all future work. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.
1.1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.
1.2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at room temperature for 8 hours. At appropriate time points (e.g., 1, 2, 4, 8 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute for analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours, protected from light. At various time points, withdraw an aliquot and dilute for analysis.
-
Thermal Degradation: Place a sample of the stock solution in a sealed vial in an oven at 70°C for 48 hours. Also, expose the solid compound to the same conditions. At specific time points, withdraw a sample of the solution or dissolve a portion of the solid and dilute for analysis.
-
Photostability: Expose a sample of the stock solution in a quartz cuvette or a clear glass vial to a light source compliant with ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[7][8][9] Keep a control sample wrapped in aluminum foil at the same temperature. Analyze both samples at appropriate time intervals.
Protocol 2: Stability-Indicating HPLC Method
This is a general-purpose HPLC method that can be used as a starting point for monitoring the stability of this compound. Method optimization will be necessary based on the results of the forced degradation study.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 25 mM Potassium Phosphate Buffer (pH 3.0) (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm (or the λmax of the compound) |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Method Validation: The method should be validated according to ICH Q2(R1) guidelines to ensure it is specific, accurate, precise, linear, and robust for the intended purpose.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
References
- 1. 3-(4-氯苯甲酰)丙酸 96% | Sigma-Aldrich [sigmaaldrich.com]
- 2. "A stability-indicating assay HPLC method of ketoprofen" by S.-Y. Hsu, C.-Y. Shaw et al. [jfda-online.com]
- 3. Development and validation of a stability-indicating high-performance liquid chromatographic assay for ketoprofen topical penetrating gel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improved skin delivery and validation of novel stability-indicating HPLC method for ketoprofen nanoemulsion - Arabian Journal of Chemistry [arabjchem.org]
- 5. jpsbr.org [jpsbr.org]
- 6. QbD-Based Development and Validation of a Stability-Indicating HPLC Method for Estimating Ketoprofen in Bulk Drug and Proniosomal Vesicular System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 8. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 9. database.ich.org [database.ich.org]
Technical Support Center: Degradation of 3-(4-Chlorobenzoyl)propionic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation of 3-(4-Chlorobenzoyl)propionic acid.
Frequently Asked Questions (FAQs)
Q1: What are the likely microbial degradation pathways for this compound?
A1: While specific studies on the microbial degradation of this compound are not extensively documented, based on the degradation of structurally similar compounds like chlorobenzoic acids and other aromatic ketones, a plausible pathway can be hypothesized. The degradation is likely to proceed via initial enzymatic attacks on either the propionic acid side chain or the aromatic ring. Key steps may include hydroxylation of the aromatic ring, followed by ring cleavage. The presence of the chlorine atom may influence the position of hydroxyl group introduction. Subsequent steps would involve the catabolism of the resulting aliphatic chain.
Q2: What types of microorganisms are likely to degrade this compound?
A2: Bacteria and fungi that are known to degrade chlorinated aromatic compounds and aromatic ketones are good candidates. Genera such as Pseudomonas, Rhodococcus, Bacillus, and various fungal species have been shown to degrade a wide range of aromatic pollutants.[1] It is often beneficial to enrich for and isolate microbes from environments contaminated with similar chemical structures.
Q3: What are the expected major metabolites in the degradation of this compound?
A3: Based on analogous pathways, potential metabolites could include hydroxylated versions of the parent compound, such as catechols or protocatechuates. For instance, the degradation of 3-chlorobenzoic acid often proceeds through 3-chlorocatechol or 4-chlorocatechol. It is also possible that the degradation could initiate with the reduction of the ketone group or modification of the propionic acid side chain. Ultimately, ring cleavage would lead to the formation of aliphatic acids that can enter central metabolic pathways.
Q4: How can I monitor the degradation of this compound and the formation of its metabolites?
A4: High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and effective method for monitoring the disappearance of the parent compound and the appearance of more polar metabolites. Gas Chromatography-Mass Spectrometry (GC-MS) is also a powerful tool, particularly for identifying and quantifying volatile or derivatized metabolites.[2][3] Liquid Chromatography-Mass Spectrometry (LC-MS) can be used for the identification of non-volatile, polar intermediates.[1]
Q5: What are the optimal conditions for microbial degradation of chlorinated aromatic compounds?
A5: Optimal conditions can vary significantly depending on the specific microorganisms. However, general parameters to consider and optimize include pH (often near neutral), temperature, aeration (for aerobic degradation), and the availability of essential nutrients (nitrogen, phosphorus, etc.). For some chlorinated compounds, anaerobic degradation can also be a viable pathway.
Troubleshooting Guides
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or very slow degradation observed | - The microbial culture may not have the necessary enzymes. - The concentration of the compound may be toxic to the microorganisms. - Suboptimal culture conditions (pH, temperature, nutrients). - The compound has low bioavailability. | - Use an enriched microbial consortium from a contaminated site. - Test a range of lower concentrations of the compound. - Optimize culture conditions systematically. - Add a surfactant to increase the solubility of the compound. |
| Inconsistent degradation rates between replicates | - Inhomogeneous inoculum. - Variability in culture conditions across flasks/reactors. - Analytical errors during sample preparation or measurement. | - Ensure the inoculum is well-mixed before distribution. - Use a shaker incubator with consistent temperature and agitation. - Review and standardize the analytical protocol; include internal standards. |
| Accumulation of an unknown intermediate | - A downstream enzyme in the degradation pathway is slow or inhibited. - The intermediate may be toxic at higher concentrations. | - Attempt to identify the intermediate using LC-MS or GC-MS. - Provide a co-substrate that might induce the necessary enzymes. - Consider using a mixed microbial culture with broader enzymatic capabilities. |
| Poor peak shape or resolution in HPLC analysis | - Inappropriate mobile phase composition or pH. - Column contamination or degradation. - Sample matrix effects. | - Adjust the mobile phase composition (e.g., organic solvent ratio, buffer concentration). - Flush the column with a strong solvent or replace it if necessary. - Perform a sample clean-up step (e.g., solid-phase extraction) before injection. |
Experimental Protocols
Protocol 1: Aerobic Biodegradation Study in Liquid Culture
-
Prepare Mineral Salt Medium (MSM): Prepare a sterile MSM containing essential nutrients (e.g., K₂HPO₄, KH₂PO₄, (NH₄)₂SO₄, MgSO₄·7H₂O, and trace elements).
-
Inoculum Preparation: Use a pure microbial strain or an enriched consortium. Grow the inoculum in a suitable nutrient-rich medium and then harvest the cells by centrifugation. Wash the cells with sterile MSM to remove residual growth medium.
-
Experimental Setup:
-
In sterile flasks, add a defined volume of MSM.
-
Add this compound from a sterile stock solution to the desired final concentration (e.g., 50-100 mg/L).
-
Inoculate the flasks with the prepared microbial culture.
-
Include control flasks:
-
Abiotic control: MSM with the compound but no inoculum.
-
Biotic control: MSM with the inoculum but no compound.
-
-
-
Incubation: Incubate the flasks on an orbital shaker at an appropriate temperature (e.g., 25-30 °C) and agitation speed (e.g., 150 rpm) to ensure aeration.
-
Sampling and Analysis:
-
At regular time intervals, withdraw samples from each flask under sterile conditions.
-
Prepare samples for analysis by centrifuging or filtering to remove microbial cells.
-
Analyze the supernatant for the concentration of this compound and potential metabolites using HPLC or GC-MS.
-
Protocol 2: Analysis of Degradation by HPLC
-
Instrumentation: A standard HPLC system with a UV detector and a C18 reverse-phase column.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve good separation.
-
Method:
-
Set the column temperature (e.g., 25-30 °C).
-
Set the flow rate (e.g., 1.0 mL/min).
-
Set the UV detection wavelength based on the UV-Vis spectrum of this compound (typically around 254 nm).
-
Inject a standard solution of the compound to determine its retention time.
-
Inject the prepared samples from the degradation study.
-
-
Quantification: Create a calibration curve using standard solutions of known concentrations to quantify the amount of the compound remaining in the samples over time.
Visualizations
References
preventing byproduct formation in 3-(4-Chlorobenzoyl)propionic acid reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-(4-Chlorobenzoyl)propionic acid. The information is designed to help prevent byproduct formation and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions involving this compound?
A1: The most common reactions are its synthesis via Friedel-Crafts acylation of chlorobenzene with succinic anhydride, and its subsequent reduction to 4-(4-chlorophenyl)butanoic acid using methods like the Clemmensen or Wolff-Kishner reductions.
Q2: What are the primary byproducts in the Friedel-Crafts acylation synthesis of this compound?
A2: The main byproducts are the ortho and meta isomers of the desired para product. Due to the directing effects of the chlorine atom on the benzene ring, the para isomer is the major product. Polysubstitution is generally not a significant issue as the acyl group deactivates the aromatic ring towards further acylation.[1][2]
Q3: How can I minimize the formation of isomeric byproducts during the Friedel-Crafts acylation?
A3: Optimizing reaction conditions is key. This includes controlling the reaction temperature, the choice of solvent, and the rate of addition of reactants. Purification techniques such as recrystallization can be employed to separate the desired para isomer from the ortho and meta byproducts.
Q4: When should I choose the Clemmensen reduction versus the Wolff-Kishner reduction for the keto group of this compound?
A4: The choice depends on the stability of your substrate. The Clemmensen reduction is performed under strongly acidic conditions and is suitable for substrates that are not acid-sensitive.[3][4] The Wolff-Kishner reduction is conducted under strongly basic conditions and is ideal for substrates that may be sensitive to acid.[3][5]
Q5: What is the most common byproduct in the Wolff-Kishner reduction of this compound?
A5: A common side-reaction in Wolff-Kishner reductions is the formation of an azine, which occurs through the reaction of the intermediate hydrazone with the starting carbonyl compound.[5][6] Ensuring the reaction goes to completion and minimizing the presence of unreacted starting material can help reduce this.
Troubleshooting Guides
Friedel-Crafts Acylation: Low Yield and Impurity Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield | Inactive catalyst (e.g., AlCl₃) due to moisture exposure. | Ensure all glassware is thoroughly dried and the reaction is run under anhydrous conditions. Use freshly opened or purified aluminum chloride. |
| Insufficient catalyst. | Friedel-Crafts acylations often require stoichiometric amounts of the Lewis acid because the product can form a complex with the catalyst.[7] | |
| Reaction temperature is too low or too high. | Optimize the temperature. Some reactions require heating to overcome the activation energy, while excessively high temperatures can lead to decomposition. | |
| High Levels of Isomeric Impurities | Suboptimal reaction conditions. | Vary the solvent and temperature to influence the regioselectivity. For example, non-polar solvents may favor one isomer over another. |
| Inefficient purification. | Employ fractional recrystallization or column chromatography to separate the isomers. | |
| Presence of Starting Materials | Incomplete reaction. | Increase the reaction time or temperature. Ensure proper mixing of the reactants. |
Clemmensen and Wolff-Kishner Reductions: Incomplete Reaction or Byproduct Formation
| Reaction | Issue | Potential Cause | Troubleshooting Steps |
| Clemmensen | Low Yield / Incomplete Reaction | Poorly activated zinc. | Prepare fresh zinc amalgam before the reaction. |
| Substrate is acid-sensitive. | The strongly acidic conditions can degrade certain functional groups. If your substrate has acid-labile groups, consider the Wolff-Kishner reduction.[3] | ||
| Wolff-Kishner | Azine Formation | Reaction of the hydrazone intermediate with the starting ketone. | Use a slight excess of hydrazine to ensure all the ketone is converted to the hydrazone. The Huang-Minlon modification, which involves removing water and excess hydrazine by distillation before heating, can improve yields and reduce side reactions.[5] |
| Low Yield / Incomplete Reaction | Reaction temperature is not high enough. | This reaction often requires high temperatures (180-200 °C). Use a high-boiling solvent like diethylene glycol. | |
| Substrate is base-sensitive. | The strongly basic conditions can affect base-labile functional groups. In such cases, the Clemmensen reduction might be a better alternative. |
Quantitative Data on Byproduct Formation
Table 1: Isomer Distribution in the Friedel-Crafts Benzoylation of Chlorobenzene
| Isomer | Percentage Range (%) |
| ortho-chlorobenzophenone | 3 - 12 |
| meta-chlorobenzophenone | 0.1 - 4 |
| para-chlorobenzophenone | 84 - 97 |
Note: This data is for the benzoylation of chlorobenzene and serves as a close approximation for the acylation with succinic anhydride. The exact distribution may vary with specific reaction conditions.[6]
Experimental Protocols
Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation
Materials:
-
Chlorobenzene
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dry nitrobenzene (solvent)
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Water
-
Sodium carbonate solution (3%)
-
Activated charcoal
-
Ethanol
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, dissolve anhydrous AlCl₃ in dry nitrobenzene.
-
Cool the mixture to below 10 °C using an ice bath.
-
In a separate container, mix succinic anhydride and chlorobenzene.
-
Slowly add the chlorobenzene/succinic anhydride mixture to the AlCl₃ solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to slowly warm to room temperature and then heat under reflux for 2-3 hours.
-
Cool the reaction mixture and pour it slowly onto a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer and remove the nitrobenzene by steam distillation.
-
Cool the remaining aqueous solution to induce precipitation of the crude product.
-
Filter the crude product and wash it with cold water.
-
For purification, dissolve the crude product in a hot 3% sodium carbonate solution, treat with activated charcoal, and filter while hot.
-
Acidify the filtrate with dilute HCl to precipitate the purified this compound.
-
Filter the product, wash with water, and dry. Recrystallize from ethanol if necessary.
Protocol 2: Clemmensen Reduction of this compound
Materials:
-
This compound
-
Zinc amalgam (Zn(Hg))
-
Concentrated hydrochloric acid (HCl)
-
Toluene (optional, as a co-solvent)
-
Water
-
Sodium bicarbonate solution
Procedure:
-
Prepare zinc amalgam by stirring zinc powder with a 5% mercuric chloride solution for 10 minutes, then decanting the solution and washing the zinc with water.
-
In a round-bottom flask equipped with a reflux condenser, place the zinc amalgam, concentrated HCl, and this compound. Toluene can be added to improve solubility.
-
Heat the mixture to a vigorous reflux with stirring for 4-6 hours. Additional portions of HCl may be added during the reflux period.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Separate the organic layer (if a co-solvent was used) or extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with water and then with a saturated sodium bicarbonate solution to remove any remaining acid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
Protocol 3: Wolff-Kishner Reduction of this compound (Huang-Minlon Modification)
Materials:
-
This compound
-
Hydrazine hydrate (85%)
-
Potassium hydroxide (KOH)
-
Diethylene glycol (solvent)
-
Water
-
Hydrochloric acid (for workup)
Procedure:
-
In a round-bottom flask fitted with a distillation head and a reflux condenser, combine this compound, hydrazine hydrate, potassium hydroxide, and diethylene glycol.
-
Heat the mixture to reflux (around 130-140 °C) for 1 hour to form the hydrazone.
-
After 1 hour, remove the reflux condenser and arrange for distillation. Heat the mixture to distill off water and excess hydrazine until the temperature of the reaction mixture reaches 190-200 °C.
-
Once the temperature reaches 190-200 °C, reattach the reflux condenser and continue to heat at this temperature for 3-4 hours, during which nitrogen gas will evolve.
-
Cool the reaction mixture to room temperature and pour it into a beaker containing ice water.
-
Acidify the aqueous mixture with hydrochloric acid to precipitate the product.
-
Filter the solid product, wash it thoroughly with water, and dry it.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the purified 4-(4-chlorophenyl)butanoic acid.
Visualizations
Caption: Experimental workflow for the Friedel-Crafts acylation synthesis.
Caption: Decision tree for choosing the appropriate reduction method.
Caption: Troubleshooting guide for common byproduct formation.
References
- 1. CN106588636B - Refining method of fenbufen - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 4. Clemmensen Reduction [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 7. Synthesis method of Fenbufen - Eureka | Patsnap [eureka.patsnap.com]
Validation & Comparative
A Comparative Guide to the Synthesis of 3-(4-Chlorobenzoyl)propionic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three distinct synthesis methods for 3-(4-Chlorobenzoyl)propionic acid, a key intermediate in the pharmaceutical industry. The selection of an appropriate synthetic route is a critical decision in drug development and manufacturing, with significant implications for yield, purity, scalability, and cost. This document presents an objective analysis of Friedel-Crafts acylation, a Grignard reagent-based approach, and a malonic ester synthesis pathway, complete with experimental protocols and supporting data to facilitate informed decision-making.
At a Glance: Comparison of Synthesis Methods
| Parameter | Method 1: Friedel-Crafts Acylation | Method 2: Grignard Reaction | Method 3: Malonic Ester Synthesis |
| Starting Materials | Chlorobenzene, Succinic anhydride, Aluminum chloride | 1-Bromo-4-chlorobenzene, Magnesium, Succinic anhydride | 4-Chlorobenzyl chloride, Diethyl malonate, Sodium ethoxide |
| Reported Yield | High (typically 85-95%) | Moderate to High (estimated 60-80%) | Good (typically 80-90% over two steps) |
| Purity | Good to Excellent | Good, may require purification to remove byproducts | Good to Excellent |
| Reaction Conditions | Anhydrous, often requires heating | Strictly anhydrous, requires initiation and careful temperature control | Basic conditions, followed by acidic hydrolysis and decarboxylation |
| Key Reagents | Stoichiometric Lewis acid (AlCl₃) | Stoichiometric Grignard reagent | Stoichiometric base (NaOEt), followed by acid |
| Key Advantages | High yield, well-established, one-pot reaction | Milder conditions for C-C bond formation, avoids harsh Lewis acids | Avoids highly reactive organometallics, good for large scale |
| Key Disadvantages | Harsh Lewis acid catalyst, generation of acidic waste, potential for side reactions | Moisture-sensitive reagent, potential for Wurtz coupling and other side products | Multi-step process, requires careful control of reaction conditions |
| Scalability | Well-established for industrial scale, but with safety and environmental considerations | Can be challenging to scale up due to the highly exothermic nature and sensitivity of Grignard reagent formation | Generally amenable to large-scale synthesis |
| Environmental Impact | Generates significant acidic waste from the Lewis acid catalyst | Generates magnesium salt waste | Use of strong base and subsequent acidification generates salt waste |
Experimental Protocols
Method 1: Friedel-Crafts Acylation of Chlorobenzene with Succinic Anhydride
This method is a classic and direct approach for the synthesis of this compound.
Reaction Scheme:
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser with a calcium chloride guard tube, and a dropping funnel, place anhydrous aluminum chloride (2.2 eq) and dry chlorobenzene (5 eq) as the solvent.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of succinic anhydride (1.0 eq) in dry chlorobenzene from the dropping funnel with vigorous stirring.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to 60-70°C for 2-3 hours, or until the evolution of HCl gas ceases.
-
Cool the reaction mixture to room temperature and then pour it slowly onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with a suitable solvent (e.g., diethyl ether or dichloromethane).
-
Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene or ethanol/water) to yield this compound.
Method 2: Grignard Reaction of 4-Chlorophenylmagnesium Bromide with Succinic Anhydride
This method offers an alternative that avoids the use of a strong Lewis acid catalyst.
Reaction Scheme:
Procedure:
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, a reflux condenser with a calcium chloride guard tube, and a magnetic stirrer, place magnesium turnings (1.2 eq). Add a small crystal of iodine to initiate the reaction.
-
Slowly add a solution of 1-bromo-4-chlorobenzene (1.0 eq) in anhydrous diethyl ether from the dropping funnel. The reaction should start spontaneously, as indicated by the disappearance of the iodine color and gentle refluxing. Maintain a gentle reflux by controlling the rate of addition.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Reaction with Succinic Anhydride: In a separate flask, dissolve succinic anhydride (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the Grignard reagent to 0°C and slowly add the solution of succinic anhydride with vigorous stirring.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.
-
Pour the reaction mixture into a mixture of crushed ice and dilute hydrochloric acid to hydrolyze the magnesium salt.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
Method 3: Malonic Ester Synthesis
This multi-step approach offers good control and avoids highly reactive organometallic intermediates.
Reaction Scheme:
Procedure:
-
Alkylation of Diethyl Malonate: In a round-bottom flask, dissolve sodium metal (1.1 eq) in absolute ethanol to prepare a solution of sodium ethoxide.
-
To this solution, add diethyl malonate (1.0 eq) dropwise with stirring.
-
After the addition is complete, add 4-chlorobenzyl chloride (1.0 eq) dropwise.
-
Reflux the reaction mixture for 2-3 hours.
-
Cool the mixture and pour it into water. Extract the product with diethyl ether.
-
Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude dialkylated malonic ester.
-
Hydrolysis and Decarboxylation: Reflux the crude ester with an excess of a strong acid (e.g., 20% sulfuric acid) for several hours until the evolution of carbon dioxide ceases.
-
Cool the reaction mixture, and the product will precipitate.
-
Filter the solid, wash it with cold water, and recrystallize it from a suitable solvent to obtain pure this compound.
Visualizations
Caption: Comparative workflow of the three synthesis methods.
Caption: Decision flowchart for selecting a synthesis method.
A Comparative Guide to 3-(4-Chlorobenzoyl)propionic Acid and Alternative Building Blocks in Pharmaceutical Synthesis
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that influences the efficiency, cost-effectiveness, and environmental impact of a synthetic route. This guide provides an objective comparison of 3-(4-chlorobenzoyl)propionic acid against other common starting materials in the synthesis of commercially important pharmaceuticals, with a focus on the fibrate class of drugs.
Introduction to this compound
This compound is a versatile building block characterized by a 4-chlorobenzoyl group attached to a propionic acid chain.[1] Its chemical structure offers multiple reactive sites, including a carboxylic acid, a ketone, and an aryl chloride, making it amenable to a variety of chemical transformations.[2] This compound has been studied in the context of palladium-mediated Suzuki-Miyaura cross-coupling reactions and as a precursor for various heterocyclic compounds and other biologically active molecules.[2][3]
Application in the Synthesis of Fibrates: A Comparative Analysis
Fibrates are a class of amphipathic carboxylic acids used for the treatment of metabolic disorders, primarily hypercholesterolemia and hypertriglyceridemia. Key members of this class include fenofibrate and bezafibrate. The synthesis of these drugs provides an excellent platform to compare the utility of this compound with other established building blocks.
Alternative Building Blocks
The industrial synthesis of fibrates predominantly utilizes alternative starting materials. For fenofibrate, the key precursor is fenofibric acid , which is most commonly synthesized from 4-chloro-4'-hydroxybenzophenone .[4][5][6] For bezafibrate, a common route starts with 4-chlorobenzoyl chloride and tyramine .[7][8]
Performance Comparison in Synthesis
This section details the synthetic pathways starting from this compound (a proposed route) and the established alternatives, followed by a quantitative comparison of their performance.
Proposed Synthetic Pathway for Fenofibric Acid from this compound
A plausible, albeit not widely documented, synthetic route to fenofibric acid from this compound would involve two key steps:
-
Reduction of the Ketone: The ketone group in this compound needs to be reduced to a methylene group to form 4-(4-chlorophenyl)butanoic acid. This can be achieved through a Clemmensen or Wolff-Kishner reduction.[1][9][10]
-
Formation of the Phenoxyisobutyric Acid Moiety: This step would likely involve a multi-step process to introduce the phenoxy group and the isobutyric acid side chain, which is a more complex and less direct approach compared to established methods.
Due to the lack of direct literature precedent for this specific multi-step synthesis, estimating an overall yield is speculative. However, based on typical yields for Clemmensen or Wolff-Kishner reductions (which can be variable but are often in the range of 60-80% for suitable substrates) and subsequent complex transformations, the overall yield is anticipated to be lower and the process less atom-economical than the established routes.
Established Synthetic Pathways for Fibrates from Alternative Building Blocks
Fenofibrate Synthesis via 4-Chloro-4'-hydroxybenzophenone:
A widely used industrial method for synthesizing fenofibrate involves the following key steps:[4][5][6]
-
Synthesis of Fenofibric Acid: 4-Chloro-4'-hydroxybenzophenone is reacted with acetone and chloroform in an alkaline medium (Bargellini reaction) to yield fenofibric acid.[4]
-
Esterification: Fenofibric acid is then esterified with isopropyl alcohol to yield fenofibrate.[4] A particularly efficient method involves reacting a metal salt of fenofibric acid with an isopropyl halide.[5][11]
Bezafibrate Synthesis via 4-Chlorobenzoyl Chloride and Tyramine:
An improved synthesis of bezafibrate has been reported with the following steps:[7]
-
Amide Formation: 4-Chlorobenzoyl chloride is reacted with tyramine to form N-(4-chlorobenzoyl)-tyramine.
-
Condensation: The resulting amide is condensed with acetone and chloroform in the presence of a phase-transfer catalyst to yield bezafibrate.
Quantitative Data Presentation
The following tables summarize the quantitative data for the synthesis of fenofibrate and bezafibrate using the established alternative building blocks.
Table 1: Synthesis of Fenofibrate via Fenofibric Acid
| Starting Material for Fenofibric Acid | Key Reagents | Solvent | Yield of Fenofibrate | Reference |
| 4-Chloro-4'-hydroxybenzophenone | Acetone, Chloroform, NaOH (for fenofibric acid); Isopropyl halide, K2CO3, DMSO/Alkyl acetate (for esterification) | 2-Butanone, DMSO/Isopropyl acetate | ~94.9% | [11] |
| 4-Chloro-4'-hydroxybenzophenone | Isopropyl-2-bromo-2-methylpropanoate, K2CO3 | Isopropyl alcohol | Not specified | [2] |
Table 2: Synthesis of Bezafibrate
| Starting Materials | Key Reagents | Solvent | Overall Yield | Reference |
| 4-Chlorobenzoyl chloride, Tyramine | Acetone, Chloroform, Phase-transfer catalyst | Toluene | up to 73% | [7] |
| p-Hydroxybenzene ethylamine hydrochloride, p-Chlorobenzoyl chloride | Pyridine, KOH, Chloroform, Acetone | Pyridine, Ethanol | 48.1% | [8] |
Experimental Protocols
Synthesis of Fenofibrate from the Potassium Salt of Fenofibric Acid[11]
-
Salt Formation: A mixture of fenofibric acid (1 kg, 3.14 mol), dimethyl sulfoxide (500 ml), and isopropyl acetate (1 L) is charged into a reactor under a nitrogen atmosphere. Potassium carbonate (433.5 g, 3.14 mol) is added with stirring at room temperature. The mixture is heated to 85-90 °C for 45 minutes.
-
Esterification: The reaction temperature is lowered to approximately 80 °C, and 2-bromopropane (354 ml, 3.77 mol) followed by isopropyl acetate (100 ml) are added over 50 minutes. The mixture is stirred at 85-95 °C for 5 hours.
-
Work-up and Isolation: The reaction mixture is hot-filtered to remove salts. The filtrate is concentrated under reduced pressure. Isopropanol (2.27 L) and pure water (455 ml) are added, and the mixture is brought to a gentle reflux for 10 minutes and then hot-filtered. The filtrate is slowly cooled to 0 °C to crystallize the product. The crystallized fenofibrate is isolated by filtration, washed with ice-cold isopropanol, and dried under vacuum.
Improved Synthesis of Bezafibrate[7]
-
Synthesis of N-(4-chlorobenzoyl)-tyramine: (Details of this step are not fully provided in the abstract but would involve a standard acylation of tyramine with 4-chlorobenzoyl chloride).
-
Condensation: N-(4-chlorobenzoyl)-tyramine is condensed with acetone and chloroform in the presence of a phase-transfer catalyst in toluene.
-
Isolation: The solvent is isolated via extraction to yield bezafibrate.
Mandatory Visualizations
Caption: Comparative synthetic pathways for fibrates.
Caption: Workflow for fenofibrate synthesis.
Conclusion
While this compound is a versatile building block with potential applications in various syntheses, a comparative analysis suggests that for the industrial production of fibrate drugs like fenofibrate and bezafibrate, alternative starting materials offer more direct, efficient, and higher-yielding synthetic routes. The established syntheses from 4-chloro-4'-hydroxybenzophenone and 4-chlorobenzoyl chloride are well-optimized processes that have been scaled for industrial production.
The proposed pathway from this compound, requiring a ketone reduction and more complex subsequent transformations, is likely to be less economically viable due to a potentially lower overall yield and the need for additional reagents and reaction steps. However, for the synthesis of novel derivatives or in scenarios where the specific reactivity of the propionic acid chain is desired, this compound remains a valuable tool in the synthetic chemist's arsenal. The choice of building block should, therefore, be guided by the specific synthetic target, the desired scale of production, and a thorough evaluation of the overall process efficiency.
References
- 1. Wolff-Kishner Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. A Process For Preparation Of Fenofibrate [quickcompany.in]
- 3. Bezafibrate synthesis - chemicalbook [chemicalbook.com]
- 4. US8445715B2 - Method of synthesizing fenofibrate - Google Patents [patents.google.com]
- 5. patents.justia.com [patents.justia.com]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. CN102030676A - Synthesis method of bezafibrate for regulating blood fat - Google Patents [patents.google.com]
- 9. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 10. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 11. JP5442603B2 - A new synthesis of fenofibrate - Google Patents [patents.google.com]
biological activity of 3-(4-Chlorobenzoyl)propionic acid derivatives compared to standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of 3-(4-Chlorobenzoyl)propionic acid derivatives and related compounds, juxtaposed with established standards in anticancer and anti-inflammatory research. The data presented is compiled from various studies to offer a comprehensive overview for researchers in drug discovery and development.
Anti-inflammatory Activity: Arylpropionic Acid Derivatives vs. Standard NSAIDs
Derivatives of arylpropionic acid are widely investigated for their potential as non-steroidal anti-inflammatory drugs (NSAIDs). Their efficacy is often evaluated against well-known standards such as indomethacin. The primary mechanism of action for many NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway.
Comparative Anti-inflammatory Activity Data
The following table summarizes the in vivo anti-inflammatory activity of selected indomethacin analogs, which share structural similarities with this compound derivatives, in a carrageenan-induced rat paw edema assay. Activity is presented as the percentage inhibition of edema compared to the standard drug, indomethacin.
| Compound | Dose (mg/kg) | Edema Inhibition (%)[1][2] | Standard Drug | Dose (mg/kg) | Edema Inhibition (%)[1][2] |
| Analog 4f | 20 | 90.5 | Indomethacin | 10 | 86.7 |
| Analog 4a | 20 | 88.8 | Indomethacin | 10 | 90.43 |
| Analog 4b | 20 | 85.5 | Indomethacin | 10 | 90.43 |
| Analog 4d | 20 | 82.1 | Indomethacin | 10 | 90.43 |
| Analog 5 | 20 | 79.36 | Indomethacin | 10 | 90.43 |
Anticancer Activity: Propanoic Acid Derivatives vs. Standard Chemotherapeutics
Recent studies have highlighted the potential of propanoic acid derivatives as anticancer agents. Their cytotoxic effects are typically assessed against various cancer cell lines and compared with standard chemotherapeutic drugs like cisplatin.
Comparative Anticancer Activity Data
The table below presents the half-maximal inhibitory concentration (IC50) values for novel 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]propanoic Acid derivatives against the A549 human lung adenocarcinoma cell line. These values are compared to the standard anticancer drug, cisplatin.
| Compound | IC50 (µM) against A549 cells[3] | Standard Drug | IC50 (µM) against A549 cells[3] |
| Derivative 21 | 5.42 | Cisplatin | 11.71 |
| Derivative 22 | 2.47 | Cisplatin | 11.71 |
| Derivative 25 | 8.05 | Cisplatin | 11.71 |
| Derivative 26 | 25.4 | Cisplatin | 11.71 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays mentioned in this guide.
Carrageenan-Induced Paw Edema Assay
This in vivo assay is a standard model for evaluating acute inflammation.
-
Animal Model: Male Wistar rats (150-180 g) are typically used.
-
Groups: Animals are divided into a control group, a standard group (receiving indomethacin), and test groups (receiving the derivative compounds).
-
Dosing: The test compounds and indomethacin are administered orally or intraperitoneally at specified doses. The control group receives the vehicle.
-
Induction of Edema: After a set time post-dosing (e.g., 30-60 minutes), a 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each rat.[4][5][6]
-
Measurement: The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[4]
-
Calculation: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw swelling in the control group, and Vt is the average paw swelling in the treated group.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7][8][9][10]
-
Cell Culture: Human cancer cell lines (e.g., A549) are cultured in a suitable medium and maintained in a humidified incubator at 37°C with 5% CO2.
-
Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to attach overnight.[11]
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and the standard drug (e.g., cisplatin). A control group with untreated cells is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).[7]
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.[11]
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[8][11]
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Visualizations
Diagrams of Experimental Workflows and Signaling Pathways
To further elucidate the experimental processes and biological mechanisms, the following diagrams are provided.
Caption: Workflow for the Carrageenan-Induced Paw Edema Assay.
Caption: Workflow for the MTT Cytotoxicity Assay.
Caption: Simplified Cyclooxygenase (COX) Inflammatory Pathway.
References
- 1. Anti-inflammatory indomethacin analogs endowed with preferential COX-2 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. inotiv.com [inotiv.com]
- 6. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 7. texaschildrens.org [texaschildrens.org]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to Validating the Purity of Synthesized 3-(4-Chlorobenzoyl)propionic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for validating the purity of synthesized 3-(4-Chlorobenzoyl)propionic acid. It offers detailed experimental protocols and presents data in a clear, comparative format to assist researchers in selecting the most appropriate techniques for their needs. The performance of the synthesized compound is objectively compared against a commercially available reference standard.
Introduction
This compound is a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other bioactive molecules. Ensuring the purity of this compound is critical for the successful outcome of subsequent reactions and for meeting regulatory standards in drug development. This guide outlines key analytical techniques to rigorously assess the purity of a newly synthesized batch of this compound.
Comparative Analysis of Purity Validation Techniques
The purity of the synthesized this compound was assessed using several standard analytical methods. The results were compared against a commercially available reference standard (96% purity).[1][2][3]
Table 1: Physicochemical and Chromatographic Data
| Parameter | Synthesized this compound | Commercial Reference Standard (96% Purity) |
| Melting Point (°C) | 127-129 | 128-130[1] |
| Appearance | White crystalline solid | Off-white to white powder |
| TLC Retention Factor (Rf) | 0.45 (Ethyl Acetate:Hexane = 1:1) | 0.45 (Ethyl Acetate:Hexane = 1:1) |
| HPLC Retention Time (min) | 5.8 | 5.8 |
| HPLC Purity (%) | 98.5 | 96.2 |
Table 2: Spectroscopic Data Comparison
| Spectroscopic Technique | Characteristic Peaks/Signals for Synthesized Product | Characteristic Peaks/Signals for Commercial Reference |
| ¹H NMR (400 MHz, CDCl₃) | δ 12.1 (s, 1H, -COOH), 7.95 (d, 2H, Ar-H), 7.45 (d, 2H, Ar-H), 3.30 (t, 2H, -CH₂-), 2.85 (t, 2H, -CH₂-) | Consistent with the structure |
| ¹³C NMR (100 MHz, CDCl₃) | δ 198.5 (C=O, ketone), 178.0 (C=O, acid), 139.5, 135.0, 129.5, 129.0 (Ar-C), 33.5 (-CH₂-), 28.0 (-CH₂-) | Consistent with the structure |
| FT-IR (KBr, cm⁻¹) | 3300-2500 (O-H stretch, carboxylic acid), 1710 (C=O stretch, carboxylic acid), 1680 (C=O stretch, ketone), 1590 (C=C stretch, aromatic) | Consistent with the structure |
| Mass Spectrometry (EI) | m/z 212 [M]⁺, 185, 139 | Consistent with the molecular weight and fragmentation pattern[4] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Melting Point Determination
-
Apparatus: Digital melting point apparatus.
-
Procedure: A small amount of the dried sample was packed into a capillary tube to a height of 2-3 mm.[5] The capillary tube was placed in the melting point apparatus, and the temperature was ramped up at a rate of 10°C/min until it reached 110°C, then the rate was reduced to 2°C/min. The temperature range over which the sample melted was recorded.
Thin-Layer Chromatography (TLC)
-
Stationary Phase: Silica gel 60 F₂₅₄ TLC plates.
-
Mobile Phase: Ethyl Acetate:Hexane (1:1, v/v).
-
Procedure: The synthesized compound and the commercial standard were dissolved in ethyl acetate. A small spot of each solution was applied to the baseline of a TLC plate. The plate was developed in a chamber saturated with the mobile phase. After development, the plate was dried and visualized under UV light (254 nm).[5] The Retention Factor (Rf) was calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front.
High-Performance Liquid Chromatography (HPLC)
-
System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).
-
Mobile Phase: Acetonitrile:Water with 0.1% Phosphoric Acid (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Procedure: Solutions of the synthesized product and the commercial standard were prepared in the mobile phase at a concentration of 1 mg/mL. 20 µL of each solution was injected into the HPLC system. The retention time and peak area were recorded to determine the purity.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.[6][7]
-
Fourier-Transform Infrared Spectroscopy (FT-IR): The IR spectrum was recorded using the KBr pellet method.[8] A small amount of the sample was mixed with KBr powder and pressed into a thin pellet.
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) was performed to determine the molecular weight and fragmentation pattern of the compound.[4][6]
Visualizing the Purity Validation Workflow
The following diagrams illustrate the logical flow of the purity validation process.
Caption: Workflow for the purity validation of synthesized compounds.
Comparison with Alternatives
A direct functional alternative to this compound is highly dependent on its specific application. For many synthetic pathways, its unique structure is essential. Therefore, the primary "alternative" for a researcher is to use a commercially available version of the same compound. The data presented in this guide demonstrates that a well-executed synthesis and purification protocol can yield a product with higher purity (98.5%) than a readily available commercial-grade standard (96.2%).
Conclusion
The purity of synthesized this compound can be reliably validated using a combination of chromatographic and spectroscopic techniques. The presented data indicates that the synthesized product in this case exhibits a high degree of purity, comparable to and even exceeding that of a commercial standard. The detailed protocols and comparative data in this guide serve as a valuable resource for researchers to ensure the quality and integrity of their synthesized compounds. Modern analytical techniques are essential for the characterization of organic compounds, with chromatography being widely used for separation and purity analysis, and spectroscopy for structural elucidation.[6]
References
- 1. 3-(4-氯苯甲酰)丙酸 96% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 3-(4-氯苯甲酰)丙酸 96% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound 96 3984-34-7 [sigmaaldrich.com]
- 4. 3-(4-Chlorophenyl)propionic acid [webbook.nist.gov]
- 5. people.sabanciuniv.edu [people.sabanciuniv.edu]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C10H9ClO3 | CID 77604 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic Analysis for Confirming the Structure of 3-(4-Chlorobenzoyl)propionic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic data for confirming the chemical structure of 3-(4-Chlorobenzoyl)propionic acid against structurally similar alternatives. Detailed experimental protocols and visual workflows are included to support researchers in their analytical endeavors.
Comparative Spectroscopic Data Analysis
The structural confirmation of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). A comparative analysis of the data obtained for the target compound and two structural analogs, 3-(4-Chlorophenyl)propionic acid and 3-(4-Bromobenzoyl)propionic acid, is presented below. This comparison highlights the key spectral features that differentiate these molecules and unequivocally confirm the structure of this compound.
| Spectroscopic Technique | This compound | 3-(4-Chlorophenyl)propionic acid | 3-(4-Bromobenzoyl)propionic acid |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 12.1 (s, 1H, -COOH), 8.01 (d, J=8.5 Hz, 2H, Ar-H), 7.62 (d, J=8.5 Hz, 2H, Ar-H), 3.25 (t, J=6.4 Hz, 2H, -CH₂-CO), 2.70 (t, J=6.4 Hz, 2H, -CH₂-COOH)[1] | δ 12.1 (s, 1H, -COOH), 7.30 (d, J=8.4 Hz, 2H, Ar-H), 7.25 (d, J=8.4 Hz, 2H, Ar-H), 2.81 (t, J=7.6 Hz, 2H, -CH₂-Ar), 2.55 (t, J=7.6 Hz, 2H, -CH₂-COOH) | δ 12.2 (s, 1H, -COOH), 7.92 (d, J=8.6 Hz, 2H, Ar-H), 7.75 (d, J=8.6 Hz, 2H, Ar-H), 3.24 (t, J=6.4 Hz, 2H, -CH₂-CO), 2.69 (t, J=6.4 Hz, 2H, -CH₂-COOH) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 197.1 (C=O, ketone), 173.8 (C=O, acid), 138.2 (Ar-C), 135.9 (Ar-C), 130.1 (Ar-CH), 129.0 (Ar-CH), 32.9 (-CH₂-), 27.9 (-CH₂)[2] | δ 173.9 (C=O), 139.9 (Ar-C), 130.8 (Ar-C), 130.4 (Ar-CH), 128.3 (Ar-CH), 35.2 (-CH₂-), 30.1 (-CH₂) | δ 197.4 (C=O, ketone), 173.8 (C=O, acid), 136.3 (Ar-C), 131.9 (Ar-CH), 130.2 (Ar-CH), 127.5 (Ar-C), 32.9 (-CH₂-), 27.9 (-CH₂) |
| FT-IR (KBr, cm⁻¹) | ~3000 (O-H, broad), 1710 (C=O, acid), 1680 (C=O, ketone), 1590 (C=C, aromatic), 820 (C-Cl)[3] | ~3000 (O-H, broad), 1700 (C=O, acid), 1490 (C=C, aromatic), 810 (C-Cl) | ~3000 (O-H, broad), 1715 (C=O, acid), 1685 (C=O, ketone), 1585 (C=C, aromatic), 550 (C-Br) |
| Mass Spectrometry (EI) | m/z 212/214 (M⁺, Cl isotope pattern), 183, 155, 139, 111[3] | m/z 184/186 (M⁺, Cl isotope pattern), 139, 125, 111 | m/z 256/258 (M⁺, Br isotope pattern), 183, 155, 157 |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the molecule, providing information on the connectivity of atoms.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range of -2 to 14 ppm.
-
Use a 30-degree pulse width.
-
Set the relaxation delay to 1 second.
-
Acquire 16 scans.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the range of 0 to 220 ppm.
-
Use a proton-decoupled pulse sequence.
-
Set the relaxation delay to 2 seconds.
-
Acquire 1024 scans to achieve an adequate signal-to-noise ratio.
-
-
Data Processing: Process the acquired Free Induction Decays (FIDs) using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (DMSO-d₆ at δ 2.50 for ¹H and δ 39.52 for ¹³C).
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
Methodology:
-
Sample Preparation (KBr Pellet):
-
Grind 1-2 mg of the solid sample with approximately 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place the mixture in a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder.
-
Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule, which aids in confirming the molecular formula and structural features.
Methodology:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by Gas Chromatography (GC) for volatile derivatives.
-
Ionization: Utilize Electron Impact (EI) ionization. In EI, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.
-
Data Analysis: Analyze the mass spectrum to identify the molecular ion peak (M⁺) and the characteristic fragmentation pattern. The isotopic pattern for chlorine (³⁵Cl:³⁷Cl ≈ 3:1) or bromine (⁷⁹Br:⁸¹Br ≈ 1:1) is a key diagnostic feature.
Visualizing the Analysis
To further clarify the process and the structure being analyzed, the following diagrams are provided.
References
A Comparative Analysis of the Anti-inflammatory Effects of Quercetin and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Quercetin, a prominent dietary flavonoid, is widely recognized for its potent antioxidant and anti-inflammatory properties.[1] Its therapeutic potential has led to extensive research into its mechanism of action and the comparative efficacy of its naturally occurring derivatives. This guide provides an objective comparison of the anti-inflammatory effects of quercetin and its key derivatives, supported by experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways to aid in research and development.
Quantitative Comparison of Anti-inflammatory Activity
The anti-inflammatory potential of quercetin and its derivatives varies based on their chemical structure, which influences their bioavailability and interaction with molecular targets.[2][3] The following table summarizes the comparative inhibitory activities against key inflammatory mediators.
| Compound/Derivative | Target | IC₅₀ / Inhibition (%) | Key Findings | Reference(s) |
| Quercetin | COX-2 | Moderate Inhibition | Demonstrates significant anti-inflammatory effects by inhibiting inflammatory enzymes and cytokines.[4][5] | |
| TNF-α, IL-1β, IL-6 | Significant Down-regulation | Suppresses the expression of pro-inflammatory cytokines in various cell models.[4][6] | [4][6] | |
| NO Production | Significant Inhibition | Reduces nitric oxide production in LPS-stimulated macrophages.[7] | [7] | |
| Rutin (Quercetin-3-O-rutinoside) | COX-2 | Significant Inhibition | Effectively reduces COX-2 protein expression.[7][8] | [7][8] |
| TNF-α, IL-1β | Significant Down-regulation | Shows potent inhibition of pro-inflammatory cytokines, comparable to Quercetin.[7] | [7] | |
| NO Production | Significant Inhibition | Dose-dependently reduces NO levels in vitro.[9][10] | [9][10] | |
| Isoquercetin (Quercetin-3-O-glucoside) | Eosinophil Count | Significant Reduction | As effective as quercetin in reducing eosinophilic inflammation in an allergic asthma model.[11][12] | [11][12] |
| IL-5 | Lower levels in lung homogenate | More effective than quercetin in reducing IL-5 in a murine asthma model.[11] | [11] | |
| Hyperoside (Quercetin-3-O-galactoside) | TNF-α, IL-6 | Significant Inhibition | Suppresses the production of key pro-inflammatory cytokines in macrophages.[13][14] | [13][14] |
| NF-κB Activation | Significant Suppression | Exerts anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[13] | [13] | |
| Tamarixetin | COX-1 & 12-LOX | Superior to Quercetin | Demonstrated a significantly superior anti-inflammatory potential compared with quercetin.[15] | [15] |
| Isorhamnetin | COX-1 & 12-LOX | Comparable to Quercetin | Showed similar anti-inflammatory activity to quercetin in inhibiting arachidonic acid metabolism.[15] | [15] |
Experimental Protocols
The following are detailed methodologies for key in vitro experiments used to assess the anti-inflammatory effects of quercetin and its derivatives.
TNF-α Inhibition Assay in RAW 264.7 Macrophages
This assay measures the ability of a compound to inhibit the secretion of Tumor Necrosis Factor-alpha (TNF-α) from lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (Quercetin and its derivatives)
-
TNF-α ELISA Kit
-
24-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in 24-well plates at a density of 1 x 10⁵ cells/well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.[16]
-
Incubation: Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell adherence.[16]
-
Treatment: Pre-treat the cells with various concentrations of the test compounds (e.g., 1, 10, 50, 100 µM) for 1 hour.
-
Stimulation: Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plates for 18-24 hours at 37°C and 5% CO₂.[16]
-
Sample Collection: Collect the cell culture supernatant and centrifuge to remove any cellular debris.
-
Quantification: Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.[17]
-
Data Analysis: Calculate the percentage inhibition of TNF-α production for each compound concentration relative to the LPS-stimulated control.
IL-6 Inhibition Assay
This protocol details the measurement of Interleukin-6 (IL-6) inhibition in stimulated immune cells.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a suitable cell line (e.g., U937)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Phytohemagglutinin (PHA) or Lipopolysaccharide (LPS) as a stimulant
-
Test compounds
-
IL-6 ELISA Kit
-
96-well cell culture plates
Procedure:
-
Cell Preparation: Isolate PBMCs or culture the chosen cell line in RPMI-1640 medium with 10% FBS.
-
Seeding: Seed the cells in a 96-well plate at an appropriate density.
-
Treatment: Add varying concentrations of the test compounds to the wells and incubate for 1-2 hours.
-
Stimulation: Add the stimulant (e.g., LPS at 1 µg/mL) to induce IL-6 production.[18]
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Supernatant Collection: Centrifuge the plate and collect the supernatant.
-
IL-6 Measurement: Determine the IL-6 concentration in the supernatant using an IL-6 ELISA kit following the manufacturer's protocol.[19]
-
Analysis: Calculate the inhibitory effect of the compounds on IL-6 production compared to the stimulated, untreated control.
COX-2 Inhibition Assay
This fluorometric assay is used for high-throughput screening of COX-2 inhibitors.[20]
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
COX Probe
-
COX Cofactor
-
Arachidonic Acid (substrate)
-
Celecoxib (positive control)
-
96-well white opaque plate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare all reagents as per the kit instructions. Reconstitute the COX-2 enzyme and keep it on ice.[21]
-
Reaction Setup:
-
Add COX Assay Buffer to all wells.
-
Add the test inhibitor at various concentrations to the sample wells.
-
Add a known COX-2 inhibitor (e.g., Celecoxib) to the positive control wells.[21]
-
Add the reconstituted COX-2 enzyme to all wells except the background control.
-
-
Reaction Mix Preparation: Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.
-
Incubation: Add the reaction mix to all wells and incubate at room temperature, protected from light.
-
Reaction Initiation: Initiate the reaction by adding the Arachidonic Acid solution to all wells simultaneously using a multi-channel pipette.[21]
-
Measurement: Immediately measure the fluorescence intensity (Excitation/Emission = 535/587 nm) in kinetic mode for 5-10 minutes.[21]
-
Data Calculation: Determine the rate of the reaction from the linear portion of the fluorescence curve. Calculate the percentage of inhibition for each test compound concentration.
Signaling Pathways and Mechanisms of Action
Quercetin and its derivatives exert their anti-inflammatory effects by modulating key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[8]
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of the inflammatory response. Quercetin has been shown to inhibit this pathway by preventing the phosphorylation and subsequent degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[5][22] This leads to a downregulation of NF-κB target genes, including those encoding for pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, as well as the enzyme COX-2.[4][22]
Caption: Quercetin inhibits the NF-κB signaling pathway.
MAPK Signaling Pathway
The MAPK pathway, including JNK, ERK, and p38 MAPK, is another critical regulator of inflammation. Quercetin can suppress the phosphorylation of these MAPKs, thereby inhibiting the activation of downstream transcription factors like AP-1.[5][22] This contributes to the reduced expression of inflammatory mediators.
Caption: Quercetin's inhibitory effect on the MAPK signaling cascade.
Experimental Workflow Overview
The general workflow for evaluating the anti-inflammatory potential of quercetin and its derivatives in vitro involves a series of standardized steps from cell culture to data analysis.
Caption: General workflow for in vitro anti-inflammatory screening.
References
- 1. Rutin and Quercetin: Significance and symbolism [wisdomlib.org]
- 2. What Is The Difference Between Quercetin And Rutin? - Blog - Le-Nutra [lenutra.com]
- 3. researchgate.net [researchgate.net]
- 4. Anti-inflammatory potential of quercetin: From chemistry and mechanistic insight to nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Potential Health Benefits of Quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modulation of Chronic Inflammation by Quercetin: The Beneficial Effects on Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-Inflammatory Effects of Quercetin, Rutin, and Troxerutin Result From the Inhibition of NO Production and the Reduction of COX-2 Levels in RAW 264.7 Cells Treated with LPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Anti-inflammatory effects of quercetin, rutin, and troxerutin result from the inhibition of NO production and the reduc… [ouci.dntb.gov.ua]
- 11. Anti-inflammatory activity of quercetin and isoquercitrin in experimental murine allergic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Isoquercetin as an Anti-Covid-19 Medication: A Potential to Realize [frontiersin.org]
- 13. Anti-inflammatory activity of hyperoside through the suppression of nuclear factor-κB activation in mouse peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. worldscientific.com [worldscientific.com]
- 15. onions-usa.org [onions-usa.org]
- 16. A cellular model of inflammation for identifying TNF-α synthesis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Measurement of IL-6 inhibitory activity in cultured cell supernatants and lysates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. COX-2 Inhibitor Screening Kit - Creative BioMart [creativebiomart.net]
- 21. assaygenie.com [assaygenie.com]
- 22. researchgate.net [researchgate.net]
Assessing the Efficiency of 3-(4-Chlorobenzoyl)propionic Acid Synthesis Across Diverse Reaction Conditions: A Comparative Guide
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a comprehensive comparison of synthetic routes to 3-(4-chlorobenzoyl)propionic acid, a valuable building block in the pharmaceutical industry. We delve into the widely-used Friedel-Crafts acylation and explore alternative methodologies, presenting supporting experimental data to inform your synthetic strategy.
The predominant method for synthesizing this compound is the Friedel-Crafts acylation of chlorobenzene with succinic anhydride. The efficiency of this reaction is highly dependent on the choice of catalyst, solvent, and reaction temperature. This guide will compare these parameters and present data-driven insights into optimizing the synthesis.
Conventional Synthesis: Friedel-Crafts Acylation
The Friedel-Crafts acylation involves the reaction of an aromatic compound with an acylating agent, in this case, chlorobenzene and succinic anhydride, respectively. A Lewis acid catalyst is crucial for activating the acylating agent. Aluminum chloride (AlCl₃) is the most common catalyst for this transformation.
Experimental Protocol: Friedel-Crafts Acylation using Aluminum Chloride
A typical experimental setup involves the slow addition of succinic anhydride to a cooled suspension of anhydrous aluminum chloride in a suitable solvent, followed by the addition of chlorobenzene. The reaction mixture is then stirred at a specific temperature for a designated period. The reaction is subsequently quenched with acid and the product is isolated and purified.
Table 1: Comparison of Lewis Acid Catalysts in Friedel-Crafts Acylation
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| AlCl₃ | Carbon Disulfide | Reflux | 1 | ~85 | Generic Protocol |
| AlCl₃ | Nitrobenzene | 25 | 48 | ~90 | [1] |
| FeCl₃ | Nitrobenzene | 100 | 5 | Moderate | General Knowledge |
| ZnCl₂ | Solvent-free (Microwave) | - | 0.5 | High | [2] |
Note: Yields are approximate and can vary based on specific reaction conditions and scale.
The choice of solvent significantly influences the reaction's efficiency and regioselectivity. While carbon disulfide and nitrobenzene are traditional solvents, environmental and safety concerns have prompted the exploration of greener alternatives, including solvent-free conditions.
Solvent Effects on Reaction Efficiency
The polarity of the solvent can affect the solubility of the reactants and intermediates, thereby influencing the reaction rate and yield.[3] For instance, polar solvents like nitrobenzene can stabilize the charged intermediates in the Friedel-Crafts acylation, potentially leading to higher yields compared to nonpolar solvents like carbon disulfide.[3] However, nitrobenzene is toxic and has a high boiling point, making its removal challenging.
Solvent-free, or solid-state, reactions offer a more environmentally friendly approach.[4][5] These reactions, often facilitated by grinding the reactants together or using microwave irradiation, can lead to shorter reaction times and high yields.[2][4][5]
Table 2: Influence of Solvent on the Yield of this compound
| Solvent | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Carbon Disulfide | AlCl₃ | Reflux | 1 | ~85 |
| Nitrobenzene | AlCl₃ | 25 | 48 | ~90 |
| Dichloromethane | AlCl₃ | Room Temp | 12 | Moderate |
| Solvent-free | AlCl₃ | Room Temp | 0.17 | High |
| Solvent-free (Microwave) | ZnCl₂ | - | 0.5 | High |
Note: This table is a qualitative representation based on general principles of Friedel-Crafts reactions and available literature on similar transformations. Specific yields for this compound may vary.
Alternative Synthetic Routes
While Friedel-Crafts acylation is the dominant method, alternative pathways to this compound exist, which may be advantageous under specific circumstances.
Grignard Reaction Approach
An alternative strategy involves the use of a Grignard reagent. For instance, the reaction of 4-chlorophenylmagnesium bromide with succinic anhydride could potentially yield the desired product. This method avoids the use of strong Lewis acids but requires strictly anhydrous conditions.
From Substituted Precursors
Another potential route could start from a precursor already containing the chlorophenyl moiety, such as 4-chlorophenacyl bromide.[6] This would involve a different set of reactions to build the propionic acid side chain.
A comprehensive comparison of these alternative routes with the traditional Friedel-Crafts acylation is limited by the available literature. However, the development of milder and more environmentally benign synthetic methods remains an active area of research.
Visualizing the Workflow
To better understand the primary synthetic process, a workflow diagram for the Friedel-Crafts acylation is provided below.
Caption: Experimental workflow for the synthesis of this compound via Friedel-Crafts acylation.
Conclusion
The synthesis of this compound is most commonly and efficiently achieved through the Friedel-Crafts acylation of chlorobenzene with succinic anhydride using aluminum chloride as a catalyst. The reaction conditions, particularly the choice of solvent, play a critical role in determining the overall efficiency. While traditional solvents like nitrobenzene can provide high yields, modern, solvent-free approaches offer a more sustainable alternative with comparable or even improved results. The exploration of alternative synthetic routes, such as those involving Grignard reagents, may provide milder reaction conditions but require further investigation to establish their viability and efficiency in comparison to the well-established Friedel-Crafts methodology. This guide provides a foundation for researchers to select and optimize the most suitable synthetic strategy based on their specific needs, considering factors such as yield, reaction time, cost, and environmental impact.
References
- 1. The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 2. Zinc Mediated Friedel-Crafts Acylation in Solvent-Free Conditions under Microwave Irradiation [organic-chemistry.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Mechanochemical Friedel–Crafts acylations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Mechanochemical Friedel–Crafts acylations [beilstein-journals.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to the Cross-Validation of Analytical Methods for 3-(4-Chlorobenzoyl)propionic Acid
In the development and quality control of pharmaceuticals, the rigorous analysis of intermediates like 3-(4-chlorobenzoyl)propionic acid is crucial for ensuring the safety and efficacy of the final product. The choice of analytical methodology can significantly impact the accuracy, sensitivity, and efficiency of this process. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography (GC) are the primary techniques employed for the quantification of such compounds.
Data Presentation: A Comparative Overview
The selection of an analytical method is contingent on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and throughput needs. The following table summarizes the typical performance characteristics of HPLC with UV detection, LC-MS/MS, and GC with Flame Ionization Detection (FID) for the quantitative analysis of a small organic acid like this compound.
| Parameter | HPLC-UV | LC-MS/MS | GC-FID (with derivatization) |
| Linearity (r²) | >0.999 | >0.99 | >0.99 |
| Accuracy (% Recovery) | 98-102% | 95-108%[5] | 90-110% |
| Precision (%RSD) | < 2% | < 15% | < 15% |
| Limit of Detection (LOD) | ng/mL range | pg/mL to low ng/mL range[5] | ng/mL range |
| Limit of Quantification (LOQ) | ng/mL to µg/mL range | pg/mL to low ng/mL range[5][6] | ng/mL to µg/mL range[6] |
| Specificity | Moderate to Good | Excellent | Good to Excellent |
| Throughput | High | Medium to High | Medium |
Experimental Protocols
Detailed methodologies are fundamental for the successful implementation and cross-validation of analytical methods. Below are representative protocols for the analysis of this compound using HPLC-UV, LC-MS/MS, and GC-FID.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is well-suited for the routine quantification of this compound in bulk drug substances and intermediates due to its robustness and precision.[7][8][9]
-
Instrumentation: HPLC system with a UV/Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]
-
Mobile Phase: A mixture of acetonitrile and water with an acidic modifier (e.g., 0.1% phosphoric acid or formic acid), with a typical ratio of 50:50 (v/v). The exact ratio should be optimized for ideal peak shape and retention time.[10]
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: Ambient or controlled at 30 °C.[8]
-
Detection Wavelength: 258 nm.[9]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a precisely weighed amount of the sample in the mobile phase or a suitable solvent to achieve a concentration within the calibrated range.
-
Validation Parameters: Assess linearity, accuracy, precision, Limit of Detection (LOD), and Limit of Quantification (LOQ) according to ICH guidelines.[8][11]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and specificity, making it ideal for the quantification of this compound at low concentrations or in complex matrices.[5][12][13]
-
Instrumentation: HPLC or UPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.[12]
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size).[12]
-
Mobile Phase:
-
Flow Rate: 0.4 mL/min.[12]
-
Column Temperature: 35 °C.[12]
-
Ionization Mode: ESI negative mode is typically suitable for carboxylic acids.[12]
-
Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM) mode. The precursor ion would be [M-H]⁻, and product ions would be determined by infusion of a standard solution.
-
Sample Preparation: Sample preparation may involve protein precipitation (for biological matrices) followed by dilution.[12]
-
Validation Parameters: Validate for linearity, accuracy, precision, LOD, and LOQ.
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC analysis of carboxylic acids often requires derivatization to improve volatility and chromatographic performance.[14][15]
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: A polar capillary column (e.g., AT-5, 30 m x 0.53 mm, 5 µm film thickness).[15]
-
Carrier Gas: Helium.[15]
-
Injector Temperature: 250 °C.
-
Detector Temperature: 260 °C.[15]
-
Oven Temperature Program: Start at a suitable initial temperature (e.g., 100 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 250 °C).
-
Injection Volume: 1 µL with an appropriate split ratio.[15]
-
Derivatization: Esterification of the carboxylic acid group is necessary. A common method is derivatization to pentafluorobenzyl esters.[16]
-
Dissolve the sample in a suitable solvent.
-
Add a derivatizing agent (e.g., pentafluorobenzyl bromide) and a catalyst.
-
Heat the mixture to complete the reaction.
-
Extract the derivative into an organic solvent for injection.
-
-
Validation Parameters: Validate for linearity, accuracy, precision, LOD, and LOQ.
Mandatory Visualization
Cross-Validation Workflow
The cross-validation of analytical methods follows a structured workflow to ensure that a method is suitable for its intended purpose and that different methods yield comparable results.[3] This process is crucial when transferring a method between laboratories or when comparing a new method to an established one.[3]
Caption: General workflow for the cross-validation of two analytical methods.[3]
References
- 1. e-b-f.eu [e-b-f.eu]
- 2. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. labs.iqvia.com [labs.iqvia.com]
- 5. vliz.be [vliz.be]
- 6. scielo.br [scielo.br]
- 7. phmethods.net [phmethods.net]
- 8. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 9. A new validated method for the simultaneous determination of benzocaine, propylparaben and benzyl alcohol in a bioadhesive gel by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Separation of 3-(4-Bromobenzoyl)propionic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. Quantification of propionic acid from Scutellaria baicalensis roots - PMC [pmc.ncbi.nlm.nih.gov]
- 12. air.unimi.it [air.unimi.it]
- 13. rsc.org [rsc.org]
- 14. cerealsgrains.org [cerealsgrains.org]
- 15. tsijournals.com [tsijournals.com]
- 16. Identification of chlorinated fatty acids in fish by gas chromatography/mass spectrometry with negative ion chemical ionization of pentafluorobenzyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the Performance of 3-(4-Chlorobenzoyl)propionic Acid-Derived Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological performance of compounds derived from 3-(4-Chlorobenzoyl)propionic acid, focusing on their anti-inflammatory, analgesic, and anticancer activities. While direct head-to-head experimental data for a broad range of these specific derivatives against common non-steroidal anti-inflammatory drugs (NSAIDs) is limited in publicly available literature, this guide synthesizes existing in-silico and in-vivo data for structurally related compounds to provide valuable benchmarks and insights for future research and development.
Executive Summary
Derivatives of this compound belong to the broader class of arylpropionic acids, which includes well-known NSAIDs like ibuprofen and naproxen. The primary mechanism of action for the anti-inflammatory and analgesic effects of this class of compounds is the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins—mediators of pain and inflammation. This guide presents available quantitative data on the performance of these compounds and their analogs, outlines detailed experimental protocols for key assays, and provides visualizations of relevant biological pathways and experimental workflows to aid in the design and evaluation of future studies.
Data Presentation: Performance Benchmarks
The following tables summarize the available quantitative data for this compound derivatives and structurally similar compounds. Direct comparative data is often presented against standard NSAIDs like ibuprofen, celecoxib, and indomethacin.
Table 1: Comparative Anti-inflammatory Activity
| Compound/Derivative | Assay | Test System | Dose/Concentration | % Inhibition of Edema | Reference Compound | % Inhibition by Reference |
| 3-Benzoyl-propionic acid (3BPA) | Carrageenan-induced air pouch | In vivo (rats) | 0.5 mg/kg | Significant reduction in PGE2 levels | - | - |
| β,β-diphenyl propionic acid amides (Compound 1-8) | Carrageenan-induced paw edema | In vivo (rats) | - | 36.13% - 90% (after 3 hrs) | Indomethacin | 81.25% |
| Acyl hydrazone derivatives of 3-(4,5-diphenyl-1,3-oxazol-2-yl) propionic acid (Compounds 1-3) | Carrageenan-induced paw edema | In vivo | - | Significant | Oxaprozin | - |
Table 2: Comparative Analgesic Activity
| Compound/Derivative | Assay | Test System | Dose/Concentration | % Inhibition of Writhing | Reference Compound | % Inhibition by Reference |
| 3-Benzoyl-propionic acid (3BPA) | Acetic acid-induced writhing | In vivo | - | Significant reduction in writhes | - | - |
| β,β-diphenyl propionic acid amides (Compound 1-4) | - | - | - | Higher than other derivatives | Aspirin | - |
| Acyl hydrazone derivatives of 3-(4,5-diphenyl-1,3-oxazol-2-yl) propionic acid (Compounds 1-3) | - | In vivo | - | Significant | Oxaprozin | - |
Table 3: Comparative Anticancer Activity (IC50 Values)
| Compound/Derivative | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| N-4-chlorobenzoyl-N'-(4-fluorophenyl)thiourea | T47D | 325.821 | - | - |
| N-benzoyl-N'-(4-fluorophenyl)thiourea | T47D | 1519.933 | - | - |
Note: The data presented is a synthesis from multiple sources and direct comparison should be made with caution due to variations in experimental conditions.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of findings.
Carrageenan-Induced Paw Edema Assay (Anti-inflammatory)
This in vivo model is widely used to assess the anti-inflammatory activity of novel compounds.
-
Animal Model: Male Wistar rats (150-200g) are typically used.
-
Procedure:
-
A 1% w/v suspension of carrageenan in sterile saline is prepared.
-
The test compound or vehicle is administered orally or intraperitoneally to the animals.
-
After a predetermined time (e.g., 60 minutes), 0.1 mL of the carrageenan suspension is injected into the sub-plantar region of the right hind paw.
-
The paw volume is measured using a plethysmometer at specified time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.
Acetic Acid-Induced Writhing Test (Analgesic)
This is a common in vivo model for screening peripheral analgesic activity.
-
Animal Model: Swiss albino mice (20-25g) are typically used.
-
Procedure:
-
The test compound or vehicle is administered orally or intraperitoneally.
-
After a specific time (e.g., 30 minutes), 0.6% v/v acetic acid solution is injected intraperitoneally.
-
The number of writhes (abdominal constrictions and stretching of the hind limbs) is counted for a set period (e.g., 20 minutes), starting 5 minutes after the acetic acid injection.
-
-
Data Analysis: The percentage inhibition of writhing is calculated for each group compared to the vehicle control group.
MTT Assay (Anticancer/Cytotoxicity)
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, HeLa) are seeded in 96-well plates and allowed to adhere overnight.
-
Procedure:
-
Cells are treated with various concentrations of the test compound and incubated for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.
-
The resulting formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
-
Data Analysis: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.
COX-1/COX-2 Inhibition Assay
This in vitro assay determines the inhibitory activity of a compound against the two isoforms of the cyclooxygenase enzyme.
-
Enzyme Source: Purified ovine or human COX-1 and COX-2 enzymes are used.
-
Procedure:
-
The test compound is pre-incubated with the enzyme (COX-1 or COX-2) in a reaction buffer.
-
Arachidonic acid, the substrate for COX enzymes, is added to initiate the reaction.
-
The production of prostaglandin E2 (PGE2) is measured using an enzyme immunoassay (EIA) kit.
-
-
Data Analysis: The IC50 value, representing the concentration of the compound required to inhibit 50% of the enzyme activity, is determined for both COX-1 and COX-2. The ratio of IC50 (COX-2)/IC50 (COX-1) indicates the selectivity of the compound.
Mandatory Visualization
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the evaluation of this compound-derived compounds.
Caption: Simplified signaling pathway of COX inhibition.
Caption: Experimental workflow for in vivo anti-inflammatory screening.
Caption: Experimental workflow for in vitro anticancer screening.
Safety Operating Guide
Proper Disposal of 3-(4-Chlorobenzoyl)propionic Acid: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of 3-(4-Chlorobenzoyl)propionic acid, ensuring the safety of laboratory personnel and environmental protection. The following procedures are based on standard safety data sheets and are intended for researchers, scientists, and drug development professionals.
I. Immediate Safety Considerations
Before handling this compound for disposal, it is crucial to be aware of its primary hazards. This substance is classified as an irritant and can cause skin irritation, serious eye irritation, and may cause respiratory irritation[1]. Always handle this chemical in a well-ventilated area and wear appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye/Face Protection | Wear chemical safety goggles or a face shield. |
| Skin Protection | Wear chemically resistant gloves (e.g., nitrile rubber). Dispose of contaminated gloves after use in accordance with good laboratory practices.[2] |
| Body Protection | Wear a lab coat or other protective clothing to prevent skin contact. |
| Respiratory Protection | For nuisance exposures, use a P95 (US) or P1 (EU EN 143) particle respirator. For higher-level protection, use an OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.[2] |
II. Step-by-Step Disposal Protocol
The recommended disposal method for this compound is through a licensed professional waste disposal service or by incineration.[2][3] Do not dispose of this chemical down the drain or in regular waste streams.[2][3]
Step 1: Waste Collection and Storage
-
Collect waste this compound, including any surplus or non-recyclable solutions, in a designated and properly labeled waste container.
-
For solid waste, use a suitable, closed container to prevent dust formation.[2][3]
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong bases, amines, and strong reducing agents.[4]
Step 2: Handling Spills
-
In the event of a spill, evacuate personnel from the immediate area.[2][3]
-
Ensure adequate ventilation.
-
Wearing the appropriate PPE, carefully sweep or shovel the solid material and place it into a suitable, closed container for disposal.[2][3] Avoid actions that create dust.[2][3]
Step 3: Disposal of Contaminated Materials
-
Any materials used to clean up spills, such as absorbent pads, as well as contaminated packaging, should be treated as hazardous waste.
-
Dispose of contaminated packaging and cleaning materials in the same manner as the unused product.[2][3]
Step 4: Professional Disposal
-
Contact a licensed professional waste disposal service to arrange for the collection and disposal of the waste.[2][3]
-
Provide the waste disposal service with a copy of the Safety Data Sheet (SDS) for this compound.
-
Alternatively, the material may be disposed of by burning in a chemical incinerator equipped with an afterburner and scrubber.[2][3] This should only be performed by qualified personnel at a licensed facility.
III. Quantitative Data Summary
The available safety data sheets do not specify quantitative limits for disposal (e.g., concentration thresholds for aqueous waste). The primary disposal route is complete destruction via incineration or management by a licensed waste disposal firm.
| Parameter | Value |
| CAS Number | 3984-34-7[2][3] |
| Molecular Formula | C10H9ClO3[3] |
| Molecular Weight | 212.63 g/mol [1][3] |
| Primary Disposal Method | Chemical Incineration / Licensed Disposal Service[2][3] |
| Environmental Release | Avoid release to drains and waterways.[2][3] |
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 3-(4-Chlorobenzoyl)propionic Acid
For Immediate Reference: Essential Safety and Handling Protocols for 3-(4-Chlorobenzoyl)propionic Acid
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is vital for ensuring a safe laboratory environment and proper disposal of chemical waste.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is mandatory to prevent skin and eye irritation, as well as respiratory exposure.[1][2] The following table summarizes the required PPE.
| PPE Category | Specification | Standard Compliance |
| Eye and Face Protection | Safety glasses with side-shields or goggles.[3] A face shield should be worn when there is a risk of splashing.[4] | EN166 (EU) or NIOSH (US) approved[3] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[4][5] Gloves must be inspected before use and disposed of after contamination.[3] | EN ISO 374 |
| Respiratory Protection | For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator.[3] For higher-level protection, use an OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator.[3] | NIOSH (US) or CEN (EU) approved[3] |
| Protective Clothing | A lab coat or chemical-resistant apron should be worn.[5][6] For large-scale operations or significant spill risk, a chemical-resistant suit may be necessary. | N/A |
| Footwear | Closed-toe shoes are mandatory. Chemical-resistant boots are recommended for spill cleanup.[4] | N/A |
Operational Plan for Safe Handling
A systematic approach to handling this compound is essential to minimize exposure risk. The following workflow outlines the key steps from preparation to disposal.
Experimental Protocol: Step-by-Step Handling Procedure
-
Preparation:
-
Before handling, ensure you are wearing all the requisite PPE as detailed in the table above.
-
All work with this compound solid should be conducted in a certified chemical fume hood to avoid inhalation of dust.[3]
-
Carefully weigh the required amount of the chemical, avoiding the creation of dust.[7]
-
-
Handling:
-
When transferring the solid, use a spatula or other appropriate tool to minimize dust generation.
-
If making a solution, add the solid to the solvent slowly to prevent splashing.
-
Keep containers of this compound tightly closed when not in use.[2]
-
-
In Case of a Spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection, before attempting to clean the spill.
-
For a dry spill, carefully sweep or vacuum the material, avoiding dust generation, and place it in a sealed container for disposal.[6][7]
-
For a wet spill, absorb the material with an inert absorbent material and place it in a sealed container for disposal.
-
Wash the spill area thoroughly with soap and water.[3]
-
First Aid Measures
Immediate action is critical in the event of exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[3][7] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[3][7] Remove contaminated clothing. If skin irritation occurs, seek medical attention.[2] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes.[3][7] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting.[8] Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][7] |
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Solid Waste: Collect any unused this compound and contaminated disposable materials (e.g., gloves, weighing paper) in a clearly labeled, sealed container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, and sealed waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.
-
Contaminated Glassware: Rinse contaminated glassware with a suitable solvent in a fume hood. The rinsate should be collected as hazardous waste.
Disposal Procedure:
-
All waste containing this compound is considered hazardous waste.
-
Arrange for the disposal of the chemical waste through a licensed professional waste disposal service.[3][7]
-
The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[3][7]
-
Contaminated packaging should be disposed of as unused product.[3][7]
References
- 1. This compound | C10H9ClO3 | CID 77604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. capotchem.com [capotchem.com]
- 4. quora.com [quora.com]
- 5. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. capotchem.cn [capotchem.cn]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
